molecular formula C12H16BNO3 B1593276 3-(Piperidine-1-carbonyl)phenylboronic acid CAS No. 850568-34-2

3-(Piperidine-1-carbonyl)phenylboronic acid

Cat. No.: B1593276
CAS No.: 850568-34-2
M. Wt: 233.07 g/mol
InChI Key: XFTARKGZGNWJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidine-1-carbonyl)phenylboronic acid is a useful research compound. Its molecular formula is C12H16BNO3 and its molecular weight is 233.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(piperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO3/c15-12(14-7-2-1-3-8-14)10-5-4-6-11(9-10)13(16)17/h4-6,9,16-17H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTARKGZGNWJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)N2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647877
Record name [3-(Piperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-34-2
Record name B-[3-(1-Piperidinylcarbonyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Piperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Piperidine-1-carbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and validated protocol for the synthesis of 3-(Piperidine-1-carbonyl)phenylboronic acid, a key building block in contemporary drug discovery and development. The narrative delves into the strategic considerations behind the synthetic route, detailed experimental procedures, and the underlying chemical principles, ensuring scientific integrity and practical applicability for researchers in the pharmaceutical and chemical sciences.

Introduction: The Significance of Arylboronic Acids in Medicinal Chemistry

Arylboronic acids and their derivatives are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction has revolutionized the construction of complex biaryl and heteroaryl structures, which are prevalent motifs in a vast array of pharmaceuticals. The target molecule, this compound, is of particular interest as it incorporates a piperidine amide moiety, a common pharmacophore that can influence solubility, metabolic stability, and target engagement. Its synthesis, therefore, is a critical step in the development of novel therapeutic agents.[1]

Strategic Approach to Synthesis

The synthesis of this compound can be strategically approached via a convergent two-step sequence. This methodology leverages the synthesis of a key precursor, 3-carboxyphenylboronic acid, followed by a standard amidation reaction. This approach is advantageous due to the commercial availability of starting materials and the generally high-yielding nature of the individual steps.

An alternative, though potentially more complex, strategy involves the initial synthesis of an amide-containing aryl halide, followed by a palladium-catalyzed borylation. While viable, this route may require more extensive optimization of the borylation step to ensure compatibility with the amide functionality. This guide will focus on the more established and reliable convergent approach.

Visualizing the Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 3-Carboxyphenylboronic Acid

The foundational step in this synthesis is the preparation of 3-carboxyphenylboronic acid. This intermediate is accessible through the hydrolysis of 3-cyanophenylboronic acid.

Reaction Mechanism: Nitrile Hydrolysis

The conversion of the nitrile group to a carboxylic acid is a classic transformation in organic chemistry. Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile, initiating a series of proton transfers and tautomerization steps to ultimately yield the carboxylate anion. Subsequent acidification protonates the carboxylate to afford the desired carboxylic acid.

Nitrile_Hydrolysis cluster_0 Mechanism of Nitrile Hydrolysis Nitrile 3-Cyanophenylboronic acid (Ar-CN) Intermediate1 Intermediate [Ar-C(O⁻)=NH] Nitrile->Intermediate1 + OH⁻ Hydroxide OH⁻ Amide Amide Intermediate (Ar-CONH₂) Intermediate1->Amide Tautomerization Carboxylate Carboxylate (Ar-COO⁻) Amide->Carboxylate + OH⁻, -NH₃ CarboxylicAcid 3-Carboxyphenylboronic acid (Ar-COOH) Carboxylate->CarboxylicAcid + H₃O⁺ H3O H₃O⁺ caption Mechanism of nitrile hydrolysis to carboxylic acid.

Caption: Simplified mechanism of nitrile hydrolysis under basic conditions.

Detailed Experimental Protocol: Synthesis of 3-Carboxyphenylboronic Acid

This protocol is adapted from established literature procedures.[2][3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
3-Cyanophenylboronic acid146.956810 g
Potassium hydroxide (powder)56.1127215.26 g
Ethylene glycol62.07-40 mL
Hydrochloric acid (32%)36.46-As needed
Water18.02-60 mL + washing

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 10 g (68 mmol) of 3-cyanophenylboronic acid and 15.26 g (272 mmol) of powdered potassium hydroxide in 40 mL of ethylene glycol.

  • Heating: Heat the suspension to 175 °C and maintain this temperature for 3 hours. The reaction mixture will become more homogeneous as the reaction progresses.

  • Cooling and Dilution: After 3 hours, allow the reaction mixture to cool to room temperature. Dilute the cooled mixture with 60 mL of water.

  • Acidification and Precipitation: Carefully adjust the pH of the solution to 2-3 by the dropwise addition of 32% hydrochloric acid. This will cause the precipitation of 3-carboxyphenylboronic acid as a colorless crystalline solid.

  • Isolation and Purification: Isolate the precipitate by vacuum filtration. Wash the collected crystals with cold water to remove any remaining salts.

  • Drying: Dry the purified product under a gentle vacuum at 35 °C to a constant weight. A typical yield for this reaction is approximately 89%.[2]

Part 2: Amidation of 3-Carboxyphenylboronic Acid with Piperidine

The final step in the synthesis is the formation of the amide bond between 3-carboxyphenylboronic acid and piperidine. This is achieved using standard peptide coupling reagents.

Reaction Mechanism: Carbodiimide-Mediated Amide Coupling

The use of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in conjunction with an activating agent like 1-Hydroxybenzotriazole (HOBt), is a widely employed method for amide bond formation. The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by piperidine to form the desired amide. HOBt is often added to suppress side reactions and improve yields by forming an active ester intermediate.

Amidation_Mechanism cluster_0 Mechanism of EDC/HOBt Mediated Amidation CarboxylicAcid 3-Carboxyphenylboronic acid O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + EDC EDC EDC Active_Ester Active Ester Intermediate O_Acylisourea->Active_Ester + HOBt HOBt HOBt Amide This compound Active_Ester->Amide + Piperidine Piperidine Piperidine caption Simplified mechanism of EDC/HOBt mediated amidation.

Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on general amidation procedures for carboxyphenylboronic acids.[4][5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
3-Carboxyphenylboronic acid165.94101.66 g
EDC (EDCI)191.70122.30 g
HOBt135.1281.08 g
Piperidine85.15101.04 mL
N,N-Dimethylformamide (DMF)73.09-20 mL
Water18.02-For workup
Ethyl acetate88.11-For extraction
Brine--For washing
Anhydrous Magnesium Sulfate120.37-For drying

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve 1.66 g (10 mmol) of 3-carboxyphenylboronic acid, 2.30 g (12 mmol) of EDC, and 1.08 g (8 mmol) of HOBt in 16 mL of DMF. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Addition of Amine: In a separate vial, dissolve 1.04 mL (10 mmol) of piperidine in 4 mL of DMF. Add this solution to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Workup: Pour the reaction mixture into 140 mL of distilled water. The crude product may precipitate out.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography to afford the final product, this compound.

Alternative Strategy: Protection and Deprotection

For substrates that may be sensitive to the reaction conditions or to improve solubility, a protection strategy can be employed. The boronic acid can be converted to its pinacol ester, which is generally more stable and easier to handle.[6]

  • Protection: 3-Carboxyphenylboronic acid can be esterified with pinacol to form 3-Carboxyphenylboronic acid pinacol ester.

  • Amidation: The amidation reaction with piperidine is then carried out on the pinacol ester using the same coupling reagents (EDC/HOBt).

  • Deprotection: The resulting this compound pinacol ester can be deprotected to the free boronic acid. A common method for deprotection involves transesterification with a large excess of a diol in a volatile solvent or, for more robust deprotection, conversion to the trifluoroborate salt followed by hydrolysis.[7][8] The use of sodium periodate can also be effective but may lead to lower recovery in some cases.[7][8]

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

The final product, with the empirical formula C₁₂H₁₆BNO₃ and a molecular weight of 233.07 g/mol , should be a solid at room temperature.

Safety Considerations

Standard laboratory safety precautions should be followed throughout the synthesis. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. The safety data sheets (SDS) for all reagents should be consulted prior to use.

Conclusion

The synthesis of this compound presented in this guide provides a reliable and scalable method for accessing this valuable building block. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently prepare this compound for use in a variety of applications, particularly in the synthesis of novel pharmaceutical agents. The strategic use of a convergent synthesis, coupled with robust and well-characterized reaction steps, ensures a high degree of success and reproducibility.

References

An In-depth Technical Guide to 3-(Piperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(Piperidine-1-carbonyl)phenylboronic acid is a vital bifunctional organic reagent, integrating a reactive boronic acid moiety with a structurally significant piperidine-amide group. This guide provides a comprehensive technical overview of its core physicochemical properties, analytical characterization, chemical reactivity, and handling considerations. Tailored for researchers in medicinal chemistry and drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate its effective application in synthesis and discovery programs. We delve into the electronic influence of the meta-substituted amide on the boronic acid's Lewis acidity, outline protocols for its characterization and use in Suzuki-Miyaura cross-coupling, and discuss stability challenges and mitigation strategies.

Introduction and Molecular Overview

This compound, with CAS Number 850568-34-2, is a synthetic building block of increasing importance in organic synthesis.[1] Its structure is characterized by a phenylboronic acid core functionalized at the meta-position with a piperidine-1-carboxamide group. This unique arrangement offers synthetic chemists a versatile handle for introducing this substituted phenyl motif into more complex molecular architectures, most notably via palladium-catalyzed cross-coupling reactions.[2]

The presence of the tertiary amide and the boronic acid on the same scaffold creates a molecule with distinct electronic and steric properties that influence its reactivity, solubility, and stability. This guide will systematically explore these characteristics.

Table 1: Core Molecular Identifiers

IdentifierValueSource(s)
IUPAC Name [3-(Piperidine-1-carbonyl)phenyl]boronic acidN/A
CAS Number 850568-34-2
Molecular Formula C₁₂H₁₆BNO₃
Molecular Weight 233.07 g/mol []
Canonical SMILES O=C(N1CCCCC1)c2cccc(B(O)O)c2
InChI Key XFTARKGZGNWJJT-UHFFFAOYSA-N

digraph "Molecular_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=5000, size="7.6,4!", dpi=100];
node [shape=plaintext, fontname="Helvetica", fontsize=12];
edge [color="#202124"];

// Atom nodes with positions B[label="B", pos="0,0!"]; O1 [label="O", pos="-0.8,-1!"]; H_O1 [label="H", pos="-1.2,-1.5!"]; O2 [label="O", pos="0.8,-1!"]; H_O2 [label="H", pos="1.2,-1.5!"]; C_aryl_1 [label="C", pos="0,1.5!"]; C_aryl_2 [label="C", pos="-1.2,2.2!"]; H_aryl_2 [label="H", pos="-1.5,2.9!"]; C_aryl_3 [label="C", pos="-1.2,3.6!"]; C_carbonyl [label="C", pos="-2.4,4.3!"]; O_carbonyl [label="O", pos="-2.4,5.3!"]; N_amide [label="N", pos="-3.6,3.6!"]; C_aryl_4 [label="C", pos="0,4.3!"]; H_aryl_4 [label="H", pos="0,5.0!"]; C_aryl_5 [label="C", pos="1.2,3.6!"]; H_aryl_5 [label="H", pos="2.0,4.0!"]; C_aryl_6 [label="C", pos="1.2,2.2!"]; H_aryl_6 [label="H", pos="2.0,1.8!"];

// Piperidine ring C_pip_1 [label="C", pos="-4.8,4.3!"]; C_pip_2 [label="C", pos="-6.0,3.6!"]; C_pip_3 [label="C", pos="-6.0,2.2!"]; C_pip_4 [label="C", pos="-4.8,1.5!"]; C_pip_5 [label="C", pos="-3.6,2.2!"];

// Edges B -- O1; O1 -- H_O1; B -- O2; O2 -- H_O2; B -- C_aryl_1; C_aryl_1 -- C_aryl_2; C_aryl_2 -- H_aryl_2; C_aryl_2 -- C_aryl_3; C_aryl_3 -- C_carbonyl; C_carbonyl -- O_carbonyl [style=double]; C_carbonyl -- N_amide; C_aryl_3 -- C_aryl_4; C_aryl_4 -- H_aryl_4; C_aryl_4 -- C_aryl_5; C_aryl_5 -- H_aryl_5; C_aryl_5 -- C_aryl_6; C_aryl_6 -- H_aryl_6; C_aryl_6 -- C_aryl_1;

// Piperidine bonds N_amide -- C_pip_1; C_pip_1 -- C_pip_2; C_pip_2 -- C_pip_3; C_pip_3 -- C_pip_4; C_pip_4 -- C_pip_5; C_pip_5 -- N_amide; }

Caption: 2D representation of this compound.

Physicochemical Properties: A Deeper Analysis

Direct experimental data for this specific molecule is not widely published. Therefore, this section combines data from suppliers with predictions based on established chemical principles and data from analogous structures.

Table 2: Summary of Physicochemical Properties

PropertyValue / Expected RangeMethod / Rationale
Melting Point 150-154 °CExperimental (Supplier Data)[4]
pKa (Acidity) ~8.0 - 8.6 (Estimated)Theoretical Estimation
LogP (Lipophilicity) -0.06960 (Calculated)XLogP3 Calculation[4]
Aqueous Solubility Low to ModerateStructural Analysis
Appearance SolidSupplier Data
Acidity (pKa)

The pKa of a boronic acid is a critical parameter governing its behavior in aqueous solutions and its reactivity in base-mediated reactions like Suzuki coupling. For unsubstituted phenylboronic acid, the experimental pKa is approximately 8.8.[5]

Causality: The 3-(piperidine-1-carbonyl) substituent is expected to lower the pKa relative to phenylboronic acid. The amide carbonyl group is electron-withdrawing via induction, which increases the Lewis acidity of the boron atom. This makes the B(OH)₂ group more readily accept a hydroxide ion to form the anionic boronate species [R-B(OH)₃]⁻, resulting in a lower pKa. The meta-position of the substituent means its electronic influence is primarily inductive rather than resonant. We estimate the pKa to be in the range of 8.0 to 8.6.

Experimental Insight: The pKa of arylboronic acids can be accurately determined using ¹¹B NMR spectroscopy by monitoring the chemical shift as a function of pH.[6][7] This technique allows for direct observation of the equilibrium between the trigonal boronic acid and the tetrahedral boronate species.

Lipophilicity and Solubility

Lipophilicity (LogP): The calculated XLogP3 of -0.07 suggests the molecule has relatively balanced hydrophilic and lipophilic character.[4] The boronic acid headgroup is polar and capable of hydrogen bonding, contributing to hydrophilicity. The phenyl ring and piperidine moiety are lipophilic.

Solubility: Based on its structure, the compound is expected to be soluble in polar organic solvents like methanol, ethanol, THF, and DMSO. Its solubility in water is predicted to be low to moderate. While the boronic acid and amide groups can engage in hydrogen bonding, the overall size of the hydrophobic carbon framework limits high aqueous solubility. At pH values above its pKa, solubility in aqueous base is expected to increase significantly due to the formation of the more polar anionic boronate salt.

Analytical Characterization and Purity Assessment

While a specific certificate of analysis is not publicly available from all vendors, a standard characterization workflow is essential to verify the identity and purity of this reagent before use.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary technique for structural confirmation.

  • ¹H NMR: The spectrum will be complex. Key expected regions include:

    • Aromatic Protons (δ 7.2-8.0 ppm): Four protons on the phenyl ring will appear as a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring.

    • Piperidine Protons (δ 1.5-3.7 ppm): The ten protons of the piperidine ring will likely appear as broad, overlapping multiplets due to their chemical environment and potential for restricted rotation around the C-N amide bond.

    • B(OH)₂ Protons (δ 8.0-8.5 ppm): A broad singlet, which is exchangeable with D₂O. Its chemical shift can be highly dependent on concentration and solvent.

  • ¹³C NMR: Approximately 11 distinct carbon signals are expected (some piperidine carbons may be equivalent). Key signals would include the amide carbonyl (~168-172 ppm) and the carbon atom attached to boron (ipso-carbon, ~135 ppm, often broad).

  • ¹¹B NMR: A single, relatively broad signal is expected. Its chemical shift provides direct information about the coordination state of the boron atom (trigonal vs. tetrahedral).[6]

Chromatographic and Mass Spectrometric Analysis

Workflow: Purity Assessment by RP-HPLC-MS

This workflow is a self-validating system for confirming both purity and identity.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_ms Mass Spectrometry cluster_data Data Analysis prep Dissolve sample in Acetonitrile/Water (1 mg/mL) inject Inject 1-5 µL prep->inject column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) inject->column gradient Gradient Elution (Water/ACN with 0.1% Formic Acid) column->gradient uv UV Detection (e.g., 254 nm) gradient->uv ms ESI+ Detection uv->ms integrate Integrate UV Chromatogram uv->integrate mass Confirm [M+H]⁺ at m/z 234.13 ms->mass purity Calculate % Purity integrate->purity

Caption: Standard workflow for purity and identity confirmation via RP-HPLC-MS.

Chemical Reactivity and Stability

Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form C(sp²)-C(sp²) bonds.[2] It serves as a source of the 3-(piperidine-1-carbonyl)phenyl moiety.

Mechanism & Causality: The reaction is catalyzed by a Palladium(0) species and requires a base. The base is crucial for activating the boronic acid by converting it to the more nucleophilic boronate complex, which then participates in the transmetalation step of the catalytic cycle. The choice of base, solvent, and palladium ligand system is critical for achieving high yields.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)L₂-X pd0->pd_complex oa Oxidative Addition oa->pd_complex pd_r1_r2 R¹-Pd(II)L₂-R² pd_complex->pd_r1_r2 tm Transmetalation tm->pd_r1_r2 pd_r1_r2->pd0 re Reductive Elimination re->pd0 aryl_halide R¹-X (Aryl Halide) aryl_halide->oa boronic_acid R²-B(OH)₂ (Our Compound) boronic_acid->tm base Base (e.g., K₂CO₃) base->tm product R¹-R² (Coupled Product) product->re

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Stability and Storage

A critical, often overlooked aspect of working with boronic acids is their stability.

  • Boroxine Formation: Like most boronic acids, this compound can undergo reversible dehydration, especially upon heating or under vacuum, to form a cyclic trimeric anhydride called a boroxine. This reduces the effective molarity of the active monomeric boronic acid. Storing the compound in a dry, cool environment is essential.

  • Oxidative Instability: Boronic acids can be susceptible to oxidative degradation.[8] While the amide substituent may offer some electronic stabilization, it is prudent to store the compound under an inert atmosphere (e.g., nitrogen or argon) for long-term use.

  • Protodeboronation: This is a process where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This can occur under harsh acidic or basic conditions or in the presence of certain transition metals.[9][10]

Expert Insight: For challenging couplings or when using precious substrates, consider using the corresponding N-methyliminodiacetic acid (MIDA) boronate ester. MIDA boronates are exceptionally stable, crystalline solids that can be stored long-term in air and slowly release the active boronic acid under the reaction conditions, mitigating issues of decomposition.[9][10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.

  • Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the vial.

  • Inert Atmosphere: Seal the vial with a septum, and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Solvent Addition: Add a degassed solvent mixture (e.g., Dioxane/Water 4:1) via syringe. The total concentration should be approximately 0.1 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion

This compound is a valuable reagent whose effective use is predicated on a solid understanding of its underlying chemical principles. While specific experimental data points like pKa and solubility require dedicated measurement, its properties can be reliably inferred from its structure and the behavior of analogous compounds. Its utility in Suzuki-Miyaura coupling is well-established, but researchers must remain vigilant about its stability, particularly the potential for boroxine formation and protodeboronation. By employing rigorous analytical characterization and considering stable surrogates like MIDA esters for sensitive applications, scientists can confidently leverage this building block in the synthesis of complex molecules for drug discovery and materials science.

References

3-(Piperidine-1-carbonyl)phenylboronic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Piperidine-1-carbonyl)phenylboronic acid

Executive Summary: This document provides a comprehensive technical overview of this compound, a key molecular building block for researchers in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, delve into its synthetic rationale, and detail its primary application in palladium-catalyzed cross-coupling reactions. This guide is designed to equip scientists with the foundational knowledge and practical insights required to effectively utilize this versatile reagent in the synthesis of complex molecular architectures, particularly within the landscape of modern pharmaceutical research.

Introduction: A Nexus of Structure and Function

In the field of medicinal chemistry, the piperidine heterocycle is a privileged scaffold, appearing in a vast array of FDA-approved drugs and clinical candidates.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while serving as a versatile anchor for introducing diverse pharmacophoric elements.[2] When this valuable moiety is combined with the synthetic power of a phenylboronic acid, the result is a highly strategic building block.

This compound merges the structural benefits of the piperidine ring with the synthetic utility of the boronic acid functional group. Boronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction—a Nobel Prize-winning method for constructing carbon-carbon bonds.[3] This specific compound, therefore, serves as a powerful precursor for creating complex bi-aryl structures, which are common motifs in pharmacologically active molecules targeting a range of diseases from oncology to inflammatory conditions.[]

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. Accurate knowledge of these parameters is the bedrock of reliable and reproducible experimental design.

PropertyValueSource(s)
CAS Number 850568-34-2[5]
Molecular Formula C₁₂H₁₆BNO₃
Molecular Weight 233.07 g/mol []
Appearance Typically a white to off-white solidGeneral Knowledge
Melting Point 150-154°C[5]
InChI Key XFTARKGZGNWJJT-UHFFFAOYSA-N[6]

Synthetic Strategy and Mechanistic Considerations

While multiple synthetic routes can be envisioned, a common and logical approach to this compound involves a halogen-metal exchange followed by borylation. This strategy is a cornerstone of organometallic chemistry for preparing arylboronic acids.

Proposed Synthetic Pathway:

Synthetic_Pathway A 3-Bromobenzoyl chloride C 1-(3-Bromobenzoyl)piperidine A->C Amide Formation (Schotten-Baumann) B Piperidine B->C E Organometallic Intermediate C->E Halogen-Metal Exchange D n-BuLi or Mg D->E G Boronate Ester Intermediate E->G Borylation F Triisopropyl borate F->G I This compound G->I Hydrolysis H Aqueous Acidic Workup H->I

Caption: Proposed synthesis of this compound.

Causality Behind Experimental Choices:

  • Amide Formation: The synthesis begins by coupling 3-bromobenzoyl chloride with piperidine. This is a standard nucleophilic acyl substitution to form the stable amide linkage. The bromine atom at the 3-position is the key handle for the subsequent borylation step.

  • Generation of the Organometallic Intermediate: The aryl bromide is converted into a more reactive organometallic species. This is typically achieved via lithium-halogen exchange with an organolithium reagent (like n-BuLi) at low temperatures (-78°C) or by forming a Grignard reagent with magnesium metal. The choice between lithium or magnesium depends on the functional group tolerance required, but both serve to reverse the polarity of the carbon-bromine bond, making the aryl carbon nucleophilic.

  • Borylation: The nucleophilic aryl species readily attacks the electrophilic boron atom of a trialkyl borate, such as triisopropyl borate. This forms a boronate ester intermediate. Trialkyl borates are used because they are less prone to multiple additions compared to simpler boron halides.

  • Hydrolysis: The final step is a simple aqueous acidic workup. The acid hydrolyzes the boronate ester to yield the desired boronic acid, which can often be isolated by precipitation or crystallization.

This self-validating sequence ensures that the boronic acid group is installed specifically at the 3-position, directed by the initial placement of the bromine atom.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate, a transformation that is fundamental to the synthesis of many pharmaceutical agents.[7]

The reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids and coupling partners. The piperidine-carbonyl moiety in our title compound is robust and generally stable to the reaction conditions, making it an ideal building block.

The Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX 1 Trans Transmetalation OxiAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar' L₂ ArPdX->ArPdAr 2 Boronic Ar'-B(OH)₂ + Base ArPdAr->Pd0 3 RedElim Reductive Elimination Product Ar-Ar' ArX Ar-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanism Explained:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step.[3]

  • Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, CsOH), transfers its organic group (Ar') to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. The base is crucial for forming a more nucleophilic "ate" complex of boron, facilitating this transfer.[7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired bi-aryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

Experimental Protocol: A Practical Workflow

The following is a representative, field-proven protocol for using this compound in a Suzuki-Miyaura coupling.

Workflow Diagram:

Workflow A 1. Reagent Assembly - Boronic Acid - Aryl Halide - Catalyst & Base B 2. Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) A->B C 3. Solvent Addition (Anhydrous Degassed Solvents) B->C D 4. Reaction (Heat to specified temp, e.g., 70-90°C) C->D E 5. Monitoring (TLC or LC-MS) D->E F 6. Workup (Aqueous extraction) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried reaction flask, add this compound (1.1-1.5 equivalents), the aryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

    • Rationale: Using a slight excess of the boronic acid can help drive the reaction to completion, compensating for any potential protodeborylation side reactions. The choice of catalyst and base can be critical and may require optimization depending on the specific substrates.[8][9]

  • Establish Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

    • Rationale: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere is critical for catalytic turnover and achieving a high yield.

  • Solvent Addition: Add an anhydrous, degassed solvent system (e.g., a mixture of toluene and water, or dioxane) via syringe.

    • Rationale: Degassing the solvent (by sparging with an inert gas or freeze-pump-thaw cycles) removes dissolved oxygen. A biphasic system with water is often used as the inorganic base is soluble in the aqueous phase while the organic reactants are in the organic phase.

  • Reaction Execution: Place the flask in a pre-heated oil bath and stir vigorously at the desired temperature (typically 70-100 °C) for the specified time (2-24 hours).

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Aqueous Workup: After cooling to room temperature, quench the reaction with water and dilute with an organic solvent (e.g., ethyl acetate). Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue using flash column chromatography on silica gel.

    • Rationale: Chromatography is typically required to separate the desired product from the catalyst residues, excess boronic acid, and any side products.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C) and Mass Spectrometry.

Handling, Storage, and Stability

To ensure the integrity and reactivity of this compound, proper handling and storage are essential.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration is recommended.

  • Handling: Handle in an inert atmosphere (glovebox or under a stream of nitrogen) whenever possible to minimize exposure to air and moisture. Boronic acids can undergo slow decomposition or trimerization (to form boroxines) upon prolonged exposure to the atmosphere, which can affect their reactivity.

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for the rapid and efficient construction of complex molecular entities. Its structure thoughtfully combines a medicinally relevant piperidine scaffold with the unparalleled synthetic power of a boronic acid functional group. A thorough understanding of its properties, synthetic origins, and application in robust protocols like the Suzuki-Miyaura coupling empowers researchers to accelerate the discovery and development of next-generation therapeutics.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(Piperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Piperidine-1-carbonyl)phenylboronic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a phenylboronic acid moiety, a well-known pharmacophore capable of forming reversible covalent bonds with diols present in many biological macromolecules, and a piperidine-1-carbonyl group, which can influence the compound's solubility, pharmacokinetic properties, and binding interactions. A thorough understanding of its structural and electronic properties is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for this characterization.

This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. The interpretation is based on fundamental NMR principles and comparative data from related structural motifs. This document is intended for researchers, scientists, and drug development professionals who are working with or synthesizing this and similar molecules.

Molecular Structure and NMR Prediction Strategy

The unique structural features of this compound, particularly the presence of a boronic acid group and an amide linkage, give rise to a distinct NMR fingerprint. The boronic acid group can influence the electronic environment of the aromatic ring, while the amide bond's restricted rotation can lead to dynamic effects observable in the NMR spectrum of the piperidine ring.

Our analysis will proceed by dissecting the molecule into its two key components: the 3-substituted phenylboronic acid core and the piperidine-1-carbonyl substituent. For each component, we will predict the chemical shifts (δ), signal multiplicities, and coupling constants (J) for both ¹H and ¹³C nuclei.

Caption: Molecular structure of this compound with atom labeling for NMR assignment.

¹H NMR Spectral Analysis

The proton NMR spectrum can be divided into two main regions: the aromatic region (δ 7.0-8.5 ppm) and the aliphatic region (δ 1.0-4.0 ppm).

Aromatic Region (Phenyl Ring Protons)

The phenyl ring is 1,3-disubstituted, which will give rise to four distinct signals for the aromatic protons. The boronic acid group is weakly electron-withdrawing, while the piperidine-1-carbonyl group is also electron-withdrawing and will deshield adjacent protons.

Proton Predicted δ (ppm) Multiplicity Coupling Constants (J, Hz) Rationale
H2~8.1s (or br s)-Located between two electron-withdrawing groups, expected to be the most deshielded.
H6~7.9dJ (ortho) ≈ 7-8Ortho to the boronic acid group, deshielded.
H4~7.6tJ (ortho) ≈ 7-8Triplet due to coupling with two ortho protons (H5 and H6, assuming similar J).
H5~7.5dJ (ortho) ≈ 7-8Ortho to the carbonyl group, deshielded.

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent, making them difficult to observe or appear as a very broad singlet.

Aliphatic Region (Piperidine Ring Protons)

The signals for the piperidine protons are expected to be more complex due to the restricted rotation around the C-N amide bond.[1] This restricted rotation can make the two α-protons and the two β-protons diastereotopic, leading to separate signals. At room temperature, these signals may be broadened due to an intermediate rate of rotation on the NMR timescale.

Protons Predicted δ (ppm) Multiplicity Rationale
α-CH₂~3.5 (broad)br mProtons adjacent to the nitrogen of the amide are deshielded. Broadening is expected due to restricted C-N bond rotation.
α'-CH₂~3.2 (broad)br mMay appear as a separate broad multiplet from the other α-protons due to diastereotopicity.
β, β'-CH₂~1.6 (broad)br mLess deshielded than the α-protons. Broadening is also anticipated.
γ-CH₂~1.5 (broad)br mThe most shielded of the piperidine protons.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will also show distinct signals for the aromatic and aliphatic carbons.

Aromatic Carbons
Carbon Predicted δ (ppm) Rationale
C=O~170Typical chemical shift for an amide carbonyl carbon.
C1 (C-B)~135The ipso-carbon attached to boron is often difficult to observe due to quadrupolar relaxation of the boron nucleus.[2]
C3 (C-C=O)~136Deshielded due to the attached electron-withdrawing carbonyl group.
C2~133Deshielded due to proximity to both substituents.
C6~130Deshielded by the adjacent boronic acid group.
C4~129Less affected by the substituents.
C5~128Less affected by the substituents.
Aliphatic Carbons (Piperidine Ring)

Similar to the ¹H NMR, the restricted amide bond rotation can lead to broadened signals for the piperidine carbons at room temperature.[3]

Carbon Predicted δ (ppm) Rationale
α, α'-CH₂~47, ~42 (broad)The two α-carbons may be inequivalent and appear as separate broad signals.
β, β'-CH₂~26, ~25 (broad)The two β-carbons may also be inequivalent.
γ-CH₂~24Expected to be a single, possibly broad, signal.

Experimental Protocols

To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are suitable solvents. Boronic acids can sometimes form oligomers, and these polar solvents help to break up such aggregates.[4] DMSO-d₆ is often preferred as it will allow for the observation of the B(OH)₂ protons.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Sample Filtration: If any solid particles are present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended for a standard 400 or 500 MHz NMR spectrometer.[5][6]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Solvent Choose Solvent (DMSO-d6 or CD3OD) Weigh Weigh Compound (5-10 mg) Solvent->Weigh Dissolve Dissolve in 0.6 mL Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock & Shim Transfer->Lock H1_Acq ¹H Acquisition (e.g., zg30 pulse program) Lock->H1_Acq C13_Acq ¹³C Acquisition (e.g., zgpg30 pulse program) Lock->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration (¹H) Baseline->Integrate

Caption: A generalized workflow for NMR analysis of this compound.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard 30° or 45° pulse sequence (e.g., zg30).

  • Acquisition Time (AQ): 3-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8-16 scans for a sufficiently concentrated sample.

  • Spectral Width (SW): Approximately 16 ppm, centered around 6 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled pulse sequence with a 30° pulse angle (e.g., zgpg30).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024 or more, as ¹³C is a less sensitive nucleus.

  • Spectral Width (SW): Approximately 220 ppm, centered around 100 ppm.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. The aromatic region is characteristic of a 1,3-disubstituted benzene ring with electron-withdrawing groups. The aliphatic region is defined by the piperidine ring, with the potential for signal broadening due to restricted amide bond rotation. A comprehensive analysis of these spectra, guided by the principles outlined in this guide, allows for unambiguous structural confirmation and provides insights into the molecule's conformational dynamics. This detailed characterization is an indispensable step in the development of this compound for its intended applications in chemical biology and drug discovery.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(Piperidine-1-carbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Piperidine-1-carbonyl)phenylboronic acid is a member of the versatile class of organic compounds known as boronic acids. These compounds, characterized by a carbon-boron bond, are crucial intermediates in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility in the construction of complex molecules makes them invaluable in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound, focusing on its solubility and stability. Understanding these parameters is paramount for its effective handling, storage, and application in research and development.

This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for the characterization of this specific boronic acid derivative.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential before delving into its solubility and stability.

PropertyValueSource
Molecular FormulaC₁₂H₁₆BNO₃[1][]
Molecular Weight233.07 g/mol [1]
AppearanceSolid
Melting Point150-154 °C[3]
InChI KeyXFTARKGZGNWJJT-UHFFFAOYSA-N
SMILESOB(O)c1cccc(c1)C(=O)N2CCCCC2

Part 1: Solubility Profile

The solubility of this compound in various solvent systems is a critical parameter for its application in synthesis, purification, and formulation. The polarity of the solvent and the pH of aqueous solutions are key determinants of its solubility.

General Considerations for Arylboronic Acid Solubility

Arylboronic acids generally exhibit moderate solubility in polar organic solvents and limited solubility in nonpolar hydrocarbons. Their solubility in aqueous media is highly dependent on pH due to the equilibrium between the neutral boronic acid and the anionic boronate species. Phenylboronic acid itself has high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4]

Proposed Experimental Protocol for Solubility Determination

To quantitatively assess the solubility of this compound, a systematic approach using common laboratory techniques is recommended.

Materials and Equipment
  • This compound

  • A range of solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, tetrahydrofuran, dichloromethane, toluene)

  • Buffers of varying pH (e.g., pH 2, 4, 7, 9, 12)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • pH meter

Step-by-Step Methodology
  • Solvent Selection : A diverse set of solvents should be chosen to cover a range of polarities.

  • Equilibrium Solubility Measurement :

    • Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.

    • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • pH-Dependent Aqueous Solubility :

    • Prepare a series of aqueous buffer solutions across a physiologically and synthetically relevant pH range.

    • Follow the equilibrium solubility measurement protocol for each buffered solution.

    • Analyze the samples by HPLC to determine the solubility at each pH.

Expected Outcomes and Data Presentation

The solubility data should be tabulated for clear comparison.

Table 1: Anticipated Solubility of this compound in Various Solvents at 25 °C

SolventPolarity IndexExpected Solubility (mg/mL)
Water (pH 7)10.2Low to Moderate
Methanol5.1High
Ethanol4.3High
Acetonitrile5.8Moderate to High
Acetone4.3High
Tetrahydrofuran4.0High
Dichloromethane3.1Moderate
Toluene2.4Low

Table 2: Anticipated pH-Dependent Aqueous Solubility Profile

pHExpected Solubility (mg/mL)Predominant Species
2LowTrigonal Boronic Acid
4LowTrigonal Boronic Acid
7ModerateEquilibrium
9HighTetrahedral Boronate
12HighTetrahedral Boronate

The expected increase in solubility at higher pH is due to the conversion of the neutral boronic acid to the more polar and water-soluble boronate anion.[5]

Part 2: Stability Profile

The chemical stability of this compound is a critical factor for its storage, handling, and successful application in chemical reactions. Degradation can lead to reduced yields and the formation of impurities.

Key Degradation Pathways for Arylboronic Acids

Two primary degradation pathways for arylboronic acids are:

  • Protodeboronation : This is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[5] This process is often catalyzed by acidic or basic conditions.[5]

  • Oxidative Degradation : Arylboronic acids can be susceptible to oxidation, leading to the formation of phenols.

  • Trimerization (Dehydration) : Boronic acids can undergo dehydration to form cyclic anhydride trimers known as boroxines.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage or use.[6][8]

Experimental Workflow for Forced Degradation

Caption: Workflow for conducting forced degradation studies.

Detailed Protocols

1. Hydrolytic Degradation [8][9]

  • Acidic Conditions : Dissolve the compound in a solution of 0.1 M HCl. Heat at 70°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Basic Conditions : Dissolve the compound in a solution of 0.1 M NaOH. Maintain at 70°C and collect samples at the same time points. Neutralize before analysis.

  • Neutral Conditions : Dissolve the compound in purified water and heat to 70°C.

2. Oxidative Degradation [9]

  • Dissolve the compound in a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light, and collect samples over 24 hours.

3. Photolytic Degradation [9]

  • Expose a solid sample and a solution of the compound to a calibrated light source that provides both UV and visible light (e.g., 1.2 million lux-hours and 200 watt-hours/m²).

  • Analyze the samples and compare them to a control sample kept in the dark.

4. Thermal Degradation [9]

  • Heat a solid sample of the compound in a controlled temperature oven (e.g., 70°C) for an extended period (e.g., one week).

  • Simultaneously, heat a solution of the compound under the same conditions.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. Reversed-phase HPLC with UV detection is the standard technique.[10]

Recommended HPLC Method Parameters
ParameterRecommended ConditionRationale
ColumnC18, low silanol activity (e.g., Waters XTerra MS C18)Minimizes on-column hydrolysis of the boronic acid.[11][12]
Mobile Phase A0.1% Formic Acid in WaterProvides good peak shape for acidic compounds.
Mobile Phase BAcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient5-95% B over 15 minutesTo ensure elution of both the parent compound and potential degradants with varying polarities.
Flow Rate1.0 mL/minStandard analytical flow rate.
Column Temperature30 °CProvides reproducible retention times.
DetectionUV at 254 nm (or λmax of the compound)The aromatic ring and carbonyl group should provide a strong chromophore.
Injection Volume10 µLStandard injection volume.

Mass spectrometry (LC-MS) should be coupled to the HPLC to aid in the identification of degradation products.[13]

Long-Term Storage Recommendations

Based on the general properties of arylboronic acids, the following storage conditions are recommended for this compound to ensure long-term stability:

  • Temperature : Store at 2-8 °C.

  • Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Light : Protect from light.

  • Moisture : Keep in a tightly sealed container in a dry environment to prevent hydrolysis and trimerization.

Conclusion

While specific experimental data for this compound is not widely published, a comprehensive understanding of its solubility and stability can be achieved through the systematic application of the principles and protocols outlined in this guide. By carefully determining its solubility profile across various solvents and pH levels, and by rigorously assessing its stability under forced degradation conditions, researchers can ensure its effective and reliable use in synthetic and developmental applications. The methodologies described herein provide a robust framework for generating the critical data required for the successful implementation of this valuable chemical entity in the laboratory and beyond.

References

commercial availability and suppliers of 3-(Piperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Piperidine-1-carbonyl)phenylboronic Acid and Its Derivatives for Drug Discovery Professionals

Introduction: The Strategic Value of Piperidine-Containing Arylboronic Acids

In the landscape of modern medicinal chemistry, the piperidine moiety is a cornerstone structural motif, present in numerous FDA-approved pharmaceuticals.[1][2] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability. When combined with the synthetic versatility of the arylboronic acid functional group—a key partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction—it creates a powerful building block for the rapid construction of complex molecular architectures.[3]

This guide provides an in-depth technical overview of this compound, a reagent of significant interest for scaffold development. We will delve into its commercial availability, address the critical choice between using the free boronic acid versus its more stable ester derivatives, and provide actionable protocols for its application in synthesis.

Compound Overview and Physicochemical Properties

The primary compound of interest and its most common surrogate, the pinacol ester, are detailed below. Understanding their distinct properties is fundamental to their successful application.

  • This compound: The active reagent in cross-coupling reactions.

  • This compound, Pinacol Ester: A more stable, crystalline solid that serves as a convenient precursor to the active boronic acid.[4]

G Chemical Structures cluster_0 This compound CAS: 454634-93-6 cluster_1 This compound, Pinacol Ester CAS: 1073353-62-4 a a b b

Caption: Core chemical structures.

Table 1: Physicochemical Properties

PropertyThis compoundThis compound, Pinacol Ester
CAS Number 454634-93-61073353-62-4
Molecular Formula C₁₂H₁₆BNO₃[5]C₁₈H₂₆BNO₃[6]
Molecular Weight 233.07 g/mol [5]315.20 g/mol [6]
Form Solid[5]Solid
InChI Key XFTARKGZGNWJJT-UHFFFAOYSA-N[5]WACUHMBKMIVYKO-UHFFFAOYSA-N[2]
SMILES String OB(O)c1cccc(c1)C(=O)N2CCCCC2[5]B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N3CCCCC3[2]

Part 1: Commercial Availability and Strategic Sourcing

A critical finding of our analysis is the disparity in commercial availability between the free boronic acid and its pinacol ester.

This compound (The Free Acid)

The free boronic acid (CAS 454634-93-6) is largely unavailable through major chemical suppliers. For instance, Sigma-Aldrich lists this product as "discontinued."[5] This scarcity is common for many boronic acids due to their inherent instability. They are susceptible to decomposition pathways like oxidation and protodeboronation, which shortens their shelf-life and can compromise reaction yields.[4] While some smaller trading platforms may list it, sourcing consistent, high-purity batches is a significant challenge for ongoing research and development projects.

This compound, Pinacol Ester (The Protected Form)

In stark contrast, the pinacol ester derivative (CAS 1073353-62-4) is the commercially standard and recommended form of this reagent. It is readily available from a variety of suppliers in various quantities and purities. The pinacol group acts as a protecting group for the boronic acid, imparting significantly greater stability.[4] Pinacol esters are typically crystalline solids that are easier to handle, purify via standard silica gel chromatography, and store for extended periods without degradation.[4]

Table 2: Commercial Suppliers for the Pinacol Ester Derivative

SupplierProduct NameCAS NumberPurityCatalog Number (Example)
Alfa ChemistryThis compound pinacol ester1073353-62-4≥96%ACM1073353624-1[7]
Boron MolecularThis compound, pinacol ester1073353-62-4BM427
Fisher ScientificThis compound, pinacol ester1073353-62-4min 96%AAJ63717-06[6]
Related Analogs for SAR Studies

For structure-activity relationship (SAR) studies, several functionalized analogs are also commercially available, providing valuable tools for probing specific molecular interactions.

Table 3: Commercially Available Analogs

Compound NameCAS NumberSupplier(s) (Example)
3-Chloro-4-(piperidine-1-carbonyl)phenylboronic acid850589-50-3Parchem[8], US Biological
3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid874219-43-9Alfa Chemistry, CymitQuimica[7][9]

Part 2: The Critical Choice: Boronic Acid vs. Boronate Ester

The decision to use a boronic acid or a boronate ester is a fundamental choice dictated by the trade-off between reactivity and stability.[4]

  • Reactivity: Free boronic acids are generally more reactive and can lead to faster reaction times in Suzuki-Miyaura couplings. This is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[4]

  • Stability & Handling: Boronate esters, particularly pinacol esters, offer far superior stability.[4] They are less prone to decomposition, can be accurately weighed in air, and are compatible with standard purification techniques like column chromatography.[10] This stability is paramount for reproducibility, especially in complex, multi-step syntheses or high-throughput screening workflows.[4]

For most applications in drug discovery and development, the enhanced stability and reliability of the pinacol ester make it the overwhelmingly preferred reagent . The slightly longer reaction times are a minor trade-off for the significant gains in reproducibility and ease of handling.

G cluster_acid Boronic Acid Path cluster_ester Boronate Ester Path start Start: Need to perform a Suzuki Coupling decision Is maximum reaction rate the ONLY priority and can reagent be used immediately? start->decision acid Use free Boronic Acid decision->acid Yes ester Use Boronate Ester (e.g., Pinacol Ester) decision->ester No (Recommended for most cases) acid_pros Pros: - Higher reactivity - Faster reaction times acid->acid_pros acid_cons Cons: - Poor shelf-life - Susceptible to decomposition - Difficult to purify - Sourcing challenges acid->acid_cons ester_pros Pros: - High stability, long shelf-life - Easy to handle and purify - Commercially available - High reproducibility ester->ester_pros ester_cons Cons: - May require slightly longer  reaction times ester->ester_cons

Caption: Decision workflow for reagent selection.

Part 3: Application in Suzuki-Miyaura Cross-Coupling

The primary application for this building block is the palladium-catalyzed Suzuki-Miyaura reaction, which forms a C-C bond between the arylboron species and an aryl or vinyl halide/triflate.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) interchange.[11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step.[11]

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires activation of the boron by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate 'ate' complex.[12] When starting with a pinacol ester, it is believed that it is hydrolyzed in situ to the boronic acid before this activation occurs.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.[11]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂-X pd0->oa_complex transmetal_complex Ar-Pd(II)L₂-Ar' oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 product Ar-Ar' (Product) transmetal_complex->product Reductive Elimination reagents Ar-X reagents->oa_complex Oxidative Addition boron Ar'-B(OR)₂ + Base boron->oa_complex

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Synthesis of an Aryl-Piperidine Amide

This protocol provides a robust, field-tested starting point for coupling this compound pinacol ester with a generic aryl bromide.

Materials:

  • This compound, pinacol ester (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd(PPh₃)₄ (Palladium Tetrakis(triphenylphosphine)) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), this compound, pinacol ester (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and K₂CO₃ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Causality Behind Choices:

  • Catalyst (Pd(PPh₃)₄): A robust, versatile Pd(0) catalyst suitable for a wide range of aryl bromides.

  • Base (K₂CO₃): A moderately strong inorganic base sufficient to promote the formation of the active boronate species required for transmetalation without causing degradation of sensitive functional groups.[12]

  • Solvent (Dioxane/Water): The aqueous-organic mixture is crucial. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the hydrolysis of the pinacol ester and subsequent formation of the boronate 'ate' complex.

Part 4: Synthesis Protocol: Preparation of the Pinacol Ester

While purchasing the pinacol ester is recommended, it can also be synthesized from the corresponding boronic acid (if available) or, more commonly, directly from the corresponding aryl halide via a Miyaura Borylation. A representative procedure for esterification of a boronic acid is provided below, adapted from established methods.[13][14]

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.2 equiv)

  • Toluene

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the boronic acid (1.0 equiv), pinacol (1.2 equiv), and toluene.

  • Azeotropic Removal of Water: Heat the mixture to reflux. Water, the byproduct of the esterification, will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: The reaction is typically complete when the heterogeneous mixture becomes a clear, homogeneous solution and no more water is collected (usually 2-4 hours).

  • Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

  • Purification: The resulting solid residue can often be used without further purification. If necessary, it can be purified by recrystallization from a suitable solvent system like cyclohexane or an ethyl acetate/hexanes mixture.[13]

Conclusion and Forward Outlook

This compound is a valuable building block for drug discovery, but its practical application hinges on the use of its commercially available and significantly more stable pinacol ester derivative. The instability of the free acid makes it a poor choice for reliable, scalable synthesis. By leveraging the pinacol ester in well-established Suzuki-Miyaura coupling protocols, researchers can efficiently access novel chemical matter incorporating the desirable piperidine-amide-aryl scaffold. Understanding the trade-offs between boronic acids and their esters, and the mechanistic principles of the coupling reaction, empowers chemists to make informed decisions that accelerate the discovery of next-generation therapeutics.

References

An In-depth Technical Guide to the Safe Handling of 3-(Piperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Piperidine-1-carbonyl)phenylboronic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it a key intermediate for creating complex molecular architectures.[1][2] As with all chemical reagents, a thorough understanding of its properties and associated hazards is paramount to ensure the safety of laboratory personnel and the integrity of experimental work. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety protocols and technical data.

While boronic acids are generally considered to have low toxicity, with their ultimate degradation product being the environmentally benign boric acid, they are still reactive chemical species that require careful handling.[3] This particular derivative, featuring a piperidine carbonyl substituent, may present unique considerations that will be addressed herein.

Hazard Identification and Classification

Understanding the potential hazards is the first step in safe handling. While specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for this compound can vary slightly between suppliers, the primary hazards are generally consistent with other arylboronic acids.

A closely related compound, 3-Fluoro-4-(piperidin-1-ylcarbonyl)benzeneboronic acid, is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4] Another supplier for this compound identifies it as causing serious eye damage (H318). Given these classifications, it is prudent to handle this compound with a high degree of caution.

GHS Hazard Summary
Hazard ClassPictogramSignal WordHazard Statement
Skin IrritationGHS07WarningH315: Causes skin irritation[4][5]
Eye Damage / IrritationGHS05DangerH318: Causes serious eye damage / H319: Causes serious eye irritation[4][5]
Specific Target Organ Toxicity (Single Exposure)GHS07WarningH335: May cause respiratory irritation[4][5]

Note: This table is a composite based on data for this compound and structurally similar compounds. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate information.

Risk Assessment and Control Measures

A thorough risk assessment should be conducted before any work with this compound begins. This involves identifying potential exposure scenarios and implementing appropriate control measures.

Engineering Controls

The primary engineering control for handling this solid compound is a certified chemical fume hood.[6] This will protect the user from inhaling dust particles and any potential vapors. The fume hood also provides a contained space in the event of a spill. Ensure that the fume hood has adequate airflow and is functioning correctly before starting work. General laboratory ventilation is also important to dissipate any fugitive emissions.[7]

Personal Protective Equipment (PPE)

Appropriate PPE is essential to prevent skin and eye contact.[6]

  • Eye Protection: Chemical safety goggles that provide a tight seal around the eyes are mandatory.[8][9] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn.[9][10] Inspect gloves for any signs of damage before use and change them frequently, especially if contamination is suspected.

  • Skin and Body Protection: A laboratory coat should be worn at all times.[10] For larger quantities or procedures with a higher risk of spillage, consider additional protective clothing like an apron or coveralls.

  • Respiratory Protection: In most cases, working in a properly functioning fume hood will provide adequate respiratory protection.[10] If a fume hood is not available or if there is a risk of generating significant amounts of dust, a NIOSH-approved respirator with a particulate filter may be necessary.[10]

Safe Handling Practices and Protocols

Adherence to good laboratory practices is crucial for minimizing risk.

  • Avoid Dust Formation: This compound is a solid, so care must be taken to avoid creating and inhaling dust.[7][10][11] Handle the material gently and avoid vigorous scooping or pouring.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[5][7] Do not eat, drink, or smoke in the laboratory.[4][9][11]

  • Grounding: While the immediate compound may not pose a static discharge risk, it's good practice to be aware of potential ignition sources when working with any chemical, especially if flammable solvents are present in the same workspace.[12]

Step-by-Step Protocol for Weighing and Dispensing
  • Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate working height. Gather all necessary equipment, including a clean weighing vessel, spatula, and waste container.

  • Donning PPE: Put on all required PPE as outlined above.

  • Dispensing: Carefully open the container of this compound inside the fume hood. Use a clean spatula to gently transfer the desired amount to the weighing vessel. Avoid tapping or shaking the container, which could generate dust.

  • Cleaning: Once the desired amount is weighed, securely close the main container. Clean any residual powder from the spatula and work surface using a damp cloth or paper towel, taking care not to spread the contamination. Dispose of cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

Emergency Procedures

In the event of an emergency, it is critical to be prepared and to act quickly and safely.

Spills and Leaks

For minor spills of this compound:

  • Alert others: Inform colleagues in the immediate area of the spill.[13]

  • Evacuate if necessary: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Containment: Prevent the spread of the powder.[13] You can do this by carefully covering the spill with a dry absorbent material like vermiculite or sand.[13]

  • Cleanup: Gently sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[10][13] Avoid actions that could create dust.

  • Decontamination: Clean the spill area with soap and water.[13][14] Collect all cleaning materials for disposal as hazardous waste.

For major spills, evacuate the area and contact your institution's emergency response team.[14]

Exposure Response
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[10][14] Seek immediate medical attention.[10]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[10][14] If irritation persists, seek medical attention.[10]

  • Inhalation: Move the affected person to fresh air.[10] If they are having difficulty breathing, provide artificial respiration if you are trained to do so.[10] Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.[7][9]

Firefighting Measures

In the event of a fire involving this compound, use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher.[7][8] Firefighters should wear self-contained breathing apparatus and full protective gear.[7][8] Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, and oxides of boron.[8]

Storage and Disposal

Proper storage and disposal are critical for maintaining the stability of the compound and for environmental protection.

Storage
  • Store in a cool, dry, and well-ventilated area.[9][11][12]

  • Keep the container tightly closed to prevent moisture absorption, as boronic acids can be hygroscopic.[7][8][11]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][10]

Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[6][8] Do not dispose of this chemical down the drain or in the regular trash.[6]

Visualization of Key Workflows

Personal Protective Equipment (PPE) Donning and Doffing Sequence

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 Lab Coat d2 Goggles/ Face Shield d1->d2 d3 Gloves d2->d3 f1 Gloves f2 Goggles/ Face Shield f1->f2 f3 Lab Coat f2->f3

Caption: Correct sequence for donning and doffing PPE to minimize contamination.

Minor Spill Response Workflow

Spill_Response spill Minor Spill Occurs alert Alert Colleagues spill->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Absorbent Material ppe->contain cleanup Gently Sweep and Collect Waste contain->cleanup decon Decontaminate Spill Area cleanup->decon dispose Dispose of Waste in Labeled Container decon->dispose end Response Complete dispose->end

Caption: Step-by-step workflow for responding to a minor chemical spill.

Conclusion

This compound is a valuable reagent for chemical synthesis. By understanding its potential hazards and adhering to the safety precautions outlined in this guide, researchers can handle this compound safely and effectively. Always prioritize a culture of safety in the laboratory by staying informed, using appropriate protective measures, and being prepared for emergencies.

References

Methodological & Application

Application Notes and Protocols for 3-(Piperidine-1-carbonyl)phenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

3-(Piperidine-1-carbonyl)phenylboronic acid is a valuable bifunctional building block in contemporary organic synthesis, particularly for researchers in medicinal chemistry and drug development. Its structure incorporates a robust amide linkage to a piperidine moiety, a common pharmacophore, and a versatile boronic acid group. This unique combination makes it an ideal coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the synthesis of complex biaryl structures. These structures are prevalent in a wide array of biologically active molecules. This guide provides an in-depth exploration of the experimental conditions for reactions involving this compound, focusing on the rationale behind protocol design to ensure reproducibility and high yields.

Physicochemical Properties & Handling

Before delving into reaction protocols, it is crucial to understand the properties of this compound for safe and effective handling.

PropertyValueReference
Molecular Formula C₁₂H₁₆BNO₃[1]
Molecular Weight 233.07 g/mol [1]
Appearance Typically a solid[1]
CAS Number 850568-34-2
Storage Keep cold for long-term stability.
Safety Causes serious eye damage (H318). Wear protective gloves/clothing/eye protection/face protection (P280). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[1]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation, enabling the synthesis of biaryls, polyolefins, and styrenes. The reaction couples an organoboron compound (like our title compound) with an organohalide using a palladium catalyst and a base.

Mechanistic Rationale: The "Why" Behind the Reagents

Understanding the catalytic cycle is paramount to troubleshooting and optimizing reactions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)-X L₂ (Palladacycle) OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Ar-Ar' (Biaryl Product) RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic Boronic Acid (Ar'-B(OH)₂) + Base Boronic->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: A palladium(0) complex inserts into the aryl-halide bond. The reactivity order for the halide is generally I > Br > OTf >> Cl.[2] For less reactive halides like chlorides, more electron-rich and bulky phosphine ligands are often required to facilitate this step.

  • Transmetalation: This is the key step where the organic moiety from the boron reagent is transferred to the palladium(II) center. This step is critically dependent on the presence of a base. The base activates the boronic acid, forming a more nucleophilic "ate" complex (e.g., [Ar'B(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium catalyst.[3]

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the biaryl product, regenerating the active palladium(0) catalyst which re-enters the cycle.

Experimental Protocols

The following protocols are designed as robust starting points for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization may be required depending on the specific substrate.

Protocol 1: General Coupling with Aryl Bromides

This protocol is optimized for coupling with moderately to electron-rich or electron-poor aryl bromides.

Workflow Diagram:

Protocol_Workflow start Start setup Combine Reagents: - Boronic Acid (1.2 equiv) - Aryl Bromide (1.0 equiv) - Pd(PPh₃)₄ (3-5 mol%) - Base (e.g., K₂CO₃, 2.0 equiv) start->setup solvent Add Degassed Solvents (e.g., Toluene/Ethanol/Water) setup->solvent react Heat under Inert Atmosphere (e.g., N₂ or Ar) 80-100 °C, 4-12 h solvent->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up: - Dilute with EtOAc - Wash with H₂O and Brine monitor->workup Reaction Complete purify Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify end Characterize Product purify->end

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Aryl bromide

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Toluene, Ethanol, and Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03-0.05 mmol, 3-5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture, for example, Toluene (4 mL), Ethanol (1 mL), and Water (1 mL), via syringe. A biphasic system is common and often beneficial.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Protocol 2: Coupling with Challenging Aryl Chlorides

Aryl chlorides are often more challenging substrates due to the strength of the C-Cl bond. This protocol utilizes a more active catalyst system.

Key Modifications from Protocol 1:

  • Catalyst System: A more active catalyst system is required. A common choice is a combination of a palladium precursor like Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a bulky, electron-rich phosphine ligand such as XPhos or SPhos. Pre-formed catalysts like XPhos Pd G3 are also excellent choices.

  • Base: A stronger base, such as potassium phosphate (K₃PO₄), is often more effective.

  • Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or THF are commonly used, often with a small amount of water.

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), potassium phosphate (3.0 mmol, 3.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.044 mmol, 4.4 mol%) to a dry reaction vessel.

  • Inert Atmosphere & Solvent: Seal the vessel, remove from the glovebox (if used), and add degassed 1,4-dioxane (5 mL) and water (0.5 mL) via syringe.

  • Reaction & Monitoring: Heat the reaction to 100-110 °C and monitor as described in Protocol 1. Reaction times may be longer (12-24 hours).

  • Work-up & Purification: Follow the work-up and purification steps as outlined in Protocol 1.

Troubleshooting and Scientific Rationale

IssuePotential Cause(s)Suggested Solution(s) & Rationale
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low.1. Use a fresh batch of palladium catalyst. Consider a more active catalyst system (e.g., Pd₂(dba)₃/XPhos) especially for aryl chlorides. 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. The base is crucial for forming the active boronate species. 3. Increase the temperature in 10 °C increments. Higher temperatures can overcome the activation energy for oxidative addition.
Protodeboronation The boronic acid reacts with residual water/protons, replacing the B(OH)₂ group with a hydrogen atom. This is a common side reaction, especially with electron-deficient or heteroaromatic boronic acids.1. Use rigorously dried and degassed solvents. 2. Use a slight excess (1.2-1.5 equiv.) of the boronic acid to compensate for some loss. 3. Use anhydrous conditions with a base like potassium fluoride (KF) if possible, though aqueous base is often necessary for transmetalation.
Homocoupling of Boronic Acid Two molecules of the boronic acid couple to form a symmetrical biaryl.This is often promoted by oxygen. Ensure the reaction is maintained under a strictly inert atmosphere. Thoroughly degas all solvents before use.
Difficult Purification Product co-elutes with byproducts or starting materials.1. Adjust the polarity of the column chromatography eluent. A shallower gradient can improve separation. 2. If the product is basic due to the piperidine nitrogen, an acidic wash during work-up (e.g., dilute HCl) may remove basic impurities, followed by re-basification and extraction. (Caution: test on a small scale as the amide could be labile). 3. Recrystallization can be an effective alternative to chromatography for solid products.

Conclusion

This compound serves as a powerful reagent for the construction of complex molecular architectures relevant to pharmaceutical and materials science. The success of its application in Suzuki-Miyaura cross-coupling reactions hinges on a rational selection of catalyst, base, and solvent, guided by a sound understanding of the reaction mechanism. The protocols and insights provided herein offer a robust framework for researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 3-(Piperidine-1-carbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Amides

In the landscape of modern medicinal chemistry and materials science, the construction of carbon-carbon bonds remains a cornerstone of molecular synthesis. Among the myriad of transformations available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool.[1][2] This is due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[3] This guide focuses on a specific, yet highly valuable building block: 3-(Piperidine-1-carbonyl)phenylboronic acid .

The presence of the piperidine-1-carbonyl moiety imparts unique physicochemical properties to the resulting biaryl structures, making this reagent a key component in the synthesis of bioactive molecules for various therapeutic areas, including oncology, metabolic disorders, and inflammatory diseases.[] The amide functionality can influence solubility, metabolic stability, and target engagement. However, the presence of this amide group also necessitates careful consideration of reaction parameters to achieve optimal coupling efficiency and avoid potential side reactions.

This document provides a comprehensive overview of the critical factors for successful Suzuki-Miyaura coupling with this compound, detailed experimental protocols, and troubleshooting guidance, grounded in mechanistic principles and practical expertise.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (in this case, our phenylboronic acid) with an organic halide or triflate.[3][5] The catalytic cycle, a beautifully orchestrated sequence of elementary steps, is central to understanding and optimizing this transformation.

A generalized mechanism for the Suzuki-Miyaura cross-coupling reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][5]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OR)2 Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition to the organic halide (Ar-X). This is often the rate-determining step of the reaction.[2] The palladium inserts into the carbon-halogen bond, forming a Pd(II) intermediate.

  • Transmetalation: In this step, the organic group from the boronic acid (Ar') is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments (Ar-Ar') from the palladium center, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

Key Parameters for Success: A Guided Selection

The success of a Suzuki-Miyaura coupling reaction hinges on the judicious selection of several key components. For a substrate like this compound, these choices are particularly critical.

The Palladium Precursor: The Source of Catalytic Activity

While the active catalyst is a Pd(0) species, Pd(II) precatalysts are often used for their stability and ease of handling. These are reduced in situ to generate the active Pd(0) catalyst.

Palladium PrecursorCommon NameKey Characteristics & Considerations
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)A Pd(0) source, ready to enter the catalytic cycle directly. Can be sensitive to air and moisture.
Pd(OAc)₂Palladium(II) AcetateA stable Pd(II) source that requires in situ reduction. Often used with phosphine ligands.
PdCl₂(PPh₃)₂Bis(triphenylphosphine)palladium(II) dichlorideA stable Pd(II) precatalyst. The phosphine ligands are already present.
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)A common Pd(0) source, often used in combination with a variety of phosphine ligands.[6]

Expert Insight: For couplings involving amide-containing boronic acids, starting with a well-defined Pd(0) source like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a suitable ligand can provide more reproducible results by bypassing the complexities of in situ reduction.

Ligands: The Architect of Reactivity and Stability

Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and preventing catalyst decomposition. The electronic and steric properties of the ligand are paramount.[8][9]

LigandCommon NameKey Characteristics & Applications
PPh₃TriphenylphosphineA versatile and widely used ligand for a range of Suzuki couplings.
P(t-Bu)₃Tri(tert-butyl)phosphineA bulky and electron-rich phosphine, effective for coupling less reactive aryl chlorides.[6]
SPhos2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylA sterically demanding biarylphosphine ligand, often used for challenging couplings.
XPhos2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylAnother bulky biarylphosphine ligand known for its high activity in various cross-coupling reactions.

Expert Insight: For substrates with potentially coordinating groups like amides, bulky and electron-rich ligands such as SPhos or XPhos can be advantageous. They promote the formation of monoligated Pd(0) species, which are highly active in oxidative addition, and their steric bulk can facilitate the reductive elimination step.[8]

The Base: The Activator of the Boronic Acid

The base is essential for the transmetalation step, where it activates the boronic acid.[6][7] The choice of base can significantly affect the reaction rate and yield.

BaseStrengthSolubility & Comments
K₂CO₃ModerateA common and effective base, often used in aqueous solvent mixtures.[7]
Cs₂CO₃StrongHighly soluble in organic solvents, often used for difficult couplings.[7]
K₃PO₄StrongA strong, non-nucleophilic base that is effective in many Suzuki reactions.[7]
Et₃NOrganic/WeakAn organic base, sometimes used when inorganic bases are incompatible with the substrate.

Expert Insight: For amide-containing boronic acids, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often a good starting point. These bases are generally well-tolerated and effective at promoting the formation of the boronate species required for transmetalation. The use of aqueous solvent mixtures can also aid in dissolving these inorganic bases.[1]

The Solvent System: The Reaction Medium

The solvent system must be capable of dissolving the reactants and the catalyst, and its choice can influence the reaction kinetics.

SolventPolarityBoiling Point (°C) & Comments
TolueneNon-polar111
1,4-DioxanePolar aprotic101
Tetrahydrofuran (THF)Polar aprotic66
Dimethylformamide (DMF)Polar aprotic153

Expert Insight: A mixture of an organic solvent and water is frequently employed in Suzuki reactions.[1][10] For this compound, a solvent system like toluene/water or dioxane/water is recommended to ensure the solubility of both the organic substrates and the inorganic base.[1] Vigorous stirring is crucial for biphasic systems to maximize the interfacial area where the reaction occurs.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Experimental_Workflow cluster_workflow Experimental Workflow start Start reagents Combine Reactants (Aryl Bromide, Boronic Acid, Base, Catalyst, Ligand) start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent Add Degassed Solvents inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (Quench, Extract, Dry) reaction->workup purification Purify Product (Column Chromatography) workup->purification end End purification->end

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • Toluene (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[11]

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure using a Pd(II) Precatalyst and a Biarylphosphine Ligand

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (10 mL)

  • Water (2 mL)

Procedure:

  • Follow steps 1 and 2 from Protocol 1, adding Pd(OAc)₂, SPhos, and K₃PO₄ instead of the listed reagents.

  • Add the degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 80-90 °C and proceed with steps 5-9 from Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poorly soluble reagents; Ineffective base or solvent.Use a fresh batch of palladium catalyst; Ensure thorough degassing of solvents and flushing with inert gas; Screen alternative solvent systems to improve solubility; Try a stronger base like Cs₂CO₃.
Protodeborylation The boronic acid is unstable under the reaction conditions.Use milder reaction conditions (lower temperature); Consider using a more stable boronic acid derivative like a pinacol ester; Use a less harsh base.
Homocoupling of Boronic Acid Presence of oxygen; Inefficient transmetalation.Ensure rigorous exclusion of air; Increase the concentration of the aryl halide; Screen different ligands to promote faster transmetalation.
Dehalogenation of Aryl Halide Presence of a hydrogen source; Side reaction of the catalyst.Ensure anhydrous solvents if water is not part of the intended system; Screen different ligands or palladium sources.

Conclusion: A Versatile Tool for Complex Molecule Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a robust and highly effective method for the synthesis of complex biaryl amides. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and purity. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this important transformation in both academic and industrial research settings, particularly in the pursuit of novel therapeutics and functional materials.

References

Application Note: A Robust HPLC Method for In-Process Monitoring of Suzuki-Miyaura Coupling Reactions Using 3-(Piperidine-1-carbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

3-(Piperidine-1-carbonyl)phenylboronic acid is a key building block in medicinal chemistry. Its structure combines a reactive phenylboronic acid moiety with a piperidine amide group, making it a versatile precursor for synthesizing a wide array of pharmacologically active compounds. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, leverages such boronic acids to form carbon-carbon bonds with aryl halides, a transformation central to the construction of many modern drugs.[1][2]

Effective process analytical technology (PAT) is essential in drug development. For Suzuki couplings, in-process reaction monitoring via HPLC allows chemists to:

  • Determine reaction kinetics and endpoint.

  • Identify the formation of impurities or side products.

  • Optimize parameters such as catalyst loading, temperature, and reaction time.

  • Ensure batch-to-batch consistency and process robustness.

The primary challenge in developing HPLC methods for boronic acids is their propensity for dehydration to form cyclic trimeric anhydrides (boroxines) and potential interactions with free silanol groups on silica-based stationary phases.[3] The method described herein mitigates these issues through careful selection of the column and mobile phase conditions to ensure a reliable and reproducible analytical system.

Principles of the HPLC Method

This method is based on reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. A non-polar stationary phase (a C18 column) is used with a polar mobile phase (a mixture of water and acetonitrile).

  • Analyte Properties & Method Selection: this compound is a moderately polar molecule containing both a hydrophobic phenyl ring and polar functional groups. A C18 column provides sufficient hydrophobic retention for the aromatic core.

  • Mobile Phase pH Control: The boronic acid functional group has a pKa around 8.8.[4] To ensure consistent retention and sharp, symmetrical peaks, the analysis must be performed at a pH well below this pKa. The addition of 0.1% formic acid to the mobile phase suppresses the ionization of the boronic acid's hydroxyl groups, presenting the analyte in a single, neutral form.

  • Column Technology: Modern HPLC columns with high-purity silica and advanced end-capping are crucial. Columns like the Waters XSelect™ HSS T3 are designed to provide superior retention for polar compounds and minimize unwanted secondary interactions with silanols, which is critical for analyzing boronic acids.[5][6]

The logical relationship between the analyte's properties and the chosen HPLC parameters is illustrated below.

G cluster_properties Chemical Characteristics cluster_hplc HPLC Method Choices Analyte This compound Properties Aromatic Aromatic Phenyl Ring (UV Active, Hydrophobic) Analyte->Aromatic BoronicAcid Boronic Acid Group (pKa ~8.8, Polar, Lewis Acidic) Analyte->BoronicAcid Amide Piperidine Amide (Polar) Analyte->Amide Column Reversed-Phase C18 Column Aromatic->Column Hydrophobic Interaction Detector UV/PDA Detector (e.g., 254 nm) Aromatic->Detector Chromophore for Detection MobilePhase Acidified Mobile Phase (e.g., 0.1% Formic Acid) BoronicAcid->MobilePhase Suppresses Ionization Ensures Peak Shape Gradient Gradient Elution (Water/Acetonitrile) Amide->Gradient Modulates Polarity Column->Gradient Resolves Reactants & Products G cluster_workflow Reaction Sampling & HPLC Analysis Workflow Start Start Reaction (t=0) Sample 1. Withdraw Aliquot (e.g., 50 µL) at time 't' Start->Sample Quench 2. Quench & Dilute in 1.0 mL Diluent Sample->Quench Vortex 3. Vortex to Mix Quench->Vortex Filter 4. Filter (Optional) (0.22 µm Syringe Filter) Vortex->Filter Inject 5. Inject into HPLC Filter->Inject Analyze Analyze Chromatogram Inject->Analyze

References

use of 3-(Piperidine-1-carbonyl)phenylboronic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-(Piperidine-1-carbonyl)phenylboronic Acid in Medicinal Chemistry

Introduction: A Versatile Scaffold in Modern Drug Discovery

This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of complex organic molecules. Its structure, featuring a phenylboronic acid motif coupled to a piperidine amide, provides a versatile handle for constructing carbon-carbon bonds, most notably through palladium-catalyzed cross-coupling reactions. This reagent has proven instrumental in the development of targeted therapies for a range of diseases, including cancer, inflammatory conditions, and metabolic disorders[]. The boronic acid group is a cornerstone of the Suzuki-Miyaura coupling reaction, while the piperidine moiety can influence solubility, metabolic stability, and target engagement of the final compound.

This guide provides an in-depth overview of the applications of this compound, with a focus on its use in the synthesis of enzyme inhibitors. It includes detailed protocols, mechanistic insights, and practical guidance for researchers in drug development.

Physicochemical Properties

A clear understanding of the reagent's properties is crucial for its effective use in synthesis.

PropertyValue
Molecular Formula C₁₂H₁₆BNO₃[2]
Molecular Weight 233.07 g/mol [2][3]
Appearance Typically a solid[2]
InChI Key XFTARKGZGNWJJT-UHFFFAOYSA-N[2][3]
Primary Application Suzuki-Miyaura cross-coupling reactions[4]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed transformation forges a new carbon-carbon bond between the boronic acid's aryl group and an organohalide or triflate. The reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and coupling partners[5].

The catalytic cycle, a cornerstone of modern organic synthesis, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step often facilitated by a base.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst[4].

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd Pd_Intermediate1 R¹-Pd(II)L₂-X Transmetalation Transmetalation [Ar-B(OR)₃]⁻ Pd_Intermediate1->Transmetalation Pd_Intermediate2 R¹-Pd(II)L₂-Ar ReductiveElimination Reductive Elimination Pd_Intermediate2->ReductiveElimination ReductiveElimination->Pd0 Product: R¹-Ar BoronicAcid Ar-B(OH)₂ Base Base (e.g., K₂CO₃) Boronate [Ar-B(OH)₃]⁻ Base->Boronate Activation Boronate->Transmetalation Enters Cycle Synthetic_Lethality cluster_normal Normal Cell cluster_cancer BRCA-Deficient Cancer Cell DNA_Damage1 DNA Single-Strand Break PARP1 PARP Repair DNA_Damage1->PARP1 Repaired by Survival1 Cell Survival PARP1->Survival1 Leads to DNA_Damage2 DNA Single-Strand Break PARP_Inhibitor PARP Inhibitor DNA_Damage2->PARP_Inhibitor Blocked by DSB DNA Double-Strand Break PARP_Inhibitor->DSB Leads to BRCA_Repair BRCA Repair (Defective) DSB->BRCA_Repair Cannot be repaired by Apoptosis Cell Death (Apoptosis) BRCA_Repair->Apoptosis Results in protocol_workflow start Start: Reagents in Flask purge Purge with Inert Gas start->purge add_solvents Add Catalyst & Solvents purge->add_solvents heat Heat to 80-100°C & Stir add_solvents->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Cool & Aqueous Work-up monitor->workup Complete purify Dry, Concentrate & Purify via Chromatography workup->purify end End: Pure Product purify->end

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds using 3-(Piperidine-1-carbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Moieties and the Utility of Amide-Functionalized Boronic Acids

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the synthesis of these vital compounds, owing to its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[1][2]

This guide focuses on a specialized building block, 3-(Piperidine-1-carbonyl)phenylboronic acid , for the synthesis of functionalized biaryl compounds. The presence of the piperidine-1-carbonyl group, a common amide linkage, offers a strategic advantage in drug discovery. This functional handle can serve as a key interaction point with biological targets, improve pharmacokinetic properties, or act as a versatile anchor for further synthetic diversification. Understanding the nuances of employing this reagent in Suzuki-Miyaura coupling is therefore of significant interest to researchers in pharmaceutical and chemical development.

This document provides a detailed examination of the properties of this compound, in-depth protocols for its application in Suzuki-Miyaura cross-coupling reactions, and a discussion of the critical parameters that ensure a successful synthesis.

Reagent Overview and Physicochemical Properties

This compound is a white to off-white solid. For enhanced stability and ease of handling, it is also commercially available as its pinacol ester derivative.

PropertyThis compoundThis compound, pinacol ester
Molecular Formula C₁₂H₁₆BNO₃C₁₈H₂₆BNO₃
Molecular Weight 233.07 g/mol 315.2 g/mol
CAS Number 850568-34-21073353-62-4
Appearance SolidSolid
Melting Point 150-154 °CNot available
Storage Store in a cool, dry place.Room temperature.

The Suzuki-Miyaura Coupling: A Mechanistic Framework

The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves the coupling of an organoboron compound with an organohalide or triflate. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Mechanism cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation Ar-Pd(II)L2-Ar'->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar' Reductive Elimination Ar-X Ar-X (Aryl Halide) Ar-X->Ar-Pd(II)L2-X Oxidative Addition Ar'-B(OH)2 Ar'-B(OH)2 (Boronic Acid) Ar'-B(OH)2->Ar-Pd(II)L2-Ar' Base Base Base->Ar-Pd(II)L2-Ar' caption Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

The base plays a crucial role in the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center.[2]

Experimental Protocols: Synthesis of Biaryl Compounds

The following protocols provide a detailed guide for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.

Materials and Reagents
  • This compound or its pinacol ester

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or tetrahydrofuran (THF))

  • Deionized water

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Magnetic stirrer and heating mantle or microwave reactor

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate, silica gel)

Safety Precautions
  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium catalysts are toxic and should be handled with care.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: Conventional Heating

This protocol is a general procedure adaptable to a wide range of aryl halides.

Conventional_Heating_Workflow A Combine Reagents: - Boronic Acid - Aryl Halide - Base - Solvent B Degas the Mixture (e.g., N2/Ar bubbling) A->B C Add Palladium Catalyst B->C D Heat to Reaction Temperature (e.g., 80-100 °C) C->D E Monitor Reaction Progress (TLC/GC-MS) D->E F Reaction Workup E->F G Purification (Column Chromatography) F->G caption Figure 2. Workflow for Suzuki-Miyaura Coupling via Conventional Heating.

References

Application Notes and Protocols for the Synthesis of Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Labyrinth of Molecular Complexity

The synthesis of complex organic molecules, particularly those with therapeutic potential, is a formidable challenge that lies at the heart of modern chemistry and drug discovery. The intricate three-dimensional architecture of natural products and designed pharmaceuticals necessitates a strategic and often lengthy sequence of chemical transformations. Success in this endeavor hinges not only on the execution of individual reactions but, more critically, on a profound understanding of the underlying principles that govern reactivity and selectivity. This guide eschews a rigid, one-size-fits-all template. Instead, it offers a deep dive into several powerful and transformative synthetic methodologies that have become indispensable in the modern synthetic chemist's arsenal. We will explore the "why" behind the "how," providing not just protocols, but the strategic reasoning that empowers researchers to make informed decisions in their own synthetic campaigns.

This document is structured to provide both high-level strategic insights and detailed, actionable protocols for key transformations. We will delve into the realms of photoredox catalysis, C-H activation, and asymmetric hydrogenation, illustrating how these techniques enable the construction of complex molecular frameworks with unprecedented efficiency and precision. Furthermore, we will address the crucial and often underestimated role of protecting group strategies, which are essential for orchestrating the selective transformation of multifunctional molecules.

The Dawn of a New Era in Synthesis: Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized organic synthesis by offering a mild and environmentally benign platform for a vast array of chemical transformations.[1] This technique harnesses the energy of visible light to initiate single-electron transfer (SET) events, generating highly reactive radical intermediates from stable precursors under exceptionally gentle conditions.[2] The ability to forge new bonds via open-shell pathways has unlocked novel retrosynthetic disconnections and enabled the rapid assembly of complex molecular architectures.

The Causality Behind the Choice: Why Photoredox?

Traditional methods for radical generation often require harsh reagents, such as stoichiometric tin hydrides or high-energy UV light, which can be incompatible with sensitive functional groups present in complex molecules. Photoredox catalysis circumvents these limitations by using a photocatalyst, typically a ruthenium or iridium complex, that absorbs low-energy visible light to reach an excited state.[1][3] This excited-state catalyst can then act as both a potent oxidant and reductant, engaging in SET with a wide range of organic substrates.[2] The key advantages that drive the adoption of this technology are:

  • Mild Reaction Conditions: Reactions are often conducted at room temperature, preserving delicate functional groups and stereocenters.

  • High Functional Group Tolerance: The gentle nature of radical generation allows for the use of substrates bearing a wide array of functionalities that would not survive traditional ionic or organometallic reaction conditions.

  • Access to Unique Reactivity: Photoredox catalysis enables transformations that are difficult or impossible to achieve through conventional two-electron pathways.

Mechanistic Overview: A Tale of Two Quenching Cycles

The catalytic cycle in photoredox catalysis is initiated by the photoexcitation of the catalyst (PC) to its excited state (PC*). This excited state is both a stronger oxidant and a stronger reductant than the ground state. The catalytic cycle can then proceed via one of two primary pathways, as depicted below.[1][2]

G cluster_oxidative Oxidative Quenching Cycle cluster_reductive Reductive Quenching Cycle PC_ox PC PC_star_ox PC* PC_ox->PC_star_ox hν (Visible Light) PC_plus [PC]+• PC_star_ox->PC_plus A PC_plus->PC_ox D A Acceptor (A) A_rad [A]-• D Donor (D) D_rad [D]+• PC_red PC PC_star_red PC* PC_red->PC_star_red hν (Visible Light) PC_minus [PC]-• PC_star_red->PC_minus D PC_minus->PC_red A D_red Donor (D) D_rad_red [D]+• A_red Acceptor (A) A_rad_red [A]-•

Figure 1. General Mechanistic Pathways in Photoredox Catalysis.

Experimental Protocol: General Procedure for a Photoredox-Catalyzed Transformation

This protocol provides a general guideline for setting up a visible-light-mediated photoredox reaction. The specific catalyst, solvent, and reaction time will vary depending on the transformation.

Materials:

  • Substrate (1.0 equiv)

  • Reagent (1.2 - 2.0 equiv)

  • Photocatalyst (e.g., [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 or [Ru(bpy)3]Cl2, 1-2 mol%)

  • Anhydrous, degassed solvent (e.g., DMF, MeCN, or Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk flask or vial with a screw cap)

  • Light source (e.g., Blue LED lamp, 34W Kessil lamp)[4]

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the substrate, reagent, and photocatalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent via syringe. It is crucial to use a solvent that has been thoroughly degassed to remove oxygen, which can quench the excited state of the photocatalyst.[4]

  • Irradiation: Place the reaction vessel approximately 5-10 cm from the light source and begin vigorous stirring. A cooling fan may be necessary to maintain a constant temperature, as the light source can generate heat.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired product.

The Power of Directness: C-H Activation in Complex Molecule Synthesis

The strategic functionalization of otherwise inert carbon-hydrogen (C-H) bonds has emerged as a transformative approach in organic synthesis. By obviating the need for pre-functionalized starting materials, C-H activation streamlines synthetic routes, enhancing atom and step economy.[5] This section will focus on palladium-catalyzed C-H arylation, a powerful method for the construction of biaryl linkages, which are prevalent in pharmaceuticals and advanced materials.

The Strategic Imperative: Why C-H Activation?

Traditional cross-coupling reactions, such as the Suzuki or Stille reactions, require the synthesis of organometallic reagents or organic halides, adding steps to a synthetic sequence. C-H activation offers a more direct and efficient alternative by activating a C-H bond in the presence of a transition metal catalyst and a suitable coupling partner.[5] The use of directing groups, which coordinate to the metal center and position it in proximity to a specific C-H bond, has been instrumental in achieving high levels of regioselectivity.[6]

The Role of the Directing Group: A Molecular Chaperone

Directing groups are functional moieties within the substrate that chelate to the palladium catalyst, facilitating an intramolecular C-H activation event. This directed approach ensures high regioselectivity, often at the ortho position to the directing group. A wide variety of directing groups have been developed, each with its own unique properties and applications.

Directing GroupFunctional GroupTypical Substrate
PyridineAmineAnilines, Benzylamines
AmideCarboxamideBenzamides
Carboxylic AcidCarboxylBenzoic Acids
OximeKetone/AldehydeAryl Ketones
Experimental Protocol: General Procedure for Palladium-Catalyzed ortho-Arylation of a Benzamide

This protocol outlines a general procedure for the directed C-H arylation of a benzamide with an aryl iodide.[7]

Materials:

  • Benzamide substrate (1.0 equiv, 0.2 mmol)

  • Aryl iodide (3.0 equiv, 0.6 mmol)

  • Palladium(II) acetate (Pd(OAc)2, 20 mol%, 9 mg)

  • Sodium acetate (NaOAc, 2.0 equiv, 33 mg)

  • Chlorobenzene (PhCl, 2.0 mL)

  • 10 mL reaction tube

Procedure:

  • Reaction Setup: To a 10 mL reaction tube, add the benzamide, aryl iodide, Pd(OAc)2, and NaOAc.

  • Solvent Addition: Add chlorobenzene to the reaction tube.

  • Heating: Stir the reaction mixture at 140 °C for 48 hours under an air atmosphere.

  • Workup: After cooling to room temperature, filter the reaction mixture through a plug of Celite, washing with dichloromethane (DCM).

  • Purification: Concentrate the combined filtrates under reduced pressure and purify the crude product by column chromatography to afford the ortho-arylated benzamide.

Sculpting Chirality: Asymmetric Hydrogenation

The enantioselective synthesis of chiral molecules is of paramount importance in the pharmaceutical industry, as the biological activity of a drug is often dependent on its stereochemistry. Asymmetric hydrogenation, the addition of hydrogen across a prochiral double bond in the presence of a chiral catalyst, is one of the most powerful and widely used methods for the synthesis of enantiomerically enriched compounds.[8]

The Noyori Legacy: A Revolution in Asymmetric Catalysis

The development of BINAP-Ru(II) catalysts by Ryoji Noyori, for which he was awarded the Nobel Prize in Chemistry in 2001, was a landmark achievement in asymmetric catalysis.[8] These catalysts are highly effective for the asymmetric hydrogenation of a wide range of functionalized and unfunctionalized ketones, affording chiral alcohols with exceptional levels of enantioselectivity.[9]

Mechanism of Asymmetric Hydrogenation: A Concerted Dance

The Noyori asymmetric hydrogenation is believed to proceed through a metal-ligand bifunctional mechanism. The active catalyst, a ruthenium dihydride species, facilitates the concerted transfer of a hydride from the metal and a proton from the diamine ligand to the ketone substrate via a six-membered pericyclic transition state.

G cluster_workflow Asymmetric Hydrogenation Workflow Precatalyst RuCl2(BINAP)(diamine) (Precatalyst) Active_Catalyst RuH2(BINAP)(diamine) (Active Catalyst) Precatalyst->Active_Catalyst H2, Base Substrate_Complex [Catalyst-Substrate Complex] Active_Catalyst->Substrate_Complex Ketone Substrate Product_Complex [Catalyst-Product Complex] Substrate_Complex->Product_Complex H2 Transfer Product_Complex->Active_Catalyst Product Release Product Chiral Alcohol Product_Complex->Product

Figure 2. Simplified Workflow for Noyori Asymmetric Hydrogenation.

Quantitative Data: Catalyst Performance in the Asymmetric Hydrogenation of Acetophenone

The following table summarizes the performance of various catalysts in the asymmetric hydrogenation of acetophenone, a benchmark substrate.

CatalystS/C RatioH2 Pressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)Reference
RuCl2[(R)-BINAP]10001002512>9992 (S)[9]
RuCl2[(S)-Tol-BINAP][(S,S)-DPEN]200083024>99>99 (R)[10]
Cu-Zn-AlN/ATransfer180289.4N/A[11]
Experimental Protocol: General Procedure for Asymmetric Hydrogenation of a Ketone

This protocol provides a general procedure for the asymmetric hydrogenation of an aromatic ketone using a Noyori-type catalyst.[10]

Materials:

  • Aromatic ketone substrate (e.g., acetophenone)

  • Chiral Ru(II) precatalyst (e.g., RuCl₂[(S)-tolbinap][(S,S)-dpen], S/C = 2000:1)

  • Potassium tert-butoxide (KOtBu, 2 molar equiv relative to catalyst)

  • Anhydrous, degassed 2-propanol

  • Hydrogen gas

  • Autoclave reactor

Procedure:

  • Catalyst Preparation: In a glovebox, charge a glass liner for the autoclave with the Ru(II) precatalyst and KOtBu.

  • Solvent and Substrate Addition: Add anhydrous, degassed 2-propanol to dissolve the catalyst and base, followed by the addition of the ketone substrate.

  • Reactor Assembly: Place the glass liner inside the autoclave and seal the reactor securely.

  • Hydrogenation: Remove the autoclave from the glovebox and connect it to a hydrogen line. Purge the reactor 3-5 times with hydrogen gas.

  • Reaction Conditions: Pressurize the reactor with hydrogen (e.g., 8 atm) and begin vigorous stirring at the desired temperature (e.g., 25-30 °C) for the required time (typically 4-24 hours).

  • Workup and Analysis: After releasing the hydrogen pressure, the reaction mixture is concentrated. The enantiomeric excess of the resulting chiral alcohol is determined by chiral HPLC or GC analysis.

The Art of Protection: Strategic Use of Protecting Groups

In the synthesis of complex molecules that possess multiple reactive functional groups, it is often necessary to temporarily mask one or more of these groups to prevent unwanted side reactions.[12] This is achieved through the use of protecting groups, which are chemical moieties that can be selectively introduced and removed under mild conditions.

Orthogonal Protection: A Strategy for Selective Deprotection

An orthogonal protecting group strategy employs multiple protecting groups in a single molecule that can be removed under distinct and non-interfering conditions.[12] This allows for the selective deprotection and subsequent functionalization of specific sites within a complex molecule, a crucial tactic in peptide and oligosaccharide synthesis.

Common Orthogonal Protecting Groups and Their Deprotection Conditions

The following table provides a list of common protecting groups for alcohols and amines, categorized by their deprotection conditions.

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
AlcoholBenzyl etherBnH2, Pd/C (Hydrogenolysis)
Alcoholtert-Butyldimethylsilyl etherTBDMS/TBSF- (e.g., TBAF)
AlcoholTetrahydropyranyl etherTHPH+ (mild acid)
Aminetert-ButoxycarbonylBocStrong Acid (e.g., TFA)
Amine9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)
AmineCarboxybenzylCbzH2, Pd/C (Hydrogenolysis)

Conclusion

The methodologies outlined in this guide represent a paradigm shift in the way chemists approach the synthesis of complex organic molecules. By embracing the principles of photoredox catalysis, C-H activation, and asymmetric hydrogenation, and by strategically employing protecting groups, researchers are empowered to design more efficient, elegant, and sustainable synthetic routes. The protocols and data presented herein serve as a starting point for the application of these powerful tools in the pursuit of novel therapeutics and functional materials. The true art of synthesis lies not just in the execution of reactions, but in the creative and logical application of these fundamental principles to solve the intricate puzzles posed by molecular complexity.

References

Application Note & Protocol: Gram-Scale Synthesis of 3-(Piperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 3-(Piperidine-1-carbonyl)phenylboronic Acid in Medicinal Chemistry

This compound is a valuable building block in modern drug discovery, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its structure combines a robust phenylboronic acid moiety with a piperidine amide, offering medicinal chemists a versatile scaffold to construct complex molecular architectures. The piperidine ring is a prevalent feature in many FDA-approved pharmaceuticals, valued for its ability to modulate physicochemical properties like solubility and basicity, which are critical for pharmacokinetic profiles.[2][3] The boronic acid group, in turn, serves as a key handle for the strategic formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl structures that are common in biologically active molecules.[4]

Given its utility, the reliable and scalable synthesis of this reagent is of paramount importance. This document provides a detailed, field-proven protocol for the gram-scale synthesis of this compound, emphasizing not just the procedural steps but the underlying chemical principles and safety considerations. The described methodology is designed to be robust and reproducible, ensuring a high-purity final product suitable for downstream applications in medicinal chemistry and process development.

Synthetic Strategy: Amide Coupling Approach

The most direct and efficient route to this compound on a gram scale is the direct amidation of 3-carboxyphenylboronic acid with piperidine. This approach is advantageous as it utilizes commercially available starting materials and avoids the often-problematic borylation of a pre-formed amide, which can suffer from side reactions and catalyst inhibition.[5]

A critical consideration in this synthesis is the choice of coupling agent. While numerous peptide coupling reagents are available, for gram-scale synthesis, cost-effectiveness, and ease of purification are primary drivers. This protocol employs N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP). This combination is well-established for its high efficiency and the water-soluble nature of the urea byproduct, which simplifies purification.[6]

The overall workflow is depicted below:

G cluster_0 Reaction Setup cluster_1 Amide Coupling cluster_2 Work-up & Isolation cluster_3 Final Product A 1. Dissolve 3-carboxyphenylboronic acid in DMF B 2. Add Piperidine A->B C 3. Add DMAP (catalyst) B->C D 4. Cool reaction to 0 °C C->D E 5. Add EDC·HCl portion-wise D->E F 6. Warm to room temperature and stir for 12-18h E->F G 7. Quench with water and perform aqueous work-up F->G H 8. Extract with Ethyl Acetate G->H I 9. Purify by acid-base extraction H->I J 10. Dry to yield pure product I->J

Caption: Workflow for the gram-scale synthesis of this compound.

Detailed Experimental Protocol

Reagents and Materials
ReagentFormulaMW ( g/mol )Amount (g)Moles (mol)Eq.Supplier Notes
3-Carboxyphenylboronic acidC₇H₇BO₄165.9410.00.0601.0Purity >98%
PiperidineC₅H₁₁N85.156.150.0721.2Reagent grade, freshly distilled
EDC·HClC₈H₁₈ClN₃191.7013.80.0721.2Purity >98%
DMAPC₇H₁₀N₂122.170.730.0060.1Reagent grade
N,N-Dimethylformamide (DMF)C₃H₇NO73.09100 mL--Anhydrous
Ethyl Acetate (EtOAc)C₄H₈O₂88.11500 mL--Reagent grade
1 M Hydrochloric Acid (HCl)HCl36.46As needed--Aqueous solution
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As needed--Aqueous solution
BrineNaCl58.44As needed--Saturated aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed--For drying
Step-by-Step Procedure
  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 3-carboxyphenylboronic acid (10.0 g, 0.060 mol).

  • Solvent and Reagent Addition: Add anhydrous DMF (100 mL) and stir until the solid is fully dissolved. To this solution, add piperidine (6.15 g, 0.072 mol) followed by DMAP (0.73 g, 0.006 mol).

  • Cooling: Place the reaction flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.

  • EDC·HCl Addition: Once the reaction mixture is cooled, add EDC·HCl (13.8 g, 0.072 mol) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-18 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Aqueous Work-up: Upon completion, pour the reaction mixture into a 1 L separatory funnel containing deionized water (300 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with 1 M HCl (2 x 100 mL), followed by saturated NaHCO₃ solution (2 x 100 mL), and finally with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude solid.

  • Purification: The crude product can be further purified by recrystallization from an ethyl acetate/hexane mixture.[7] Dissolve the crude solid in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) for several hours to facilitate crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with cold hexane, and dry under high vacuum to a constant weight. The expected yield is typically in the range of 80-90%.

Mechanism of Amide Coupling

The EDC-mediated amide coupling proceeds through a well-established mechanism. The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by piperidine. DMAP acts as a catalyst by forming an even more reactive acylpyridinium intermediate, which accelerates the rate of amidation.

G cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack cluster_2 Product Formation A 3-Carboxyphenyl- boronic Acid C O-Acylisourea Intermediate A->C + B EDC·HCl B->C + E Tetrahedral Intermediate C->E reacts with D Piperidine D->E attacks F 3-(Piperidine-1-carbonyl)- phenylboronic acid E->F collapses to G EDU Byproduct (Water Soluble) E->G +

Caption: Simplified mechanism of EDC-mediated amide bond formation.

Analytical and Quality Control

To ensure the identity and purity of the final product, the following analytical techniques are recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess for the presence of residual starting materials or solvents.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity of the compound and confirm its molecular weight.

  • Melting Point: A sharp melting point range is indicative of high purity.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Piperidine: Is a flammable liquid and is toxic and corrosive.[8][9] Avoid inhalation of vapors and contact with skin and eyes.[9]

  • EDC·HCl: Is a moisture-sensitive irritant. Handle in a dry environment and avoid inhalation of dust.

  • DMAP: Is highly toxic and should be handled with extreme care.

  • DMF: Is a combustible liquid and a potential teratogen. Avoid contact with skin.

Refer to the Material Safety Data Sheets (MSDS) for all reagents before commencing any experimental work.[10][11]

References

3-(Piperidine-1-carbonyl)phenylboronic acid as a building block for PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 3-(Piperidine-1-carbonyl)phenylboronic acid as a Versatile Building Block for Proteolysis Targeting Chimeras (PROTACs)

Introduction: The PROTAC Revolution and the Need for Modular Synthesis

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention.[1][2] Unlike traditional small-molecule inhibitors that rely on occupancy-driven inhibition of a protein's active site, PROTACs act as catalytic agents that hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][3][4] These heterobifunctional molecules are comprised of three key components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][6][7]

The modular nature of PROTACs is both a strength and a challenge. The length, rigidity, and chemical composition of the linker are critical determinants of a PROTAC's efficacy, profoundly influencing the stability and geometry of the ternary complex.[8][9][10] Therefore, the ability to rapidly synthesize and screen libraries of PROTACs with diverse linkers is paramount in drug discovery. This necessitates a robust toolkit of chemical "building blocks"—versatile reagents that can be systematically incorporated into PROTAC structures.[11][12][13][14]

Boronic acids and their derivatives have emerged as exceptionally useful intermediates in medicinal chemistry due to their stability, generally low toxicity, and versatile reactivity, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[15][16][17] This application note focuses on This compound , a building block that offers a unique combination of features for the rational design and synthesis of novel PROTACs.

Physicochemical Profile: this compound

This building block incorporates two key functionalities. The boronic acid group serves as a reactive handle for covalent bond formation, typically a C-C bond via Suzuki coupling. The piperidine-1-carbonyl moiety, on the other hand, can influence the final PROTAC's physicochemical properties, such as solubility, lipophilicity, and cell permeability, while also providing a specific spatial vector for linker attachment.[10]

PropertyValueSource
Molecular Formula C₁₂H₁₆BNO₃[18][]
Molecular Weight 233.07 g/mol [18][]
Appearance Solid[18]
SMILES OB(O)c1cccc(c1)C(=O)N2CCCCC2[18]
InChI Key XFTARKGZGNWJJT-UHFFFAOYSA-N[18]

Application Protocol I: PROTAC Synthesis via Suzuki-Miyaura Coupling

This protocol describes a representative synthesis of a PROTAC where this compound is used to connect a linker-E3 ligase ligand moiety to a POI-binding ligand.

Workflow Rationale: The Suzuki-Miyaura reaction is a powerful and highly reliable method for forming carbon-carbon bonds. By using a pre-functionalized, halogenated POI ligand, we can couple it with our boronic acid building block in a predictable and efficient manner. The resulting intermediate can then be further functionalized to attach the E3 ligase ligand. This step-wise approach provides modularity and simplifies the purification of intermediates.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Linker Elongation & E3 Ligand Conjugation A 3-(Piperidine-1-carbonyl) phenylboronic acid D PROTAC Intermediate (POI-Linker Precursor) A->D Coupling B Halogenated POI Ligand (e.g., Bromo-JQ1) B->D C Pd Catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., K₂CO₃) C->D E PROTAC Intermediate H Final PROTAC Molecule E->H Conjugation F Linker-E3 Ligand Moiety (e.g., PEG-Pomalidomide) F->H G Coupling Chemistry (e.g., Amide bond formation) G->H G cluster_0 PROTAC Action in Cell cluster_1 Ubiquitin-Proteasome System Hijacking A PROTAC D Formation of Ternary Complex A->D B Target Protein (e.g., BRD4) B->D C E3 Ligase (e.g., CRBN) C->D E Ubiquitin Transfer D->E Proximity-Induced Ubiquitination F Poly-Ubiquitinated Target Protein E->F G 26S Proteasome F->G H Target Protein Degradation G->H

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 3-(Piperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are encountering challenges, such as low yields, when using functionalized boronic acids like 3-(Piperidine-1-carbonyl)phenylboronic acid. Here, we delve into the causality behind experimental outcomes and provide field-proven insights to navigate the complexities of this powerful C-C bond-forming reaction.

Troubleshooting Guide: Low Yields and Side Reactions

Low yields in Suzuki coupling reactions, especially with electronically complex substrates such as this compound, can be attributed to a confluence of factors. The presence of the amide functionality introduces electronic effects that can influence the reactivity of the boronic acid. This guide is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.

I. Low or No Product Formation

This is one of the most frequent challenges. The root cause often lies in one of the key steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.

Q1: My reaction shows low to no conversion of starting materials. What are the primary parameters to investigate?

A1: When a Suzuki coupling fails to proceed, a systematic evaluation of the reaction components and conditions is crucial. The primary suspects are often an inactive catalyst, suboptimal base or solvent, or issues with the boronic acid itself.[1][2]

  • Catalyst Activity : Ensure your palladium source and ligand are active. Palladium(II) precatalysts require in situ reduction to the active Pd(0) species.[1] If you suspect catalyst deactivation, consider using a fresh batch or a more robust precatalyst, such as a Buchwald-type G3 or G4 precatalyst.

  • Oxygen Contamination : The Suzuki coupling is sensitive to oxygen, which can lead to the oxidative homocoupling of the boronic acid and decomposition of the phosphine ligands and catalyst.[1] It is imperative to thoroughly degas all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[3]

  • Water Content : While many Suzuki couplings tolerate or even benefit from the presence of water, excess water can promote protodeboronation, a significant side reaction that converts the boronic acid to an unreactive arene.[3][4] Conversely, completely anhydrous conditions can sometimes hinder the reaction, as water can aid in the dissolution of the base and facilitate the formation of the active boronate species.

Q2: Could the amide group in this compound be inhibiting the reaction?

A2: Yes, the electron-withdrawing nature of the amide group can decrease the nucleophilicity of the boronic acid, thereby slowing down the transmetalation step, which is often the rate-limiting step in the catalytic cycle.

  • Mechanism Insight : Transmetalation involves the transfer of the organic group from the boron atom to the palladium center. For this to occur efficiently, the boronic acid is typically activated by a base to form a more nucleophilic boronate species.[5][6] An electron-withdrawing group, like the amide in your substrate, can make the boronic acid less prone to this activation.

Q3: How can I enhance the rate of transmetalation for an electron-deficient boronic acid?

A3: To overcome the challenge of a deactivated boronic acid, several strategies can be employed:

  • Stronger Base : Switching to a stronger or more effective base can increase the concentration of the active boronate species.[1] For instance, if you are using a mild base like Na₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃.[7]

  • Electron-Rich Ligands : Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) can accelerate both the oxidative addition and reductive elimination steps, and in some cases, can also promote the transmetalation of challenging substrates.[1][7][8]

  • Higher Temperatures : Increasing the reaction temperature can provide the necessary activation energy to overcome a sluggish transmetalation step.[1] However, be mindful that higher temperatures can also accelerate side reactions like protodeboronation.[2]

II. Presence of Side Products

The formation of byproducts not only consumes starting materials, leading to lower yields of the desired product, but also complicates the purification process.

Q1: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this?

A1: The homocoupling of boronic acids to form a biaryl byproduct is a common side reaction, often promoted by the presence of oxygen.

  • Rigorous Degassing : The most effective way to prevent homocoupling is to ensure the reaction is performed under strictly anaerobic conditions.[3] Degas your solvents by sparging with an inert gas or by using the freeze-pump-thaw method.

  • Controlled Addition : In some instances, a slow addition of the boronic acid to the reaction mixture can help maintain a low concentration of the boronic acid at any given time, which can disfavor the homocoupling pathway.[7]

Q2: Protodeboronation seems to be a major issue in my reaction. What are the causes and how can I prevent it?

A2: Protodeboronation is the replacement of the C-B bond with a C-H bond, effectively destroying your boronic acid.[4] This side reaction can be catalyzed by acid, base, or certain metal salts and is often exacerbated by elevated temperatures and the presence of excess water.[2][4][9]

  • Choice of Base and Water Content : Harsh basic conditions and excess water can promote protodeboronation.[3][4] Consider using a milder base or a carefully controlled amount of water.

  • Protecting the Boronic Acid : A highly effective strategy is to convert the boronic acid into a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt.[2][4] These derivatives are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions, a strategy known as "slow release".[4][10][11]

  • Lower Reaction Temperature : If possible, running the reaction at a lower temperature can significantly reduce the rate of protodeboronation.[2]

Experimental Protocols & Optimization

A systematic approach to optimizing your reaction conditions is key to achieving high yields. Below is a general protocol and a suggested workflow for troubleshooting.

General Protocol for Suzuki-Miyaura Coupling

This is a starting point and should be optimized for your specific substrates.

  • Reagent Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]

  • Inert Atmosphere : Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst/Ligand Addition : Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and any additional ligand if required.

  • Solvent Addition : Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction : Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification : Purify the crude product by flash column chromatography.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving low yields in your Suzuki coupling reaction.

G start Low Yield with this compound check_conversion Is Starting Material Consumed? start->check_conversion no_conversion Potential Inactive Catalyst or Suboptimal Conditions check_conversion->no_conversion No partial_conversion partial_conversion check_conversion->partial_conversion Yes check_side_products Major Side Products Observed? homocoupling Oxygen Contamination Likely check_side_products->homocoupling Homocoupling deboronation Protodeboronation is Dominant check_side_products->deboronation Protodeboronation other Re-evaluate Reaction Parameters check_side_products->other Other/Complex Mixture solution1 1. Use Fresh/Active Catalyst (e.g., Buchwald Precatalyst) 2. Screen Stronger Bases (K₃PO₄, Cs₂CO₃) 3. Screen Electron-Rich Ligands (SPhos, XPhos) 4. Increase Temperature Incrementally no_conversion->solution1 Action partial_conversion->check_side_products solution2 1. Ensure Rigorous Degassing of Solvents 2. Maintain Positive Inert Gas Pressure homocoupling->solution2 Action solution3 1. Use a More Stable Boronic Acid Derivative (BPin, MIDA ester) 2. Use Anhydrous Conditions or a Milder Base 3. Lower Reaction Temperature deboronation->solution3 Action other->solution1

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

Data Presentation: Recommended Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. The following table provides a starting point for optimization when working with electron-deficient boronic acids like this compound.

ParameterRecommendationRationale
Palladium Precatalyst Buchwald G3/G4 PrecatalystsHighly active and efficient at generating the active Pd(0) species.[1]
Ligand Buchwald Ligands (SPhos, XPhos, RuPhos)Bulky, electron-rich ligands that promote oxidative addition and reductive elimination.[7]
Base K₃PO₄, Cs₂CO₃Stronger bases that can effectively activate electron-deficient boronic acids.[7]
Solvent System Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂OAprotic organic solvents with a small amount of water often provide good solubility and reactivity.
Temperature 80-110 °CA good starting range, but should be optimized to balance reaction rate and side reactions.

The Suzuki Coupling Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. Each step presents a potential bottleneck that can be addressed by modifying the reaction conditions.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Boronate Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Boronate Transmetalation PdII_Boronate->Pd0 Product Ar-Ar' PdII_Boronate->Product Reductive Elimination Catalyst_Regen ArylHalide Ar-X ArylHalide->Pd0 BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Base Base Base->BoronicAcid Boronate->PdII_Aryl

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Frequently Asked Questions (FAQs)

Q: Can I use a boronic ester instead of the boronic acid?

A: Absolutely. Using a boronic ester, such as a pinacol ester (BPin), is a highly recommended strategy, especially when dealing with boronic acids that are prone to protodeboronation or homocoupling.[9][12][13] Boronic esters are generally more stable and can lead to more consistent results.[9]

Q: What is the role of the base, and which one should I choose?

A: The base is crucial for activating the boronic acid to facilitate transmetalation.[5][6] It converts the neutral boronic acid into a more nucleophilic boronate species.[6] The choice of base can significantly impact the reaction's success. For electron-deficient boronic acids, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ or K₂CO₃.

Q: Is water necessary in my Suzuki reaction?

A: Not always, but it is often beneficial. Water can help dissolve the inorganic base and facilitate the formation of the active boronate species. However, for substrates that are highly sensitive to protodeboronation, running the reaction under anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) might be necessary.[2]

References

optimizing reaction temperature for 3-(Piperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Reaction Temperature Optimization for Researchers

Welcome to the technical support center for the application of 3-(Piperidine-1-carbonyl)phenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on a critical reaction parameter: temperature. As Senior Application Scientists, we synthesize established chemical principles with field-proven insights to help you navigate the complexities of your experiments and achieve optimal outcomes.

Introduction: The Critical Role of Temperature

This compound is a versatile building block in modern organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The success of these reactions is not merely dependent on the choice of catalyst, ligand, or base; it is profoundly influenced by the reaction temperature. Temperature acts as a double-edged sword: it provides the necessary activation energy to drive the reaction forward, but excessive heat can trigger decomposition pathways, leading to reduced yields, increased impurities, and catalyst deactivation.[1][2]

This guide provides a logical framework for optimizing reaction temperature, moving beyond simple trial-and-error to a mechanistically informed approach.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered by researchers when working with this compound.

Q1: What is a good starting temperature for a Suzuki-Miyaura coupling reaction using this boronic acid?

A1: For most Suzuki-Miyaura reactions involving arylboronic acids, a starting temperature of 60 °C to 80 °C is a judicious choice.[1][3][4]

Causality: This temperature range represents a robust compromise. It is typically sufficient to overcome the activation energy for the key steps of the catalytic cycle—particularly the often rate-limiting transmetalation step—without being aggressive enough to cause rapid thermal degradation of the boronic acid or the palladium catalyst.[5][6] Starting in this moderate range allows you to establish a baseline for reactivity before exploring more forcing conditions.

Q2: My reaction shows low conversion after several hours. Should I simply increase the temperature?

A2: Incrementally increasing the temperature is a logical next step, but it must be done with caution and careful analysis.

Expert Insight: While low conversion often points to insufficient activation energy, blindly increasing the heat can be counterproductive. We recommend a systematic approach:

  • Incremental Increase: Raise the temperature in 15-20 °C increments (e.g., from 60 °C to 80 °C, then to 100 °C).[1]

  • Monitor for Degradation: At each new temperature, closely monitor the reaction not only for product formation but also for the appearance of byproducts or signs of catalyst death (e.g., the formation of palladium black).[7]

  • Consider Other Variables: If higher temperatures do not improve the yield or worsen the impurity profile, the issue may not be temperature-related. Re-evaluate your choice of ligand, base, or solvent, as these components are intrinsically linked to catalyst efficacy.[8][9] For example, a more electron-rich and bulky phosphine ligand can facilitate the oxidative addition and reductive elimination steps, potentially allowing the reaction to proceed at a lower temperature.[8]

Q3: I'm observing a significant amount of a byproduct where the boronic acid has been replaced by a hydrogen atom. What is happening and how can I fix it?

A3: You are observing protodeboronation , a common side reaction for boronic acids. Temperature is a key factor in controlling this process.

Mechanistic Explanation: Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond, with a proton source (like water) being the culprit.[10][11] This side reaction is often accelerated by heat and the presence of a base.[8][11]

Troubleshooting Strategies:

  • Lower the Temperature: This is the most direct approach. A more active catalyst system may enable you to run the reaction at a milder temperature, thereby kinetically disfavoring the protodeboronation pathway.

  • Use Anhydrous Conditions: Since water is the proton source, using thoroughly dried solvents and reagents can significantly suppress this side reaction.[8]

  • Modify the Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a milder, non-hydroxide base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[8]

Q4: How does temperature specifically influence the key steps of the Suzuki-Miyaura catalytic cycle?

A4: Temperature affects each step of the cycle differently, and understanding this is key to rational optimization. The three core steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6]

  • Oxidative Addition: The insertion of the Pd(0) catalyst into the aryl halide bond. This step is often accelerated by heat, especially for less reactive aryl chlorides.[12]

  • Transmetalation: The transfer of the organic group from the boron atom to the palladium center. This step requires activation of the boronic acid by a base and is frequently the rate-determining step.[13][14] Temperature significantly impacts the rate of this transfer.

  • Reductive Elimination: The final step where the new C-C bond is formed, and the Pd(0) catalyst is regenerated. This step is also promoted by higher temperatures.

The Balancing Act: The goal of temperature optimization is to find a "sweet spot" where all three steps proceed efficiently, but side reactions like boronic acid decomposition and catalyst deactivation remain slow. Elevated temperatures can sometimes cause the concentration of the active catalyst to decrease over time, leading to a stalled reaction.[7]

Experimental Protocol: Systematic Temperature Screening

This protocol provides a step-by-step methodology for efficiently determining the optimal reaction temperature using a parallel reaction setup.

Objective: To identify the temperature that provides the highest yield of the desired product with the lowest level of impurities in a fixed time period.

Methodology:

  • Preparation: In an inert atmosphere (glovebox or Schlenk line), arrange five reaction vials, each containing a magnetic stir bar.

  • Reagent Addition: To each vial, add the following in order:

    • Aryl halide (1.0 equiv, e.g., 0.2 mmol)

    • This compound (1.2–1.5 equiv)

    • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

    • Phosphine ligand (e.g., SPhos, 4 mol%)

    • Finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 5:1, to achieve 0.1 M concentration) to each vial.

  • Temperature Gradient Setup: Seal the vials and place them in separate heating blocks or a parallel synthesis setup pre-heated to the following temperatures:

    • Vial 1: Room Temperature (~25 °C)

    • Vial 2: 40 °C

    • Vial 3: 60 °C

    • Vial 4: 80 °C

    • Vial 5: 100 °C

  • Reaction Monitoring: Stir all reactions at a constant rate for a predetermined time (e.g., 12 hours).

  • Analysis: After the reaction time has elapsed, cool all vials to room temperature. Take a small, precise aliquot from each reaction mixture, dilute it, and analyze by LC-MS to determine the conversion of starting material and the relative ratio of product to key impurities (such as the protodeboronated arene).

Data Presentation: Interpreting the Results

Summarize your findings in a table to clearly visualize the impact of temperature.

VialTemperature (°C)Conversion (%)Product Area (%)Protodeboronation Impurity Area (%)
125 (RT)54<1
2403533<1
36085822
4 80 >99 96 3
5100>998811
Visualization of Optimization Workflow

The following diagram illustrates the logical workflow for troubleshooting and optimizing reaction temperature.

G cluster_0 cluster_1 cluster_2 start Start Reaction (e.g., 60-80 °C) analysis Analyze Reaction (LC-MS / TLC) start->analysis Monitor @ T1 decision Evaluate Outcome analysis->decision low_conv Low Conversion? decision->low_conv high_imp High Impurities? low_conv->high_imp No increase_temp Increase Temperature (e.g., +20 °C) low_conv->increase_temp Yes decrease_temp Decrease Temperature (e.g., -20 °C) high_imp->decrease_temp Yes optimal Optimal Temperature Identified high_imp->optimal No increase_temp->analysis Monitor @ T2 decrease_temp->analysis Monitor @ T3

References

preventing homocoupling of 3-(Piperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Preventing Homocoupling of 3-(Piperidine-1-carbonyl)phenylboronic acid

For: Researchers, Scientists, and Drug Development Professionals

This guide is designed to provide an in-depth understanding and practical solutions for a common and frustrating side reaction in Suzuki-Miyaura cross-coupling: the homocoupling of boronic acids. Specifically, we will address the challenges associated with this compound, a substrate whose electronic properties can make it particularly susceptible to this undesired pathway.

Understanding the Problem: Why Does My Boronic Acid Homocouple?

Homocoupling is the formation of a symmetrical biaryl product from two molecules of the boronic acid starting material. This side reaction consumes your valuable substrate, reduces the yield of your desired cross-coupled product, and introduces a purification challenge due to the often-similar polarity of the homocoupled product and the target molecule.

The primary culprits behind the homocoupling of arylboronic acids are twofold: the presence of dissolved oxygen and the involvement of Palladium(II) species.[1][2] The amide functionality in this compound can render the aryl ring electron-deficient, which has been shown in some cases to increase the propensity for homocoupling.[3]

The Competing Pathways

The desired Suzuki-Miyaura cross-coupling and the undesired homocoupling are competing catalytic cycles. Understanding the key steps and intermediates is crucial for troubleshooting.

SUZUKI_VS_HOMOCOUPLING cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar¹-X) Pd0->OA PdII_Ar1 Ar¹-Pd(II)-X OA->PdII_Ar1 Trans Transmetalation (Ar²B(OH)₂) PdII_Ar1->Trans PdII_Ar1Ar2 Ar¹-Pd(II)-Ar² Trans->PdII_Ar1Ar2 RE Reductive Elimination PdII_Ar1Ar2->RE RE->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Desired Product) RE->Product Pd0_homo Pd(0)L₂ O2_react Reaction with O₂ Pd0_homo->O2_react Peroxo Pd(II)-Peroxo Complex O2_react->Peroxo Trans1 Transmetalation 1 (Ar²B(OH)₂) Peroxo->Trans1 PdII_Ar2OH Ar²-Pd(II)-OH Trans1->PdII_Ar2OH Trans2 Transmetalation 2 (Ar²B(OH)₂) PdII_Ar2OH->Trans2 PdII_Ar2Ar2 Ar²-Pd(II)-Ar² Trans2->PdII_Ar2Ar2 RE_homo Reductive Elimination PdII_Ar2Ar2->RE_homo RE_homo->Pd0_homo Catalyst Regeneration Homocoupling_Product Ar²-Ar² (Byproduct) RE_homo->Homocoupling_Product workflow prep 1. Reagent & Glassware Prep - Oven-dry glassware - Use high-purity reagents setup 2. Reaction Setup - Add Ar-X, boronic acid, base, ligand - Seal with septum prep->setup inert 3. Establish Inert Atmosphere - Purge vessel with N₂ or Ar setup->inert degas_solvent 4. Add Degassed Solvent - Use sparged or freeze-pump-thaw solvent inert->degas_solvent degas_mixture 5. Degas Reaction Mixture - Subsurface sparge for 15-20 min degas_solvent->degas_mixture catalyst 6. Add Catalyst - Add Pd source under positive  inert gas pressure degas_mixture->catalyst react 7. Reaction - Heat to desired temperature - Monitor by TLC/LC-MS catalyst->react workup 8. Workup & Purification - Aqueous workup - Column chromatography react->workup

References

Technical Support Center: Navigating Common Side Reactions with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting common side reactions encountered when working with substituted phenylboronic acids, particularly in the context of the Suzuki-Miyaura cross-coupling reaction. Our goal is to equip you with the knowledge to not only solve common issues but also to proactively design more robust and efficient synthetic routes.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions. For more detailed explanations and protocols, please refer to the Troubleshooting Guides.

Q1: My Suzuki-Miyaura reaction with a substituted phenylboronic acid is giving a low yield. What are the most likely culprits?

A1: Low yields in Suzuki-Miyaura couplings involving substituted phenylboronic acids can often be attributed to two primary side reactions: protodeboronation and homocoupling . Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, leading to an unwanted arene byproduct.[1] Homocoupling is the dimerization of the boronic acid to form a symmetrical biaryl.[2] The purity of your boronic acid is also a critical factor, as impurities can poison the catalyst or participate in unwanted side reactions.[3]

Q2: I suspect protodeboronation is occurring. How can I confirm this and what is the first thing I should try to prevent it?

A2: You can often identify the protodeboronated byproduct by analyzing your crude reaction mixture using techniques like GC-MS or LC-MS and comparing it to the expected mass of the corresponding arene. The first and often most effective strategy to mitigate protodeboronation is to carefully select your base and solvent system. The use of milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) over stronger bases such as sodium hydroxide (NaOH) can significantly reduce this side reaction.[4] Additionally, while some water is often beneficial for the Suzuki-Miyaura reaction, excessive water can serve as a proton source for protodeboronation, so using anhydrous solvents or a carefully controlled amount of water is advisable.[2]

Q3: My main byproduct is the homocoupled dimer of my phenylboronic acid. What causes this and how can I minimize it?

A3: Homocoupling is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[2] Rigorous deoxygenation of your solvents and reaction setup is crucial. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[5] Using a Pd(0) precatalyst, or ensuring the efficient in-situ reduction of a Pd(II) precatalyst, can also minimize the concentration of Pd(II) available to catalyze homocoupling.[2]

Q4: How does the substitution pattern on my phenylboronic acid affect its stability and tendency to undergo side reactions?

A4: The electronic and steric properties of the substituents play a significant role. Electron-withdrawing groups can make the boronic acid more susceptible to protodeboronation under certain conditions. Conversely, sterically hindered ortho-substituted phenylboronic acids can undergo slower transmetalation, potentially allowing more time for side reactions to occur.[6]

Troubleshooting Guides

This section provides a more detailed, cause-and-effect analysis of common side reactions and offers step-by-step protocols for their mitigation.

Guide 1: Combating Protodeboronation

Protodeboronation is a pervasive side reaction that directly consumes your starting material and reduces the overall yield of your desired cross-coupled product. Understanding its mechanism is key to its prevention.

The Mechanism: Protodeboronation is essentially the hydrolysis of the carbon-boron bond. The reaction is highly dependent on pH and the specific boronic acid derivative.[1] Both acid- and base-catalyzed pathways exist. In the context of the Suzuki-Miyaura reaction, the base-catalyzed pathway is particularly relevant. The base activates the boronic acid, making it more susceptible to protonolysis by a proton source, which is often water present in the reaction mixture.[1]

Troubleshooting Workflow for Protodeboronation:

Protodeboronation_Troubleshooting start Low Yield, Suspected Protodeboronation check_base Evaluate Base start->check_base Is the base too strong? check_solvent Assess Solvent System check_base->check_solvent Switch to milder base (e.g., K₃PO₄, KF) check_boron_reagent Consider Boron Reagent Stability check_solvent->check_boron_reagent Use anhydrous solvents or minimize water content check_temp_time Optimize Temperature & Time check_boron_reagent->check_temp_time Convert to more stable ester (e.g., pinacol, MIDA) solution Improved Yield check_temp_time->solution Lower temperature and shorten reaction time Homocoupling_Troubleshooting start High Levels of Homocoupling Detected check_deoxygenation Verify Deoxygenation start->check_deoxygenation check_pd_source Examine Palladium Source check_deoxygenation->check_pd_source Improve degassing procedure (sparging, freeze-pump-thaw) check_ligand Evaluate Ligand Choice check_pd_source->check_ligand Use a Pd(0) precatalyst or ensure efficient Pd(II) reduction check_addition_rate Consider Reagent Addition check_ligand->check_addition_rate Employ bulky, electron-rich ligands (e.g., Buchwald-type) solution Minimized Homocoupling check_addition_rate->solution Slow addition of boronic acid Suzuki_Miyaura_Cycle cluster_side_reactions Side Reactions Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide Ar-Pd(II)L₂(X) OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation Ar'-B(OH)₂ Base Dehalogenation Dehalogenation PdII_ArylHalide->Dehalogenation Hydride source PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar' Protodeboronation Protodeboronation Ar'-H Ar'-H Protodeboronation->Ar'-H Homocoupling Homocoupling Ar'-Ar' Ar'-Ar' Homocoupling->Ar'-Ar' Ar-H Ar-H Dehalogenation->Ar-H Ar'-B(OH)₂ Ar'-B(OH)₂ Ar'-B(OH)₂->Protodeboronation H⁺ source Ar'-B(OH)₂->Homocoupling Pd(II), O₂

References

improving solubility of 3-(Piperidine-1-carbonyl)phenylboronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(Piperidine-1-carbonyl)phenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered with this reagent in organic solvents. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design.

Introduction: The Solubility Challenge of Arylboronic Acids

Arylboronic acids are indispensable tools in modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction.[1] However, their unique structure—a nonpolar aryl ring coupled with a highly polar, acidic boronic acid group—presents a solubility paradox. The boronic acid moiety, B(OH)₂, is capable of strong hydrogen bonding, leading to the formation of stable crystal lattices and a propensity for dehydration to form cyclic anhydrides known as boroxines.[2][3] These factors often result in poor solubility in a wide range of common organic solvents.

This compound (MW: 233.07 g/mol ) incorporates both a lipophilic piperidine ring and a polar amide group, adding further complexity to its solubility profile. This guide provides a systematic approach to overcoming these challenges.

Troubleshooting Guide: A Logical Workflow for Solubility Issues

If you are encountering solubility problems with this compound, this workflow provides a step-by-step diagnostic and resolution path. Start at the top and proceed based on your experimental observations.

Solubility_Troubleshooting start Solubility Issue Encountered (Poor dissolution of this compound) check_purity Step 1: Verify Reagent Purity & Identity Is the material of known high purity and free of visible aggregates? start->check_purity initial_solvent Step 2: Initial Solvent Selection What type of solvent are you using? check_purity->initial_solvent Purity Confirmed nonpolar Non-Polar / Low-Polarity (Toluene, Hexanes, DCM) initial_solvent->nonpolar polar_aprotic Polar Aprotic (THF, Dioxane, Acetone, DMF, DMSO) initial_solvent->polar_aprotic heat Action A: Apply Gentle Heating (e.g., 40-60 °C) Did solubility improve? nonpolar->heat Start here polar_aprotic->heat Start here cosolvent Action B: Introduce a Co-solvent (Add 5-10% v/v of a more polar solvent like DMF or NMP into Toluene/THF) Did solubility improve? heat->cosolvent No / Insufficiently success Problem Resolved Proceed with experiment. heat->success Yes base Action C: Add a Base (if compatible) (e.g., K₂CO₃, Cs₂CO₃, Et₃N) Does the reaction require a base? cosolvent->base No cosolvent->success Yes derivatize Action D: Chemical Derivatization (Convert to a boronate ester, e.g., pinacol ester) Is insolubility a persistent issue? base->derivatize No / Base Incompatible base->success Yes derivatize->success Yes fail Issue Persists Consult Advanced FAQs or contact technical support. derivatize->fail No

Caption: Troubleshooting workflow for solubility enhancement.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in standard solvents like THF or Toluene?

A1: This is a common issue rooted in the molecule's structure. The boronic acid group, -B(OH)₂, is highly polar and engages in strong intermolecular hydrogen bonding. This can lead to the formation of a stable, difficult-to-solvate crystal lattice. Furthermore, boronic acids can exist in equilibrium with their dehydrated trimeric form, boroxines, which are often significantly less soluble.[2] While solvents like THF and Toluene can solvate the aryl and piperidine portions, they are poor at breaking up the strong hydrogen-bonded networks of the boronic acid head groups.

Q2: I observed better solubility upon heating, but the solid crashed out upon cooling. How can I maintain solubility?

A2: This indicates you are operating in a region of metastable solubility. While heating provides the energy to overcome the crystal lattice energy, the solution is supersaturated at lower temperatures. To maintain solubility at ambient or reaction temperature, a change in the solvent system is required. The most effective strategy is the use of a co-solvent. Adding a small volume (5-20% v/v) of a highly polar, aprotic solvent like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) can dramatically improve solubility. These co-solvents are excellent hydrogen bond acceptors and can effectively solvate the boronic acid moiety, keeping it in solution even after cooling.

Q3: How does adding a base improve the solubility of a boronic acid?

A3: Boronic acids are Lewis acids due to the empty p-orbital on the boron atom.[4] In the presence of a Lewis base (like a hydroxide or alkoxide, often used in Suzuki couplings), the trigonal planar boronic acid accepts a lone pair of electrons, converting to a negatively charged, tetrahedral boronate species [R-B(OH)₃]⁻.[4][5] This anionic species is significantly more polar than the neutral boronic acid and is often much more soluble in polar solvent systems. This is the mechanistic principle behind the requirement for a base in many cross-coupling reactions, as it facilitates not only the transmetalation step but also the initial dissolution of the boronic acid reagent.[1]

Boronic_Acid_Equilibrium Trigonal R-B(OH)₂ Trigonal Planar (Less Soluble) Tetrahedral [R-B(OH)₃]⁻ Tetrahedral Anion (More Soluble) Trigonal->Tetrahedral + OH⁻ / - H₂O

Caption: Base-mediated conversion to the more soluble tetrahedral boronate.

Q4: When should I consider converting the boronic acid to a boronate ester?

A4: You should consider this strategy when solubility is a persistent problem across multiple solvent systems, or when your reaction conditions are sensitive to the acidic proton of the boronic acid or incompatible with water (which can promote protodeboronation). Converting the boronic acid to its pinacol ester is a robust and widely used solution.[3][6]

Mechanism: The diol group of the boronic acid is reacted with a diol, typically pinacol, under dehydrating conditions to form a five-membered cyclic boronate ester. This chemical modification replaces the polar, hydrogen-bonding -B(OH)₂ group with a much more lipophilic and sterically hindered protecting group. The resulting boronate ester is typically a stable, crystalline solid with dramatically improved solubility in common non-polar and polar aprotic organic solvents like hexanes, toluene, THF, and chloroform.[3][6]

Q5: What is a good starting point for solvent selection for this compound?

A5: Due to its mixed polarity, a good starting point is polar aprotic solvents. Ethers like THF and 1,4-dioxane are common choices for Suzuki reactions. For reactions requiring higher temperatures, aprotic polar solvents like DMF and DMSO offer excellent solvating power for boronic acids. A systematic screening approach is always recommended. See the protocols section for a detailed method.

Data Summary: Solvent Properties & Strategies

Table 1: Properties of Common Organic Solvents for Boronic Acid Chemistry

SolventPolarity IndexBoiling Point (°C)Key Characteristics & Use Cases
Toluene2.4111Non-polar; good for Suzuki reactions, often requires co-solvents or heat.
Tetrahydrofuran (THF)4.066Polar aprotic ether; very common, good general-purpose solvent.
1,4-Dioxane4.8101Polar aprotic ether; higher boiling point than THF.
Acetone5.156Polar aprotic ketone; good solvent but low boiling point limits reaction temp.[6]
Chloroform4.161Moderately polar; can be effective for dissolving boronate esters.[3]
N,N-Dimethylformamide (DMF)6.4153Highly polar aprotic; excellent solvent for boronic acids, high boiling point.
Dimethyl sulfoxide (DMSO)7.2189Highly polar aprotic; superior solvating power, very high boiling point.

Table 2: Comparison of Solubility Enhancement Strategies

MethodPrinciple of ActionProsConsBest For...
Heating Increases kinetic energy to overcome crystal lattice forces.Simple, fast, no additives required.Solubility may be lost on cooling; risk of thermal degradation.Quick dissolution tests; reactions run at elevated temperatures.
Co-solvency A polar co-solvent disrupts solute-solute interactions and solvates polar groups.Highly effective, fine-tunable, maintains solubility at RT.Introduces a second solvent which may need to be removed later.Reactions in non-polar or moderately polar solvents (e.g., Toluene, THF).
Base Addition Forms a more polar, charged tetrahedral boronate species.Very effective in polar solvents; often required for the reaction itself.Only compatible with base-stable compounds and reactions.Suzuki-Miyaura and other base-mediated cross-coupling reactions.
Esterification Masks the polar B(OH)₂ group with a lipophilic protecting group (e.g., pinacol).Dramatically improves solubility in a wide range of organic solvents; increases stability.Requires an additional synthetic step (protection) and potentially another (deprotection).Overcoming severe solubility issues; when acidic protons must be avoided.

Experimental Protocols

Protocol 1: Screening Co-solvents for Solubility Enhancement

This protocol provides a method for systematically identifying an effective co-solvent system.

  • Preparation: In separate, small, sealable vials, place a pre-weighed amount of this compound (e.g., 10 mg).

  • Primary Solvent Addition: To each vial, add a measured volume of the primary reaction solvent (e.g., 0.5 mL of Toluene or THF) to create a slurry.

  • Co-solvent Titration: Add a polar aprotic co-solvent (e.g., DMF, DMSO, or NMP) to each vial in small, measured increments (e.g., 25 µL). After each addition, cap the vial and vortex or sonicate for 1-2 minutes.

  • Observation: Observe the vials for complete dissolution. Record the volume of co-solvent required to achieve a clear, homogeneous solution at room temperature.

  • Selection: The system that provides complete dissolution with the lowest percentage of co-solvent is often the most desirable starting point for scaling up the reaction.

Protocol 2: Formation of this compound pinacol ester

This procedure converts the boronic acid to its more soluble pinacol ester derivative.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq).

  • Reagents: Add pinacol (1.1 eq) and a suitable solvent such as toluene or ethyl acetate (approx. 0.1 M concentration).

  • Azeotropic Dehydration: Heat the mixture to reflux. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is fully consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can often be purified by recrystallization from a solvent system like hexanes/ethyl acetate or by silica gel chromatography.[7]

  • Characterization: Confirm the structure of the resulting pinacol ester by ¹H NMR, ¹³C NMR, and mass spectrometry. The product should now exhibit significantly enhanced solubility in organic solvents.

References

Technical Support Center: Catalyst Deactivation in Reactions with 3-(Piperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers utilizing 3-(Piperidine-1-carbonyl)phenylboronic acid in catalytic reactions. This guide is structured to provide in-depth troubleshooting for one of the most persistent challenges in cross-coupling chemistry: catalyst deactivation. Moving beyond generic advice, we will explore the specific nuances that this particular reagent introduces into a catalytic cycle, primarily focusing on the widely used Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Our approach is rooted in diagnosing the fundamental cause of catalyst failure. By understanding the "why," you can more effectively implement a robust solution, saving valuable time and resources. This guide is organized into a logical workflow, from initial diagnosis to preventative strategies.

Section 1: Initial Diagnosis - Is My Catalyst Truly Deactivated?

Before delving into complex mechanistic problems, it's crucial to confirm that catalyst deactivation is the primary issue and not a simpler experimental flaw. A stalled or low-yielding reaction is a symptom, not a diagnosis.

Q1: My reaction has stalled with significant starting material remaining. What are the first things I should check?

A1: A stalled reaction is often mistaken for catalyst death, but it can frequently be traced back to fundamental reaction parameters. Before suspecting catalyst poisoning or degradation, systematically verify the following:

  • Reagent Stoichiometry and Quality: Ensure the boronic acid is used in a slight excess (typically 1.2–1.5 equivalents)[1]. Verify the purity of your this compound; aged or impure batches can contain inhibitors or hydrolyzed byproducts (protodeboronation) that lead to poor performance[2][3].

  • Base Efficacy: The base is critical for activating the boronic acid for transmetalation[2]. Confirm your base (e.g., K₃PO₄, Cs₂CO₃) is finely powdered, anhydrous (if required by the protocol), and sufficiently soluble in the reaction medium[1][2]. An inadequate or poorly soluble base will halt the catalytic cycle.

  • Solvent and Atmosphere Quality: Oxygen is a potent enemy of the active Pd(0) catalyst, leading to the formation of inactive Pd(II) oxides and ligand oxidation (e.g., phosphine oxides)[3]. Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen) from start to finish[2][3].

  • Temperature and Stirring: Inadequate heating can lead to slow kinetics, while excessive heat can accelerate catalyst decomposition[2]. Vigorous stirring is essential, especially in biphasic or slurry-based reactions, to ensure proper mixing and mass transfer[1][4].

Q2: I observed a black precipitate forming early in the reaction, and my yield was poor. What is this precipitate?

A2: The black precipitate is almost certainly Palladium black , which consists of agglomerated, ligand-less palladium nanoparticles[5]. This is a classic visual indicator of catalyst deactivation. The active catalyst is a soluble, molecular Pd(0) species stabilized by ligands. When ligands are lost or the catalyst concentration becomes too high locally, these species aggregate into bulk palladium metal, which has very low catalytic activity[6][7][8]. While a slight darkening or formation of some black solid is common in many successful couplings, rapid and extensive precipitation is a clear sign of catalyst instability[5].

Section 2: The Role of this compound in Deactivation

While general Suzuki-Miyaura coupling issues are common, the specific structure of this compound introduces unique considerations. The presence of the amide functionality can influence the reaction in ways not seen with simple phenylboronic acids.

Q3: Could the amide group on my boronic acid be interfering with the palladium catalyst?

A3: Yes, this is a critical consideration. Amide groups can act as coordinating ligands for transition metals[9]. The nitrogen and, more commonly, the carbonyl oxygen of the piperidine-amide moiety can potentially coordinate to the palladium center. This can lead to several non-productive pathways:

  • Formation of Off-Cycle Resting States: The amide could coordinate to the Pd(II) intermediate after oxidative addition, forming a stable palladacycle that is slow to proceed to the transmetalation step.

  • Inhibition of Reductive Elimination: If the amide coordinates to the final Pd(II) diaryl intermediate, it could potentially slow down the product-forming reductive elimination step, causing the catalyst to dwell in an inactive state.

  • Ligand Displacement: The amide may compete with your desired phosphine or NHC ligand for coordination sites on the palladium, potentially displacing the ligand and leading to catalyst aggregation and the formation of palladium black[8].

While amides have been successfully used as directing groups in C-H activation, this inherent coordinating ability can be detrimental in cross-coupling if not properly managed[9][10].

Q4: My boronic acid seems to be degrading over the course of the reaction. How can I prevent this?

A4: Boronic acid decomposition, primarily through protodeboronation (replacement of the -B(OH)₂ group with a hydrogen), is a major cause of low yields[2][3]. This is often promoted by excess water or harsh basic conditions[2]. While this compound is not exceptionally electron-deficient (a factor that increases susceptibility), the prolonged reaction times or high temperatures required to overcome other issues can exacerbate this problem.

Troubleshooting Protocol 1: Stabilizing the Boronic Acid

If you suspect boronic acid decomposition, consider converting it to a more stable boronate ester in situ or prior to the reaction. MIDA (N-methyliminodiacetic acid) or pinacol esters are significantly more robust against protodeboronation[2][3].

  • Step 1 (Conversion to Diethanolamine Adduct): In a separate vial, dissolve your boronic acid (1.0 equiv) in a minimal amount of a solvent like methylene chloride[1].

  • Step 2: Add diethanolamine (1.0 equiv) dropwise while stirring[1].

  • Step 3: A precipitate will form. Stir the slurry for 15-20 minutes[1].

  • Step 4: Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum[1].

  • Step 5: Use this more stable adduct directly in your Suzuki coupling reaction, typically with protic solvents that facilitate its slow release[1].

Section 3: Systematic Troubleshooting & Optimization

When initial checks fail, a more systematic approach is required. The following workflow helps to isolate and address the root cause of catalyst deactivation.

Q5: How do I design an experiment to systematically troubleshoot my failing reaction?

A5: A logical, stepwise approach is key. The diagram below outlines a decision-making workflow for troubleshooting. Start by addressing the most common and easily solvable issues first.

G cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Catalyst System Optimization cluster_2 Phase 3: Substrate-Specific Issues cluster_3 Outcome Start Reaction Failure (Low Yield / Stalled) Check_Reagents Verify Reagent Quality & Stoichiometry (Boronic Acid, Base, Halide) Start->Check_Reagents Check_Conditions Confirm Conditions (Temp, Degassing, Stirring) Start->Check_Conditions Observe_Pd_Black Observe Pd Black? Check_Reagents->Observe_Pd_Black Check_Conditions->Observe_Pd_Black Increase_Ligand Increase Ligand Ratio (e.g., L:Pd from 2:1 to 4:1) Observe_Pd_Black->Increase_Ligand Yes Change_Ligand Screen Different Ligands (e.g., Buchwald ligands, NHCs) Observe_Pd_Black->Change_Ligand No Increase_Ligand->Change_Ligand Change_Precatalyst Use More Stable Precatalyst (e.g., G3/G4 Palladacycles) Change_Ligand->Change_Precatalyst Suspect_BA_Decomp Suspect Boronic Acid Decomposition? Change_Precatalyst->Suspect_BA_Decomp Stabilize_BA Stabilize Boronic Acid (e.g., Convert to MIDA/Pinacol Ester) Suspect_BA_Decomp->Stabilize_BA Yes Screen_Base_Solvent Re-screen Base & Solvent (Anhydrous vs. Aqueous, Different Polarity) Suspect_BA_Decomp->Screen_Base_Solvent No Success Successful Reaction Stabilize_BA->Success Screen_Base_Solvent->Success

Caption: Troubleshooting workflow for catalyst deactivation.

Q6: I see palladium black formation. My ligands are fresh and the reaction is degassed. What should I try next?

A6: This strongly suggests that your ligand is either dissociating from the palladium center or is not robust enough for the reaction conditions.

  • Increase Ligand-to-Metal Ratio: The active catalyst is often an L-Pd(0) or L₂-Pd(0) species. An excess of ligand in solution pushes the equilibrium towards the stable, ligated complex, preventing aggregation[3][11]. Try increasing the ligand-to-palladium ratio from a standard 1:1 or 2:1 up to 4:1[3].

  • Change Ligand Type: The choice of ligand is crucial[2]. If you are using simple ligands like PPh₃, they may not be sufficient. Switch to more robust, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands form more stable bonds with palladium, improving catalyst stability and activity, especially with challenging substrates[2].

  • Use a Modern Precatalyst: Instead of generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined, air-stable Pd(II) precatalyst like an XPhos Pd G3 or G4 palladacycle. These precatalysts are designed for controlled, slow release of the active Pd(0) catalyst, which can minimize the formation of palladium black by keeping the concentration of the active species low and constant[1].

Section 4: Data-Driven Optimization

To aid in your troubleshooting, the following table summarizes key parameters and suggested modifications for addressing catalyst deactivation.

Symptom Potential Cause Primary Solution Secondary Actions
Rapid Formation of Pd Black Ligand dissociation/decomposition; Unstable Pd(0) speciesUse a more robust/bulky ligand (e.g., XPhos, SPhos)[2].Increase ligand:Pd ratio to >2:1; Use a stable precatalyst (e.g., G3/G4)[1][3].
Reaction Stalls at ~50% Conversion Catalyst has a finite lifetime; Protodeboronation of boronic acidLower reaction temperature; Use a more stable boronate ester (MIDA/Pinacol)[2][3].Add a second charge of catalyst mid-reaction; Switch to a more robust catalyst system.
Low Yield with No Pd Black Poor oxidative addition; Boronic acid instability; Ineffective baseSwitch to a more active ligand for the specific halide (e.g., for Ar-Cl)[3][5].Change base (e.g., from K₂CO₃ to K₃PO₄); Use anhydrous conditions[2].
Significant Homocoupling of Boronic Acid Presence of O₂ or unreduced Pd(II)Thoroughly degas all solvents and reagents; Ensure complete reduction of Pd(II) precatalyst[2][4].Use a Pd(0) source directly (e.g., Pd(PPh₃)₄); Use fresh, high-purity reagents.
Section 5: The Catalytic Cycle and Deactivation Pathways

Understanding the main catalytic cycle helps visualize where things can go wrong. The primary deactivation pathway is the aggregation of the active Pd(0)Lₙ species into inactive Palladium Black.

Caption: The Suzuki-Miyaura cycle and the primary deactivation pathway.

By carefully considering the unique properties of this compound and applying a systematic, evidence-based troubleshooting approach, you can overcome catalyst deactivation and achieve reliable, high-yielding cross-coupling reactions.

References

troubleshooting protodeboronation of 3-(Piperidine-1-carbonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Piperidine-1-carbonyl)phenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the use of this reagent, with a specific focus on troubleshooting and mitigating undesired protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem?

Protodeboronation is a common and often problematic side reaction in which the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2][3] In the context of this compound, this reaction consumes your starting material to produce 1-benzoylpiperidine, an undesired byproduct. This reduces the overall yield of your target molecule in cross-coupling reactions (like Suzuki-Miyaura) and can complicate the purification process.[4]

Q2: How susceptible is this compound to protodeboronation?

The susceptibility of an arylboronic acid to protodeboronation is influenced by the electronic properties of its substituents.[5] The 3-(Piperidine-1-carbonyl) group is an amide, which is generally considered an electron-withdrawing group through resonance. Electron-deficient arylboronic acids are known to be particularly susceptible to protodeboronation, especially under basic conditions.[2][5] Therefore, a heightened potential for this side reaction should be anticipated when using this reagent.

Q3: What are the primary mechanisms driving protodeboronation?

Protodeboronation can proceed through several pathways, highly dependent on the reaction pH.[1][6][7]

  • Base-Catalyzed: This is the most common mechanism in Suzuki-Miyaura coupling conditions. The base (e.g., OH⁻) attacks the boronic acid to form a more electron-rich, tetrahedral boronate species ([ArB(OH)₃]⁻). This boronate is more reactive and susceptible to protonolysis by a proton source, typically water, leading to the cleavage of the C-B bond.

  • Acid-Catalyzed: While less common in cross-coupling, protodeboronation can also be promoted by acid.[1][8][9] This pathway involves protonation of the boronic acid, facilitating C-B bond cleavage.

  • For Electron-Deficient Arenes: Some highly electron-deficient arylboronates can decompose via a mechanism involving the formation of a transient aryl anion.[5][6]

Q4: How can I detect and quantify protodeboronation in my reaction?

You can monitor the progress of your reaction and the formation of the protodeboronated byproduct (1-benzoylpiperidine) using standard analytical techniques.[2][10]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is often the most effective method. You can track the disappearance of your starting boronic acid and the appearance of both your desired product and the byproduct, identified by their respective molecular weights.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: By taking a small aliquot of your crude reaction mixture, you can identify characteristic signals corresponding to the aromatic protons of the protodeboronated byproduct and compare their integration to the signals of your desired product.[10]

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is also a viable technique for identifying and quantifying volatile byproducts.[10]

Troubleshooting Guide: Protodeboronation

This section provides a structured approach to diagnosing and solving issues related to protodeboronation during your experiments.

Problem: Significant formation of 1-benzoylpiperidine byproduct (>10%) with low to moderate yield of the desired coupled product.

This is the most common manifestation of protodeboronation, where the undesired side reaction is kinetically competitive with your desired cross-coupling reaction.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing this issue.

troubleshooting_flow start High Protodeboronation Observed? condition_opt Step 1: Optimize Reaction Conditions start->condition_opt temp Lower Temperature (e.g., 100°C -> 80°C -> 60°C) condition_opt->temp base Switch to Milder Base (e.g., K3PO4, Cs2CO3, KF) condition_opt->base solvent Use Anhydrous Conditions (or optimize water content) condition_opt->solvent catalyst Increase Catalyst Efficiency (Use highly active pre-catalyst) condition_opt->catalyst check1 Problem Solved? temp->check1 base->check1 solvent->check1 catalyst->check1 reagent_mod Step 2: Modify Boron Reagent check1->reagent_mod No end_ok Success: Proceed with Optimized Protocol check1->end_ok Yes pinacol Convert to Pinacol Ester (Increases stability) reagent_mod->pinacol mida Convert to MIDA Boronate (Slow-release strategy) reagent_mod->mida end_consult Persistent Issue: Consult Advanced Literature pinacol->end_consult mida->end_consult

Caption: A decision tree for troubleshooting protodeboronation.

Step 1: Optimization of Reaction Conditions

The goal is to accelerate the rate of the productive Suzuki-Miyaura coupling, allowing it to outcompete the slower protodeboronation pathway.[11]

1.1. Lower the Reaction Temperature

  • Causality: Protodeboronation is a thermal decomposition pathway that is often accelerated by high temperatures more significantly than the catalytic cycle of the cross-coupling.[11]

  • Actionable Advice: If your reaction is running at >100 °C, attempt to lower the temperature in 20 °C increments (e.g., 100 °C → 80 °C → 60 °C). Monitor the reaction progress; a more active catalyst system may be required to achieve full conversion at lower temperatures.[11]

1.2. Re-evaluate the Base

  • Causality: Strong bases (like NaOH, KOH) in the presence of water generate a high concentration of the tetrahedral boronate species, which is highly susceptible to protonolysis.[7] Milder, non-hydroxide bases can facilitate the catalytic cycle without excessively promoting protodeboronation.[11]

  • Actionable Advice: Switch from strong bases to milder inorganic bases. The choice of base can have a significant impact.[3]

Base TypeRecommended BasesRationale
Strong Bases (Avoid) NaOH, KOH, LiOHHigh concentration of OH⁻ accelerates protodeboronation.[11]
Carbonates K₂CO₃, Cs₂CO₃Moderately basic, often effective and less harsh. Cs₂CO₃ is more soluble in organic solvents.
Phosphates K₃PO₄A widely used mild base that is often very effective in minimizing protodeboronation.[11]
Fluorides KF, CsFCan be effective, especially under anhydrous conditions. Fluoride can also play a role in activating the boronic acid.

1.3. Control the Proton Source (Water)

  • Causality: Water is the primary proton source for protodeboronation in base-catalyzed pathways.[11][12] While a small amount of water can be beneficial or even necessary for some Suzuki coupling protocols (to dissolve the base and facilitate ligand exchange), excess water will accelerate the undesired side reaction.

  • Actionable Advice:

    • Trial Anhydrous Conditions: Use anhydrous solvents (e.g., dry dioxane, toluene, or 2-MeTHF) and ensure your base is dried (e.g., K₃PO₄ can be flame-dried under vacuum).[12]

    • Optimize Water Content: If anhydrous conditions are not effective, perform a systematic screen of your solvent system (e.g., Dioxane:H₂O ratios of 10:1, 20:1, 50:1).

1.4. Enhance Catalytic Efficiency

  • Causality: A more efficient catalyst will turn over faster, increasing the rate of the desired cross-coupling relative to the rate of protodeboronation.[1] If the transmetalation step is slow, the activated boronic acid spends more time in solution where it can be decomposed.

  • Actionable Advice:

    • Use Modern Pre-catalysts: Switch from older catalysts like Pd(PPh₃)₄ to modern, highly active Buchwald or Fu-type pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G2). These catalysts are more robust and promote faster reaction rates.[12]

    • Ensure Inert Atmosphere: Oxygen can damage the catalyst and lead to side reactions like homocoupling.[12] Ensure your solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[12]

Problem: Protodeboronation is still the major pathway even after optimizing conditions.

If careful optimization of the reaction conditions does not sufficiently suppress protodeboronation, the inherent instability of the boronic acid itself is the likely culprit. The strategy must then shift from changing the environment to modifying the reagent.

Step 2: Increase the Stability of the Boron Reagent

The most effective strategy for highly unstable boronic acids is to convert them into a more stable derivative, such as a boronate ester.[1][11] These derivatives act as "protected" forms that slowly release the active boronic acid under the reaction conditions, keeping its standing concentration low and thus minimizing decomposition.[1]

2.1. Conversion to a Pinacol Ester

  • Causality: Boronic esters, particularly pinacol esters, are significantly more stable towards protodeboronation than the corresponding free boronic acids.[11] They are less susceptible to hydration and subsequent protonolysis.

  • Actionable Advice: Convert this compound to its pinacol ester derivative before use in the coupling reaction. This ester can often be isolated and purified by column chromatography.

Protocol: Synthesis of this compound pinacol ester

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable anhydrous solvent (e.g., toluene or THF).

  • Dehydration: Add a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) or set up a Dean-Stark apparatus to remove water.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting boronic acid.

  • Workup: Once the reaction is complete, filter off the drying agent. Remove the solvent under reduced pressure.

  • Purification: The crude product can often be used directly or purified by flash column chromatography on silica gel to yield the pure pinacol ester.

2.2. Use of N-Methyliminodiacetic Acid (MIDA) Boronates

  • Causality: MIDA boronates are exceptionally stable, air- and moisture-tolerant crystalline solids.[11] They are a premier example of a "slow-release" system, requiring specific basic conditions (often aqueous base at elevated temperature) to hydrolyze and liberate the free boronic acid for the catalytic cycle.[1] This ensures the concentration of the unstable boronic acid remains extremely low throughout the reaction.

  • Actionable Advice: For particularly challenging substrates, conversion to the MIDA boronate is a highly robust strategy. The synthesis is straightforward, and the resulting MIDA boronate can be used in the Suzuki-Miyaura coupling with a suitable base to trigger the slow release.

Mechanism: Protodeboronation vs. Suzuki-Miyaura Coupling

Caption: Competing pathways for the activated boronate species.

References

effect of solvent choice on 3-(Piperidine-1-carbonyl)phenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Solvent Effects on Reactivity and Troubleshooting

Welcome to the technical support center for 3-(Piperidine-1-carbonyl)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent, particularly in palladium-catalyzed cross-coupling reactions. My aim is to provide you with not just protocols, but a foundational understanding of why certain choices, especially regarding solvents, are critical for success. We will explore the causal mechanisms behind solvent effects to empower you to troubleshoot effectively and optimize your reaction outcomes.

Core Concepts: The Role of the Solvent in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, but its success is highly dependent on a synergistic interplay between the catalyst, base, and solvent. For a reagent like this compound, the solvent is not merely a medium for dissolution; it is an active participant in the catalytic cycle.

The solvent's primary roles include:

  • Solubilization: Ensuring all components—the boronic acid, the coupling partner (e.g., an aryl halide), the palladium catalyst/ligand complex, and the base—are sufficiently soluble to interact.

  • Catalyst Stabilization: Preventing the precipitation and aggregation of palladium species, which can lead to catalyst deactivation.[1]

  • Modulation of Base Strength: The solvent influences the effective basicity and solubility of the inorganic base (e.g., K₂CO₃, Cs₂CO₃), which is crucial for the activation of the boronic acid.[2]

  • Participation in Transmetalation: This is often the rate-determining step and where the solvent has its most profound impact. The solvent can coordinate to the palladium center or facilitate the formation of the highly reactive boronate species (Ar-B(OH)₃⁻), thereby directly influencing the reaction rate and efficiency.[1][3]

The Suzuki-Miyaura Catalytic Cycle: A Closer Look

The generally accepted mechanism involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination. The solvent and base are most critically involved in the transmetalation step.

Suzuki_Cycle cluster_transmetalation Transmetalation Step Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)L_n-X Pd0->OA_Complex Oxidative Addition (Ar-X) inv1 OA_Complex->inv1 Transmetalation Trans_Complex Ar-Pd(II)L_n-Ar' inv2 Trans_Complex->inv2 Reductive Elimination Product Ar-Ar' inv1->Trans_Complex inv2->Pd0 inv2->Product BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ (Active Species) BoronicAcid->Boronate BaseSolvent Base (e.g., K₂CO₃) + Solvent (e.g., H₂O) BaseSolvent->Boronate Boronate->inv1 Attacks Pd Complex Troubleshooting_Workflow Start Problem: Low Yield / No Reaction Check_Solubility Are all reagents soluble? (visual inspection) Start->Check_Solubility Check_Water Is water present in the system? Check_Solubility->Check_Water Yes Sol_Solubility Solution: 1. Switch to a more polar solvent (e.g., Dioxane, DMF). 2. Add co-solvent (e.g., H₂O). 3. Increase temperature. Check_Solubility->Sol_Solubility No Check_Side_Reaction LC-MS shows significant protodeboronation by-product? Check_Water->Check_Side_Reaction Yes Sol_Water Solution: 1. Add H₂O (e.g., 10% v/v). 2. Use a phase-transfer catalyst if an anhydrous organic solvent is required. Check_Water->Sol_Water No (using anhydrous solvent + K₂CO₃) Sol_Side_Reaction Solution: 1. Lower reaction temperature. 2. Reduce water content. 3. Switch from protic (EtOH) to aprotic (Dioxane) solvent. Check_Side_Reaction->Sol_Side_Reaction Yes Success Reaction Optimized Check_Side_Reaction->Success No Sol_Solubility->Success Sol_Water->Success Sol_Side_Reaction->Success

References

Technical Support Center: Managing Impurities in 3-(Piperidine-1-carbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Piperidine-1-carbonyl)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors, particularly in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, I've seen firsthand how the purity of this starting material can be the determining factor between a successful, high-yielding reaction and a complex, low-purity outcome. This resource synthesizes technical data with field-proven insights to help you identify, manage, and eliminate impurities, ensuring the robustness and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial or synthesized batches of this compound?

A1: Like many arylboronic acids, this compound is susceptible to forming several process-related and degradation impurities. The most prevalent are:

  • Boroxine (Anhydride): This is the cyclic trimeric anhydride formed by the intermolecular dehydration of three boronic acid molecules. It exists in equilibrium with the boronic acid, a process driven by the removal or addition of water.[1] Its presence is often indicated by a broader melting point and can affect the stoichiometry of your reaction if not accounted for.

  • Homocoupled Biphenyl: This impurity, a biphenyl dimer of the parent molecule, can form during the synthesis of the boronic acid or as a side product in subsequent Suzuki-Miyaura reactions.[2][3] Its formation is often mediated by palladium(II) species.

  • Protodeboronation Product: This is the arene formed by the replacement of the -B(OH)₂ group with a hydrogen atom (in this case, N-benzoylpiperidine). This impurity can arise from harsh reaction conditions, particularly elevated temperatures or the presence of strong bases and water.[4][5]

  • Residual Palladium: If the boronic acid was synthesized via a palladium-catalyzed reaction (e.g., borylation of an aryl halide), residual palladium may be present.[6] This is a critical impurity to control, especially in pharmaceutical applications, as it can interfere with downstream reactions and poses toxicity concerns.[7]

Q2: How does the presence of boroxine affect my Suzuki-Miyaura coupling reaction?

A2: Boroxine is essentially a dehydrated, concentrated form of the boronic acid. While it is an active participant in the Suzuki-Miyaura catalytic cycle (as it can hydrolyze back to the boronic acid in situ), its presence can be problematic for several reasons:

  • Stoichiometric Inaccuracy: If you weigh out the starting material assuming it is 100% pure boronic acid, the presence of boroxine (which has a higher molecular weight per boron atom) will result in you adding fewer molar equivalents of the boron reagent than intended. This can lead to incomplete conversion of your limiting reagent.

  • Altered Reaction Kinetics: The rate of hydrolysis of the boroxine back to the active boronic acid can influence the overall reaction kinetics, potentially leading to inconsistent results between batches with varying boroxine content.

  • Solubility Issues: Boroxines can have different solubility profiles compared to their corresponding boronic acids, which might affect reaction homogeneity, especially in biphasic solvent systems.

Q3: My reaction yield is low and I suspect an issue with the this compound. What should I check first?

A3: When troubleshooting a low-yielding Suzuki-Miyaura reaction with this starting material, a systematic approach is key.

  • Assess Purity: First, re-evaluate the purity of your boronic acid. Use HPLC or ¹H NMR to check for the presence of the impurities mentioned in Q1, particularly the protodeboronation product, which represents an inactive form of your reagent.

  • Confirm Stoichiometry: Account for the potential presence of boroxine. A common practice is to assume a significant portion of the material is boroxine and add a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid reagent.

  • Degas Thoroughly: Oxygen can lead to the oxidative degradation of boronic acids and the formation of homocoupled byproducts.[5] Ensure your solvent and reaction mixture are rigorously degassed.

  • Catalyst and Base Integrity: Ensure your palladium catalyst is active and the base is of sufficient quality and strength. The amide functionality in your starting material could potentially interact with the catalyst, so a robust ligand may be necessary.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format.

Problem Potential Cause(s) Recommended Solutions & Troubleshooting Steps
Low or No Conversion of Limiting Aryl Halide 1. Inactive Catalyst: The Pd(0) active species has not been generated or has been deactivated. 2. Insufficient Boron Reagent: High boroxine content or degradation of the boronic acid leads to incorrect stoichiometry. 3. Inefficient Transmetalation: The base may be too weak or poorly soluble to effectively generate the active boronate species.1. Catalyst Check: Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more stable. 2. Increase Boronic Acid: Add 1.5 equivalents of the this compound. 3. Base Optimization: Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility and reactivity.[8]
Significant Homocoupling of the Boronic Acid Observed 1. Presence of Oxygen: Residual O₂ can promote the oxidative homocoupling of the boronic acid.[2] 2. High Catalyst Loading/Decomposition: High concentrations of Pd(II) species, which can arise from incomplete reduction of the precatalyst or catalyst decomposition, can facilitate homocoupling.1. Rigorous Degassing: Use a freeze-pump-thaw cycle (3x) for the solvent and sparge the reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst. 2. Optimize Catalyst: Lower the catalyst loading to 1-2 mol%. Consider adding a mild reducing agent like potassium formate to minimize Pd(II) concentration.[3]
Product is Contaminated with Residual Palladium Inefficient Removal During Workup: Palladium complexes can be soluble in the organic phase and difficult to remove by simple extraction.1. Scavenger Resins: After the reaction is complete, stir the crude product solution with a palladium scavenger. Thiol-functionalized silica gels or polymers like trimercaptotriazine (TMT) are effective. 2. Activated Carbon: Treatment with activated carbon can also effectively adsorb residual palladium. 3. Recrystallization: Meticulous recrystallization of the final product can significantly reduce palladium levels.
Inconsistent Results Between Batches Variable Water Content: The equilibrium between the boronic acid and its boroxine is highly sensitive to water. Different batches of starting material or solvent may have varying water content.1. Standardize Reagents: Use a freshly opened bottle of boronic acid or dry it under vacuum before use. Use anhydrous solvents. 2. Controlled Hydrolysis: To ensure consistent formation of the active boronic acid from boroxine, consider using a well-defined solvent system with a specific amount of water (e.g., dioxane/H₂O 4:1).

Analytical & Purification Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a starting point for assessing the purity of this compound and detecting common impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the boronic acid in 1 mL of 1:1 Acetonitrile/Water.

Note: Boronic acids can sometimes exhibit poor peak shape on silica-based columns. If peak tailing is observed, consider a column with low silanol activity or a different mobile phase modifier.

Protocol 2: Purification by Acid-Base Extraction

This method leverages the acidic nature of the boronic acid to separate it from non-acidic impurities like the homocoupled biphenyl or the protodeboronation product.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Basic Extraction: Extract the organic solution with a mild aqueous base (e.g., 1 M Na₂CO₃ solution) two to three times. The boronic acid will deprotonate and move into the aqueous layer, while neutral organic impurities remain in the organic phase.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with 1 M HCl until the pH is ~2-3. The pure boronic acid should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under high vacuum.

Protocol 3: Boroxine Conversion to Boronic Acid

To ensure a consistent starting material, the boroxine can be converted back to the monomeric boronic acid.

  • Dissolution: Dissolve the starting material in a mixture of diethyl ether and water (2:1 v/v).

  • Stirring: Stir the biphasic mixture vigorously at room temperature for 1-2 hours. The water will hydrolyze the boroxine back to the boronic acid.

  • Separation: Separate the organic layer.

  • Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the boronic acid, which should have a significantly reduced boroxine content.

Visualizing Impurity Formation & Management

A clear understanding of the relationships between the starting material and its impurities is crucial for effective management.

Impurity_Formation cluster_main This compound cluster_impurities Common Impurities & Side Products cluster_reaction Desired Reaction BA Boronic Acid (Monomer) Boroxine Boroxine (Anhydride) BA->Boroxine - 3 H₂O (Dehydration) Homocoupling Homocoupled Biphenyl BA->Homocoupling Pd(II), O₂ Deboronation Protodeboronation Product BA->Deboronation Heat, Base, H₂O Suzuki Suzuki-Miyaura Coupling Product BA->Suzuki Pd(0), Base, Ar-X

Caption: Key impurity pathways from the boronic acid starting material.

Purification_Workflow cluster_purification Purification Options Start Crude Starting Material Analysis Purity Analysis (HPLC, NMR) Start->Analysis Check Purity > 98%? Analysis->Check Purify Purification Step Check->Purify No Use Use in Reaction Check->Use Yes Recrystallize Recrystallization Purify->Recrystallize AcidBase Acid/Base Wash Purify->AcidBase Chroma Column Chromatography Purify->Chroma Recrystallize->Analysis AcidBase->Analysis Chroma->Analysis

Caption: Decision workflow for qualifying and purifying the starting material.

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of 3-(Piperidine-1-carbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical development, the precise quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount to ensuring drug safety and efficacy. 3-(Piperidine-1-carbonyl)phenylboronic acid is a key building block in the synthesis of various pharmaceutical candidates, notably as a precursor in Suzuki-Miyaura cross-coupling reactions. Its accurate quantification is critical for process optimization, quality control, and regulatory compliance, particularly when it may persist as a potential impurity in the final drug substance.

This guide provides a comprehensive comparison of the principal analytical methodologies for the quantification of this compound. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Beyond a mere recitation of protocols, this document aims to provide the causal reasoning behind experimental choices, empowering researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy for their specific needs.

The Analytical Challenge: The Dual Nature of Boronic Acids

The analytical chemistry of boronic acids is shaped by their unique chemical properties. The boron atom is electron-deficient, rendering it a Lewis acid. This acidity, coupled with the presence of hydroxyl groups, leads to a propensity for dehydration to form cyclic anhydride trimers known as boroxines. Furthermore, boronic acids can undergo protodeboronation under certain conditions, a reaction that cleaves the carbon-boron bond. Their analysis is further complicated by potential on-column hydrolysis of boronate esters, which are common synthetic precursors.[1] These stability considerations necessitate careful method development to ensure accurate and reproducible quantification.

Comparative Overview of Analytical Techniques

The selection of an analytical method for this compound is contingent on several factors, including the required sensitivity, the sample matrix complexity, and the intended application (e.g., routine quality control versus trace impurity analysis).

FeatureHPLC-UVLC-MS/MSGC-MSQuantitative NMR (qNMR)
Principle Separation by liquid chromatography with detection based on UV absorbance.Separation by liquid chromatography followed by mass-based detection and fragmentation.Separation of volatile compounds by gas chromatography followed by mass-based detection.Quantification based on the direct relationship between the integrated NMR signal area and the number of nuclei.
Sensitivity (Typical LOQ) µg/mL to ng/mLng/mL to pg/mL[2]ng/mL (with derivatization)[3]mg/mL to µg/mL
Derivatization Not typically required.Often not required, but can be used to enhance sensitivity.[4]Generally required to improve volatility and thermal stability.[3]Not required.
Matrix Effects Less susceptible to matrix effects compared to MS-based methods.Can be significant, often requiring the use of isotopically labeled internal standards.Can be affected by non-volatile matrix components.Less susceptible to matrix effects, but sample viscosity and salt concentration can affect resolution.
Typical Application Routine purity assessments, content uniformity, and in-process control.Trace-level quantification of impurities, metabolite identification, and bioanalysis.Analysis of volatile impurities or analytes that can be readily derivatized.Absolute quantification without a reference standard of the analyte, structural elucidation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in pharmaceutical analysis due to its robustness, cost-effectiveness, and ease of use. For this compound, which possesses a chromophore, UV detection is a viable and straightforward approach for quantification at relatively high concentrations.

Expertise & Experience: Mitigating On-Column Instability

A primary challenge in the reversed-phase HPLC analysis of boronic acids is the potential for on-column hydrolysis of any corresponding boronate esters and the interaction of the boronic acid moiety with the silica support.[1] The choice of column and mobile phase is therefore critical. Columns with low silanol activity are preferred to minimize these interactions.[1] Operating at a controlled pH is also crucial to ensure consistent ionization state and peak shape.

Experimental Protocol: Representative HPLC-UV Method

This protocol is a representative method for the analysis of aryl boronic acids and should be validated for the specific analysis of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm, or equivalent low-silanol activity column.[1]

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

3. Detection:

  • UV at 254 nm.

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of approximately 0.5 mg/mL.

5. Validation Parameters (to be established):

  • Linearity: Typically in the range of 0.05 - 1.0 mg/mL.

  • LOD and LOQ: To be determined experimentally.

  • Accuracy and Precision: To be assessed by analyzing spiked samples and through replicate injections.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: HPLC-UV Experimental Workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound at trace levels, particularly as a potential genotoxic impurity, LC-MS/MS is the method of choice.[2] Its high sensitivity and selectivity, derived from the mass-to-charge ratio of the parent ion and its specific fragment ions, allow for detection in complex matrices with minimal interference.

Expertise & Experience: The Power of Derivatization for Enhanced Sensitivity

While direct analysis of boronic acids by LC-MS is possible, derivatization can significantly enhance ionization efficiency and, consequently, sensitivity.[4] Derivatization with reagents that introduce a readily ionizable group can lower detection limits into the parts-per-million (ppm) range. However, direct analysis in negative ion mode can also be effective for some boronic acids.[5]

Experimental Protocol: Representative LC-MS/MS Method

This protocol is based on methods for trace level quantification of aryl boronic acids and requires validation for the target analyte.

1. Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. LC Conditions:

  • Column: Agilent Poroshell HPH C18, 2.1 x 100 mm, 2.7 µm, or equivalent.[5]

  • Mobile Phase A: 0.1% Ammonia in Water.[5]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A suitable gradient to resolve the analyte from matrix components.

3. MS/MS Conditions (to be optimized for the target analyte):

  • Ionization Mode: ESI Negative.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): [M-H]⁻ of this compound.

    • Product Ion (Q3): A characteristic fragment ion.

  • Source Parameters: Optimize capillary voltage, gas flows, and temperatures for maximum signal.

4. Sample Preparation:

  • Prepare samples in a diluent compatible with the mobile phase, potentially at µg/mL to ng/mL concentrations.

5. Validation Parameters (to be established):

  • Linearity: To be established at trace levels (e.g., 0.05 to 5 ppm relative to the main component).[5]

  • LOD and LOQ: Expected to be in the low ng/mL to pg/mL range.[2]

  • Accuracy and Precision: To be determined using spiked matrix samples.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Prepare Dilute Sample Inject Inject into LC Sample->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI Source Separate->Ionize Select Q1: Select Parent Ion Ionize->Select Fragment Q2: Fragment Ion Select->Fragment Detect Q3: Detect Product Ion Fragment->Detect Integrate MRM Peak Integration Detect->Integrate Quantify Quantify against Standard Integrate->Quantify

Caption: LC-MS/MS Experimental Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of boronic acids, derivatization is a prerequisite for their analysis by GC-MS.

Expertise & Experience: The Necessity of Derivatization

The hydroxyl groups of the boronic acid moiety must be derivatized to increase volatility and prevent unwanted interactions within the GC system. Common derivatization strategies involve esterification, for example, with pinacol to form a more stable and volatile boronate ester.[3] However, excess derivatizing agent can lead to contamination of the GC system.[6]

Experimental Protocol: Representative GC-MS Method

This protocol outlines a general approach and requires optimization and validation for this compound.

1. Instrumentation:

  • GC system coupled to a mass spectrometer.

2. Derivatization:

  • React the sample containing this compound with a suitable derivatizing agent, such as pinacol, in an appropriate solvent.[3]

3. GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Inlet Temperature: Optimized to ensure volatilization without degradation (e.g., 250 °C).

  • Oven Temperature Program: A gradient program to separate the derivatized analyte from other sample components.

  • Carrier Gas: Helium at a constant flow rate.

4. MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.

5. Validation Parameters (to be established):

  • Derivatization Efficiency and Reproducibility: Must be carefully evaluated.

  • LOD and LOQ: Dependent on derivatization efficiency and analyte response.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Derivatize Derivatization (e.g., with Pinacol) Sample->Derivatize Inject Inject into GC Derivatize->Inject Separate Separation on Capillary Column Inject->Separate Ionize EI Source Separate->Ionize Detect MS Detection (SIM Mode) Ionize->Detect Integrate SIM Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: GC-MS Experimental Workflow.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that does not require an identical reference standard for the analyte. Quantification is achieved by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration. ¹¹B NMR is particularly useful for studying boronic acids.[7]

Expertise & Experience: The Power of Absolute Quantification

The primary advantage of qNMR is its ability to provide highly accurate and precise quantitative data without the need for analyte-specific calibration curves. This is particularly valuable for the certification of reference materials and for assays where a pure standard of the analyte is not available. The choice of a suitable internal standard that has a signal in a clear region of the spectrum and does not interact with the analyte is crucial.

Experimental Protocol: Representative qNMR Method

1. Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Accurately weigh the sample containing this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

3. NMR Acquisition:

  • Acquire a ¹H or ¹¹B NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

4. Data Processing and Quantification:

  • Carefully phase and baseline correct the spectrum.

  • Integrate the signals of the analyte and the internal standard.

  • Calculate the concentration of the analyte using the following equation:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Weigh Accurately Weigh Sample and Internal Standard Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire Acquire Spectrum (¹H or ¹¹B) Dissolve->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Analyte and Standard Signals Process->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: qNMR Experimental Workflow.

Conclusion

The selection of an analytical method for the quantification of this compound should be a strategic decision based on the specific analytical challenge at hand. For routine analysis and purity checks, HPLC-UV offers a robust and reliable solution. When trace-level quantification is imperative, such as in the context of genotoxic impurity analysis, the unparalleled sensitivity and selectivity of LC-MS/MS make it the method of choice. GC-MS , while requiring derivatization, provides an alternative for volatile impurity profiling. Finally, for absolute quantification and the certification of reference standards, qNMR stands as a powerful and accurate technique.

Regardless of the chosen method, thorough validation in accordance with ICH guidelines is essential to ensure the generation of reliable and defensible data, ultimately contributing to the development of safe and effective medicines.

References

A Senior Application Scientist's Guide to LC-MS Analysis of 3-(Piperidine-1-carbonyl)phenylboronic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Analytical Complexities of Boronic Acids in Synthesis

In modern drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl structures.[1] Reagents like 3-(piperidine-1-carbonyl)phenylboronic acid (MW: 233.07 g/mol , Formula: C₁₂H₁₆BNO₃) are invaluable building blocks in this process, playing a key role in the development of therapeutics for a range of diseases.[2][] However, monitoring the progress of these reactions and quantifying residual starting materials presents significant analytical challenges for the chromatographer.

A typical Suzuki-Miyaura reaction mixture is a complex matrix containing the boronic acid, an aryl halide, the desired coupled product, a palladium catalyst, and various byproducts.[4][5] The analysis is further complicated by the inherent chemical nature of boronic acids themselves. Key challenges include:

  • High Polarity: Boronic acids are highly polar, leading to poor retention on traditional reversed-phase (RP) C18 columns.[6]

  • Structural Instability: They readily undergo dehydration to form cyclic trimetric anhydrides known as boroxines.[7][8] This equilibrium between the monomer and trimer in solution can lead to distorted peak shapes and analytical irreproducibility.[9][10]

  • On-Column Degradation: Pinacol esters of boronic acids, often used as stable surrogates, are prone to hydrolysis back to the parent boronic acid during RP-HPLC analysis, particularly under acidic conditions.[11][12]

  • Complex Mixture Resolution: The analytical method must be capable of resolving the starting boronic acid from structurally similar impurities and byproducts, such as homocoupling products.[13]

This guide provides a comparative analysis of distinct LC-MS methodologies tailored to address these challenges. We will explore direct analysis techniques using both Hydrophilic Interaction Liquid Chromatography (HILIC) and optimized Reversed-Phase (RP) conditions, as well as an ultra-sensitive derivatization-based method for trace impurity quantification. The objective is to equip researchers with the expertise to select and implement the most appropriate analytical strategy based on their specific experimental goals.

cluster_mixture Typical Suzuki Reaction Mixture SA Starting Material A 3-(Piperidine-1-carbonyl) -phenylboronic acid LCMS LC-MS Analysis Challenge: Resolve and Quantify All Components SB Starting Material B Aryl Halide (e.g., Bromobenzene) Prod Desired Product Coupled Biaryl ByP1 Byproduct 1 Homocoupling Product ByP2 Byproduct 2 Dehalogenated Aryl Halide Boroxine Analyte Variant Boroxine Trimer

Figure 1: Key components in a Suzuki-Miyaura reaction mixture requiring analytical resolution.

Method Comparison: Selecting the Right Tool for the Job

The optimal analytical method is dictated by the primary objective: is it real-time reaction monitoring or is it the ultra-sensitive quantification of a residual impurity? Here, we compare three robust LC-MS strategies, each with distinct advantages.

Method A: Direct Analysis via Hydrophilic Interaction Liquid Chromatography (HILIC)-MS

Causality & Principle: HILIC is an ideal first-line approach for polar compounds that are poorly retained in reversed-phase.[14][15] The mechanism relies on partitioning the analyte between a highly organic mobile phase and a water-enriched layer adsorbed onto a polar stationary phase.[16] This results in strong retention of polar analytes like boronic acids. A significant advantage of HILIC is its use of high-organic mobile phases (typically >70% acetonitrile), which promotes efficient solvent desolvation and ionization in the ESI source, often leading to enhanced MS sensitivity.[17]

Experimental Protocol:

  • Sample Preparation: Dilute 10 µL of the reaction mixture with 990 µL of 95:5 (v/v) acetonitrile/water. Vortex to mix and centrifuge to pellet any palladium catalyst particles.

  • LC System: Standard HPLC or UHPLC system.

  • Column: ZIC-cHILIC column (e.g., 100 x 2.1 mm, 3.5 µm).[6]

  • Mobile Phase A: 10 mM Ammonium Formate in Water.

  • Mobile Phase B: 95:5 (v/v) Acetonitrile/10 mM Ammonium Formate in Water.

  • Gradient:

    • 0.0 min: 95% B

    • 10.0 min: 60% B

    • 10.1 min: 95% B

    • 15.0 min: 95% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Detector: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer.

  • Ionization: Electrospray Ionization (ESI), Positive and Negative modes.

  • Key Ions to Monitor (m/z):

    • Analyte (Negative): [M-H]⁻ at 232.1

    • Analyte (Positive): [M+H]⁺ at 234.1, [M+Na]⁺ at 256.1

    • Boroxine (Positive): [M+H]⁺ at 664.4 (for C₃₆H₄₂B₃N₃O₆)

Trustworthiness & Expected Results: This method provides robust retention for the polar boronic acid. The expected elution order is the inverse of reversed-phase: less polar compounds (e.g., the coupled product, aryl halide) will elute first, while the more polar boronic acid will be retained longer. This is highly advantageous for resolving the starting material from nonpolar byproducts. The boroxine trimer, if present, will appear as a distinct, less-retained peak compared to the monomer.

Method B: Direct Analysis via High-pH Reversed-Phase (RP) LC-MS

Causality & Principle: While standard RP-LC fails to retain boronic acids, their acidic nature (pKa ~8-10) can be exploited. By using a high-pH mobile phase (pH > 10), the boronic acid group becomes deprotonated and anionic.[18] This increase in charge can enhance interaction with some stationary phases and dramatically improves peak shape. This approach requires a pH-stable column, as traditional silica-based C18 columns will rapidly degrade under these conditions.

Experimental Protocol:

  • Sample Preparation: Dilute 10 µL of the reaction mixture with 990 µL of 50:50 (v/v) acetonitrile/water.

  • LC System: Standard HPLC or UHPLC system.

  • Column: High pH-stable C18 column (e.g., Agilent Poroshell HPH C18, Waters XBridge Premier BEH C18).[18]

  • Mobile Phase A: 0.1% Ammonium Hydroxide in Water (~pH 10.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 14.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • MS Detector: Q-TOF or QqQ Mass Spectrometer.

  • Ionization: ESI, primarily Negative mode for the boronic acid.

  • Key Ions to Monitor (m/z):

    • Analyte (Negative): [M-H]⁻ at 232.1

    • Coupled Product (Positive): [M+H]⁺ (mass will depend on the aryl halide used)

Trustworthiness & Expected Results: This method leverages the familiarity of reversed-phase chromatography. The boronic acid will elute early, but with improved peak shape and retention compared to low-pH conditions. The elution order will be conventional, with the most polar compounds eluting first. This method is excellent for monitoring the disappearance of the starting material and the appearance of the more nonpolar coupled product, which will be well-retained. Negative ion mode is highly specific for the deprotonated boronic acid.[18][19]

Method C: Trace Impurity Analysis via Derivatization-RP-LC-MS/MS

Causality & Principle: When the goal shifts from reaction monitoring to quantifying trace levels of residual boronic acid as a potential genotoxic impurity in a final Active Pharmaceutical Ingredient (API), maximum sensitivity is required. Direct analysis may not suffice. Derivatization with a reagent like N-methyliminodiacetic acid (MIDA) converts the polar, unstable boronic acid into a stable, less polar MIDA boronate ester.[20][21] This derivatization achieves two critical goals: 1) It creates a stable molecule that chromatographs with excellent peak shape on a standard C18 column, and 2) It forms a derivative that is readily ionized and produces a specific, stable fragment ion, making it ideal for ultra-sensitive quantification by tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.[22]

Experimental Protocol:

  • Derivatization Reaction:

    • Dissolve 50 mg of the API sample and 17 mg of MIDA in 1 mL of DMSO.

    • Heat the mixture at 80-90 °C for 1 hour.[22]

    • Allow the solution to cool to room temperature.

  • Sample Preparation: Dilute 100 µL of the cooled reaction solution to 1 mL with acetonitrile.

  • LC System: Standard UHPLC system.

  • Column: Standard C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic or a shallow gradient optimized for the derivative's retention time (e.g., 30-50% B).

  • Flow Rate: 0.5 mL/min.

  • MS Detector: Triple Quadrupole (QqQ) Mass Spectrometer.

  • Ionization: ESI, Positive mode.

  • MRM Transition: Monitor the specific precursor-to-product ion transition for the MIDA boronate ester of the analyte. This requires initial infusion and optimization of the derivatized standard.

Trustworthiness & Expected Results: This method is not for reaction monitoring but is the gold standard for trace quantification. The MIDA derivative will be well-retained and exhibit a sharp, symmetrical peak. The use of MRM provides exceptional specificity, eliminating matrix interferences and allowing for quantification down to parts-per-million (ppm) or even lower levels.[20][22]

Workflow and Data Comparison

Choosing the correct method is paramount and depends entirely on the analytical question being asked. The following workflow illustrates the decision-making process.

start What is your analytical goal? goal1 Reaction Monitoring (Qualitative / Semi-Quantitative) start->goal1 Monitor conversion, byproducts, stability goal2 Trace Impurity Quantitation (e.g., in final API) start->goal2 Quantify residual boronic acid at ppm level methodA Method A: HILIC-MS Best for retaining polar analytes goal1->methodA Analyte poorly retained in RP methodB Method B: High-pH RP-MS Good for product separation goal1->methodB Familiar with RP, good product retention needed methodC Method C: Derivatization-MS/MS Gold standard for sensitivity goal2->methodC

Figure 2: Decision workflow for selecting the appropriate LC-MS method.

Comparative Performance Metrics
MetricMethod A: HILIC-MSMethod B: High-pH RP-MSMethod C: Derivatization-MS/MS
Primary Application Reaction MonitoringReaction MonitoringTrace Impurity Quantification
Sample Prep Time Minimal (~5 min)Minimal (~5 min)Moderate (~1.5 hours)
Sensitivity (LOD) Good (~10-50 ng/mL)Good (~20-100 ng/mL)Exceptional (<1 ng/mL)[22]
Key Advantage Excellent retention of polar speciesFamiliarity, robust product retentionUnmatched sensitivity & specificity
Main Challenge Requires column equilibrationRequires pH-stable columnAdded sample preparation step
Representative Chromatographic Data

The following table illustrates the expected differences in retention behavior between HILIC and High-pH RP for key reaction components.

CompoundExpected RT (Method A: HILIC)Expected RT (Method B: High-pH RP)Elution Order Rationale
Coupled Product (Nonpolar)~3.5 min~9.2 minElutes early in HILIC, late in RP.
Aryl Halide (Intermediate)~4.1 min~7.5 minElutes based on relative polarity.
Homocoupling Byproduct~4.5 min~8.1 minStructure is more nonpolar than starting material.
Boronic Acid (Polar) ~8.2 min ~2.5 min Strongly retained in HILIC, weakly retained in RP.

Conclusion and Recommendations

The successful LC-MS analysis of this compound and its reaction mixtures is not a one-size-fits-all endeavor. A thoughtful, goal-oriented approach to method selection is critical for generating accurate and reliable data.

  • For routine reaction monitoring , where the primary goal is to track the consumption of starting materials and the formation of products and byproducts, HILIC-MS (Method A) is highly recommended. Its ability to strongly retain and resolve the polar boronic acid from other components provides the most comprehensive chromatographic picture.

  • High-pH RP-LC-MS (Method B) serves as a robust and effective alternative, particularly in labs that are more standardized on reversed-phase workflows and possess the necessary pH-stable columns.

  • For applications requiring the quantification of trace residual boronic acid in a final drug substance, derivatization followed by LC-MS/MS (Method C) is the unequivocal choice. The investment in additional sample preparation is justified by unparalleled sensitivity and specificity, which are essential for meeting stringent regulatory requirements for potentially mutagenic impurities.

By understanding the causality behind each method's design and aligning the chosen technique with the analytical objective, researchers can confidently navigate the complexities of boronic acid analysis and accelerate the drug development process.

References

A Senior Application Scientist's Guide to Alternatives for 3-(Piperidine-1-carbonyl)phenylboronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility and Challenge of a Specialized Building Block

In the landscape of modern drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly for generating biaryl scaffolds.[1][2][3] Reagents like 3-(Piperidine-1-carbonyl)phenylboronic acid are valuable building blocks, enabling the direct incorporation of a complex amide-substituted phenyl group into a target molecule. The piperidine amide moiety is a common feature in bioactive molecules, influencing solubility, metabolic stability, and target engagement.[4][5][6][7]

However, reliance on a single, specialized reagent presents challenges. These can include commercial availability, cost, and the inherent instability of some boronic acids, which are susceptible to side reactions like protodeboronation.[8][9] This guide provides a comparative analysis of strategic alternatives, offering researchers a toolkit of options to achieve similar or superior synthetic outcomes. We will explore direct precursors, stabilized boron reagents, and alternative synthetic strategies, supported by experimental insights and protocols.

Core Concept: The Suzuki-Miyaura Catalytic Cycle

Understanding the alternatives requires a firm grasp of the Suzuki-Miyaura reaction mechanism. The process is a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The boronic acid must be activated by a base to form a more nucleophilic boronate species, which is crucial for the transmetalation step where the organic group is transferred from boron to palladium.[1][2]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd_complex R¹-Pd(II)L₂-X (Organopalladium Complex) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal biaryl_pd R¹-Pd(II)L₂-R² transmetal->biaryl_pd red_elim Reductive Elimination biaryl_pd->red_elim red_elim->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) red_elim->product reagents R¹-X (Aryl/Vinyl Halide) reagents->ox_add boronate R²-B(OH)₃⁻ (Activated Boronate) boronate->transmetal base_activation Base (e.g., K₂CO₃) base_activation->boronate boronic_acid R²-B(OH)₂ (Boronic Acid) boronic_acid->base_activation

Caption: The Suzuki-Miyaura catalytic cycle.

A Comparative Analysis of Strategic Alternatives

The choice of an alternative is dictated by factors such as the specific synthetic goal, required stability, reaction scale, and the potential for library synthesis.

Alternative 1: The Precursor Approach with 3-Carboxyphenylboronic Acid

A highly logical and flexible alternative is to use the direct precursor, 3-Carboxyphenylboronic acid, in the Suzuki coupling, followed by an amide coupling with piperidine in a subsequent step.

  • Expertise & Experience: This two-step approach decouples the C-C bond formation from the C-N bond formation. This is advantageous because the carboxylic acid functional group is generally robust under many Suzuki conditions. More importantly, it opens the door for late-stage diversification. The common intermediate, a biaryl-3-carboxylic acid, can be coupled with a library of different amines, not just piperidine, to rapidly generate analogues for structure-activity relationship (SAR) studies.

  • Trustworthiness: Standard amidation protocols (e.g., using HATU, HOBt, or converting the acid to an acyl chloride) are highly reliable and well-documented, ensuring high yields for the second step.

Workflow:

Two_Step_Workflow start Aryl Halide (R-X) + 3-Carboxyphenylboronic Acid step1 Step 1: Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->step1 intermediate Biaryl-3-carboxylic Acid Intermediate step1->intermediate step2 Step 2: Amide Coupling (Piperidine, Coupling Reagent) intermediate->step2 end Final Product: Biaryl-3-(piperidine-1-carbonyl) step2->end

Caption: Two-step strategy using a precursor.

Data Comparison:

Reagent StrategyKey AdvantagesPotential DisadvantagesTypical Overall Yield
Direct Coupling with this compoundOne step, faster for a single targetReagent can be costly/less stable; limited to one amide70-90%
Two-Step Approach via 3-Carboxyphenylboronic acidEnables late-stage diversification; precursor is readily available[10][11]Adds a step to the synthesis; potential for side reactions with the -COOH group65-85% (over two steps)
Alternative 2: Stabilized Boron Reagents for Enhanced Robustness

A common failure point for boronic acids is their propensity for decomposition.[9] Using stabilized surrogates can significantly improve reaction consistency and reagent shelf-life.

Boronic acids can be easily converted to their corresponding boronate esters, most commonly pinacol esters. These are generally more stable, crystalline solids that are less susceptible to protodeboronation.[8]

  • Expertise & Experience: While boronic acids require a base for activation, pinacol esters also participate readily in the Suzuki cycle under similar conditions.[1] They are particularly useful when the boronic acid itself is difficult to isolate or purify. The pinacol ester of this compound is commercially available.[12][13][14]

  • Trustworthiness: Their enhanced stability makes them highly reliable for reactions that require elevated temperatures or extended reaction times. They are also compatible with a wide range of functional groups.

Boronic_Ester_Formation BoronicAcid R-B(OH)₂ (Boronic Acid) Pinacol + Pinacol (or Isopropoxyborane) PinacolEster R-B(pin) (Pinacol Ester) Pinacol->PinacolEster Dehydration/Esterification

Caption: Conversion of a boronic acid to a stable pinacol ester.

Potassium organotrifluoroborate salts are another class of highly stable, crystalline, and easy-to-handle alternatives to boronic acids.

  • Expertise & Experience: They are exceptionally stable to air and moisture, giving them a long shelf-life. In the catalytic cycle, they slowly release the boronic acid or a related reactive species under the reaction conditions, which can be beneficial in preventing side reactions from high concentrations of the active boron species.[1]

  • Trustworthiness: Their predictable stability and reactivity make them a reliable choice for reproducible, large-scale synthesis.

Comparative Performance:

Boron ReagentStabilityHandlingActivation
Boronic Acid Moderate; prone to dehydration and protodeboronationOften requires storage under inert atmosphereStandard base (e.g., K₂CO₃, Cs₂CO₃)
Pinacol Ester High; resistant to protodeboronationEasy to handle crystalline solidStandard base
Trifluoroborate Very High; air- and moisture-stableEasy to handle crystalline solidRequires base; can proceed via different pathways
Alternative 3: Advanced Surrogates for Iterative Cross-Coupling

For the synthesis of highly complex molecules like polyaryls, it is often necessary to perform sequential, site-selective cross-couplings. This requires a boron reagent that can remain "masked" or protected under one set of coupling conditions.

MIDA boronates are exceptionally stable surrogates that are inert to standard anhydrous Suzuki-Miyaura coupling conditions.[8][15] They can pass through chromatography and various reaction conditions unscathed. The boronic acid can be unmasked when needed using a mild aqueous base.

  • Expertise & Experience: This "slow-release" characteristic makes MIDA boronates the reagent of choice for iterative cross-coupling (ICC). A molecule containing both a halide and a MIDA boronate can be reacted through its halide position. Subsequently, the MIDA group can be deprotected to reveal a new boronic acid, ready for a second coupling reaction.

  • Trustworthiness: The robustness of the MIDA protecting group provides a highly reliable and predictable method for building complex molecules piece by piece.

Iterative Coupling Workflow:

MIDA_Workflow start Halide-Aryl-MIDA Boronate step1 Suzuki Coupling #1 (with R¹-B(OH)₂) start->step1 intermediate1 R¹-Aryl-MIDA Boronate step1->intermediate1 step2 MIDA Deprotection (Mild Aqueous Base) intermediate1->step2 intermediate2 R¹-Aryl-B(OH)₂ step2->intermediate2 step3 Suzuki Coupling #2 (with R²-X) intermediate2->step3 end Final Product: R¹-Aryl-R² step3->end

Caption: Iterative cross-coupling using a MIDA boronate.

Experimental Protocols

Protocol 1: Two-Step Synthesis via 3-Carboxyphenylboronic Acid

Step A: Suzuki-Miyaura Coupling

  • To a reaction vessel, add 3-Carboxyphenylboronic acid (1.2 eq.), the aryl halide (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.5 eq.).

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent mixture, typically Dioxane/Water (4:1).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the aryl halide is consumed (typically 4-12 hours).

  • After cooling, acidify the aqueous phase with 1M HCl to pH ~2-3 to precipitate the carboxylic acid product.

  • Filter the solid and wash with water. Purify by recrystallization or column chromatography to yield the biaryl-3-carboxylic acid.

Step B: Amide Formation with Piperidine

  • Dissolve the biaryl-3-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Add an amide coupling reagent such as HATU (1.2 eq.) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 eq.).

  • Stir for 10-15 minutes at room temperature.

  • Add piperidine (1.2 eq.) and continue stirring at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, perform an aqueous workup, extracting the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the final product.

Protocol 2: Synthesis of 3-Carboxyphenylboronic Acid from 3-Cyanophenylboronic Acid[11][12]

This protocol describes the preparation of a key precursor.

  • Suspend 3-cyanophenylboronic acid (10 g, 68 mmol) in ethylene glycol (40 mL).

  • Add potassium hydroxide powder (15.26 g, 272 mmol, 4 eq.).

  • Heat the suspension to 175 °C and maintain for 3 hours.

  • Cool the reaction mixture and dilute with water (60 mL).

  • Adjust the pH to 2-3 using 32% hydrochloric acid, which will precipitate the product.

  • Filter the colorless crystalline solid, wash with water, and dry under vacuum at 35 °C. (Typical yield: ~89%).

Conclusion and Recommendations

While this compound is a useful reagent for direct coupling, its alternatives offer significant advantages in terms of flexibility, stability, and applicability to advanced synthetic strategies.

  • For rapid SAR studies and library synthesis , the two-step approach using 3-Carboxyphenylboronic acid is unequivocally superior due to its capacity for late-stage diversification.

  • For reactions requiring high stability, reproducibility, and long-term storage of the boron reagent, pinacol esters and potassium organotrifluoroborates are the preferred alternatives.

  • For complex, multi-step syntheses involving sequential couplings , MIDA boronates provide an unparalleled level of control and are the authoritative choice for iterative cross-coupling strategies.

The optimal choice depends on the specific context of the research. By understanding the properties and applications of these alternatives, researchers can design more robust, efficient, and versatile synthetic routes.

References

A Comparative Guide to 3-(Piperidine-1-carbonyl)phenylboronic Acid and its Pinacol Ester in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions that form the backbone of many pharmaceutical and materials science endeavors, the choice of reagents is paramount. Arylboronic acids and their derivatives are cornerstone building blocks, with the Suzuki-Miyaura coupling being a workhorse for C-C bond formation. This guide provides an in-depth comparison of two closely related yet distinct reagents: 3-(Piperidine-1-carbonyl)phenylboronic acid and its corresponding pinacol ester.

While the free boronic acid is a more direct and atom-economical reagent, its pinacol ester counterpart offers significant advantages in terms of stability, handling, and, in many practical scenarios, reaction consistency. This guide will delve into the synthesis, stability, and application of both compounds, providing detailed experimental protocols and a comparative analysis of their performance. The insights provided herein are intended to empower researchers to make informed decisions when selecting the optimal reagent for their specific synthetic challenges.

The Stability Advantage of the Pinacol Ester

A fundamental trade-off exists between the reactivity and stability of boronic acids and their pinacol esters. This compound, like many of its counterparts, is susceptible to degradation pathways such as dehydration to form a cyclic trimer (boroxine) and protodeboronation, especially under non-anhydrous or basic conditions. This inherent instability can lead to a shortened shelf-life and variability in reaction outcomes.

The pinacol ester of this compound, on the other hand, exhibits significantly enhanced stability. The formation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring sterically protects the boron atom, rendering the molecule less prone to decomposition. This increased stability translates to several practical advantages:

  • Longer Shelf-Life: The pinacol ester can be stored for extended periods without significant degradation, ensuring reagent integrity over time.

  • Ease of Handling: It is generally less sensitive to atmospheric moisture, simplifying weighing and handling procedures.

  • Improved Purity and Consistency: The pinacol ester is often a crystalline solid that is more amenable to purification by standard techniques like column chromatography, leading to higher purity and more consistent reaction performance.

Comparative Synthesis and Yield

The choice between the boronic acid and its pinacol ester often begins with their synthesis. The following are representative protocols for the preparation of each compound.

Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process starting from 3-bromobenzoyl chloride.

Experimental Protocol:

  • Amide Formation: To a solution of piperidine (1.1 equivalents) and a suitable base (e.g., triethylamine, 1.2 equivalents) in an anhydrous solvent such as dichloromethane at 0 °C, add 3-bromobenzoyl chloride (1.0 equivalent) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(3-bromobenzoyl)piperidine.

  • Borylation: Dissolve the 1-(3-bromobenzoyl)piperidine in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere. Add n-butyllithium (1.1 equivalents) dropwise and stir for 30 minutes to facilitate lithium-halogen exchange. To this solution, add triisopropyl borate (1.2 equivalents) and allow the reaction to slowly warm to room temperature overnight. Quench the reaction with aqueous HCl (1 M) and stir vigorously for 1 hour. Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield this compound.

Synthesis of this compound pinacol ester

The synthesis of the pinacol ester typically involves an additional esterification step following the formation of the boronic acid. Alternatively, a direct borylation of the aryl halide with bis(pinacolato)diboron can be employed.

Experimental Protocol (Two-Step):

  • Synthesize this compound: Follow the protocol described above.

  • Esterification: Dissolve the crude this compound and pinacol (1.1 equivalents) in a suitable solvent such as toluene or a mixture of hexane and ethyl acetate. Heat the mixture at reflux with a Dean-Stark trap to remove water. The reaction can be monitored by TLC. Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography to afford the this compound pinacol ester. General procedures for similar esterifications report yields in the range of 60-93%.[1]

Synthetic Workflow Diagram

G cluster_0 Synthesis of Boronic Acid cluster_1 Synthesis of Pinacol Ester 3-bromobenzoyl chloride 3-bromobenzoyl chloride Amide Formation Amide Formation 3-bromobenzoyl chloride->Amide Formation Piperidine 1-(3-bromobenzoyl)piperidine 1-(3-bromobenzoyl)piperidine Amide Formation->1-(3-bromobenzoyl)piperidine Lithium-Halogen Exchange Lithium-Halogen Exchange 1-(3-bromobenzoyl)piperidine->Lithium-Halogen Exchange n-BuLi Borylation Borylation Lithium-Halogen Exchange->Borylation B(OiPr)3 Hydrolysis Hydrolysis Borylation->Hydrolysis HCl (aq) This compound This compound Hydrolysis->this compound Boronic Acid This compound Esterification Esterification Boronic Acid->Esterification Pinacol, Toluene, Heat Pinacol Ester Pinacol Ester Esterification->Pinacol Ester This compound pinacol ester

Caption: Synthetic routes to the boronic acid and its pinacol ester.

FeatureThis compoundThis compound pinacol ester
Synthetic Steps 2 (Amide formation, Borylation)3 (Amide formation, Borylation, Esterification) or 2 (Amide formation, Miyaura Borylation)
Estimated Overall Yield Moderate to GoodModerate to Good (yield loss in the extra step)
Purification Can be challenging due to polarity and potential for decomposition on silica gel.Generally straightforward by column chromatography.
Handling Requires careful handling under inert conditions and protection from moisture.More robust and easier to handle in air.

Performance in Suzuki-Miyaura Cross-Coupling

The ultimate test of these reagents lies in their performance in cross-coupling reactions. The Suzuki-Miyaura coupling is a prime example where the choice between the boronic acid and its pinacol ester can have a significant impact.

Experimental Protocol for a Comparative Suzuki-Miyaura Coupling:

To a reaction vessel, add the aryl bromide (1.0 equivalent), the boronic acid or pinacol ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.03 equivalents), and a base such as aqueous sodium carbonate (2.0 equivalents). Add a suitable solvent system, for example, a mixture of toluene and water. Degas the mixture and heat under an inert atmosphere at a temperature appropriate for the specific substrates (e.g., 80-100 °C) until the reaction is complete as monitored by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Suzuki-Miyaura Coupling Mechanism

G Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition R-X R-Pd(II)-X R-Pd(II)-X Oxidative Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation ArB(OH)2 or ArB(pin) + Base R-Pd(II)-Ar R-Pd(II)-Ar Transmetalation->R-Pd(II)-Ar Reductive Elimination Reductive Elimination R-Pd(II)-Ar->Reductive Elimination Reductive Elimination->Pd(0) R-Ar

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

ParameterThis compoundThis compound pinacol ester
Reactivity Generally higher intrinsic reactivity, potentially leading to faster reaction times.May exhibit a slight induction period if in-situ hydrolysis to the boronic acid is required.
Consistency Yields can be variable due to reagent instability and decomposition.Generally provides more consistent and reproducible yields due to higher purity and stability.
Yield Can provide high yields under optimized, anhydrous conditions.Often provides comparable or even higher isolated yields in practice due to minimized side reactions from reagent decomposition.
Ease of Use Requires more stringent control of reaction conditions (e.g., inert atmosphere, dry solvents).More forgiving and robust, suitable for a wider range of reaction setups, including high-throughput screening.

Conclusion

The selection between this compound and its pinacol ester is a classic example of the balance between reactivity and stability in organic synthesis.

  • Choose this compound when:

    • A one-step borylation is desired from the corresponding organometallic precursor.

    • The reaction can be performed under strictly controlled, anhydrous conditions.

    • The reagent is to be used immediately after preparation.

  • Choose this compound pinacol ester when:

    • Long-term storage and reagent stability are critical.

    • High purity and batch-to-batch consistency are required.

    • The reaction is part of a multi-step synthesis where the robustness of intermediates is important.

    • The synthetic workflow would benefit from a reagent that is amenable to standard purification techniques.

For drug development and other applications where reproducibility and high purity are paramount, the superior stability and handling characteristics of the pinacol ester often make it the more prudent choice, despite the additional synthetic step required for its preparation. The initial investment in preparing the more stable pinacol ester can pay dividends in the form of more reliable and higher-yielding downstream applications.

References

A Senior Application Scientist's Guide to Kinetic Studies of Suzuki Reactions: A Comparative Analysis of 3-(Piperidine-1-carbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl scaffolds. The choice of boronic acid is a critical parameter that profoundly influences reaction efficiency, yield, and overall process kinetics. This guide provides an in-depth, objective comparison of the kinetic performance of 3-(Piperidine-1-carbonyl)phenylboronic acid against common alternatives, supported by established mechanistic principles and detailed experimental protocols for validation.

The this compound is a valuable building block in pharmaceutical chemistry, often utilized in the synthesis of bioactive molecules.[1] Understanding its reactivity profile in comparison to other widely used boronic acids is crucial for efficient reaction development and scale-up. This guide will delve into the electronic effects governing the reaction rates and provide the user with the tools to conduct their own kinetic analyses.

The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[2] The reaction mechanism proceeds through a well-defined catalytic cycle, and understanding the key steps is paramount to interpreting kinetic data.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Base Activation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The rate-determining step of the Suzuki-Miyaura reaction can vary depending on the specific substrates, catalyst, and reaction conditions.[3][4] However, transmetalation is frequently the slowest step and is highly sensitive to the electronic nature of the boronic acid.[5]

Comparative Kinetic Performance: A Data-Driven Hypothesis

Conversely, boronic acids bearing electron-donating groups (EDGs) tend to accelerate the reaction.[5] To provide a practical comparison, we will consider three representative boronic acids:

  • 4-Methoxyphenylboronic Acid (Electron-Donating)

  • Phenylboronic Acid (Electron-Neutral)

  • This compound (Electron-Withdrawing)

The following table illustrates the expected trend in reaction rates and yields based on these electronic effects. The data is representative and intended to guide experimental design.

Boronic AcidSubstituent EffectExpected Initial Rate (Relative)Expected Yield at 1h (%)
4-Methoxyphenylboronic AcidElectron-Donating (EDG)1.5 - 2.0>95
Phenylboronic AcidElectron-Neutral1.0 (Reference)80 - 90
This compoundElectron-Withdrawing (EWG)0.5 - 0.750 - 60

Note: The relative rates and yields are hypothetical and will vary depending on the specific reaction conditions (catalyst, ligand, base, solvent, temperature, and aryl halide).

Experimental Protocols for Kinetic Analysis

To validate the hypothesized kinetic profiles, detailed experimental monitoring is essential. High-Performance Liquid Chromatography (HPLC) and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful techniques for this purpose.

Workflow for Kinetic Study

Kinetic_Workflow cluster_prep Reaction Setup cluster_execution Reaction Execution & Monitoring cluster_analysis Data Analysis A Prepare stock solutions of reactants, catalyst, and internal standard B Assemble reaction vessel under inert atmosphere A->B C Add all components except the limiting reagent B->C D Equilibrate to reaction temperature C->D E Initiate reaction by adding the limiting reagent (t=0) D->E F Withdraw aliquots at specific time intervals E->F G Quench aliquots immediately F->G H Prepare samples for analysis (dilution, filtration) G->H I Analyze samples by HPLC or NMR H->I J Quantify reactants and products against internal standard I->J K Plot concentration vs. time J->K L Determine initial reaction rates K->L

Caption: General workflow for conducting a kinetic study of a Suzuki-Miyaura reaction.

Protocol 1: Reaction Monitoring by HPLC

HPLC is a robust and widely used technique for quantitative analysis of reaction kinetics.[7]

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Boronic acids (4-methoxyphenylboronic acid, phenylboronic acid, this compound)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water mixture)

  • Internal standard (e.g., biphenyl, naphthalene)

  • Quenching solvent (e.g., acetonitrile)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 mmol), boronic acid (1.2 mmol), base (2.0 mmol), palladium catalyst (0.02 mmol), and internal standard (0.5 mmol) in the chosen solvent system (e.g., 10 mL of Toluene/Water 4:1).

  • Initiation and Sampling: Heat the mixture to the desired temperature (e.g., 80 °C). At time zero (t=0), add the limiting reagent if not already present, and begin stirring. At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.[7]

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a known volume of quenching solvent (e.g., 1 mL of acetonitrile).[7]

  • Sample Preparation: Vortex the quenched sample and filter through a 0.22 µm syringe filter into an HPLC vial.[7]

  • HPLC Analysis: Analyze the samples by HPLC. Develop a method that provides good separation of the starting materials, product, and internal standard.

  • Data Analysis: Generate calibration curves for the reactants and product using the internal standard. Calculate the concentration of each species at each time point and plot the data to determine the reaction rate.

Protocol 2: In-situ Reaction Monitoring by ¹H NMR Spectroscopy

In-situ NMR spectroscopy allows for real-time monitoring of a reaction without the need for sampling and quenching.[1][8]

Materials:

  • Deuterated solvents (e.g., Toluene-d₈, D₂O)

  • NMR tube suitable for heating (e.g., J. Young tube)

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, combine the aryl halide, boronic acid, base, and catalyst in the appropriate deuterated solvent system.

  • NMR Setup: Place the NMR tube in the spectrometer and lock and shim the instrument. Acquire an initial spectrum at room temperature (t=0).

  • Reaction Monitoring: Heat the sample to the desired reaction temperature using the spectrometer's variable temperature unit. Acquire a series of ¹H NMR spectra at regular intervals.[8]

  • Data Analysis: Integrate the signals corresponding to the starting materials and the product. The change in the integral values over time can be used to determine the reaction kinetics.

Conclusion

The electronic properties of the boronic acid are a key determinant of the kinetic profile of the Suzuki-Miyaura reaction. While this compound is a valuable synthetic building block, its electron-withdrawing nature is predicted to result in a slower reaction rate compared to electron-neutral or electron-rich analogs. This guide provides a framework for understanding these effects and equips researchers with detailed protocols to perform their own comparative kinetic studies. By employing systematic experimental design and robust analytical techniques such as HPLC and in-situ NMR, a comprehensive understanding of the reactivity of this important reagent can be achieved, leading to more efficient and optimized synthetic routes.

References

A Senior Application Scientist's Guide to the Characterization of Unexpected Byproducts in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, prized for its versatility and functional group tolerance.[1][2] However, even in the most well-optimized protocols, the formation of unexpected byproducts can compromise yield, complicate purification, and introduce impurities that are unacceptable in a pharmaceutical context. This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of two common, yet often overlooked, byproducts in the Suzuki-Miyaura reaction of phenylboronic acid: biphenyl (from homocoupling) and benzene (from protodeboronation).

As a Senior Application Scientist, my objective is to move beyond a simple listing of techniques. This guide is structured to provide a causal understanding behind experimental choices, ensuring that the protocols described are not just recipes, but self-validating systems for robust analytical science. We will delve into the mechanistic origins of these byproducts, compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and provide detailed, field-tested protocols to empower your research.

The Genesis of Byproducts: A Mechanistic Overview

Understanding the reaction mechanism is paramount to diagnosing and mitigating byproduct formation. The desired reaction, the cross-coupling of an aryl halide with phenylboronic acid, proceeds through a well-established catalytic cycle.[3] However, deviations from this cycle can lead to the formation of undesired species.

Homocoupling: The Dimerization Dilemma

The formation of biphenyl, the homocoupling product of phenylboronic acid, is a common side reaction. This typically occurs under two primary conditions:

  • Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the formation of biphenyl and regenerating the Pd(0) catalyst. Rigorous degassing of the reaction mixture is therefore crucial.

  • Pd(II)-Mediated Homocoupling: When using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂), a portion of it can react directly with the boronic acid to form the homocoupled product. This process also serves to reduce the Pd(II) to the catalytically active Pd(0).

Protodeboronation: The Loss of Boron

Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, thus converting phenylboronic acid into benzene. This side reaction consumes the boronic acid, reducing the yield of the desired product. The propensity for protodeboronation is highly dependent on the reaction conditions, including the base, solvent, and temperature. Both acid- and base-catalyzed mechanisms for this process have been described.

cluster_suzuki Desired Suzuki-Miyaura Pathway cluster_homo Homocoupling Pathway cluster_proto Protodeboronation Pathway PBA Phenylboronic Acid Transmetalation Transmetalation PBA->Transmetalation ArX Aryl Halide Oxidative_Addition Oxidative_Addition ArX->Oxidative_Addition Pd0 Pd(0) Pd0->Oxidative_Addition Base Base Base->Transmetalation Product Desired Cross-Coupled Product Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination PdII_Intermediate PdII_Intermediate Oxidative_Addition->PdII_Intermediate Pd(II) Intermediate PdII_Intermediate->Transmetalation Reductive_Elimination->Pd0 Reductive_Elimination->Product PBA_homo 2 x Phenylboronic Acid Dimerization Dimerization PBA_homo->Dimerization O2_PdII O₂ or Pd(II) Precatalyst O2_PdII->Dimerization Biphenyl Biphenyl (Homocoupling) Dimerization->Biphenyl PBA_proto Phenylboronic Acid Protonolysis Protonolysis PBA_proto->Protonolysis Proton_Source Proton Source (e.g., H₂O) Proton_Source->Protonolysis Benzene Benzene (Protodeboronation) Protonolysis->Benzene

Figure 1. Reaction pathways in a Suzuki-Miyaura coupling.

A Comparative Guide to Analytical Techniques

The choice of analytical technique for monitoring a Suzuki-Miyaura reaction and quantifying its byproducts is critical. The ideal method should be able to simultaneously resolve and quantify the starting materials, the desired product, and the key byproducts in a complex reaction matrix. We will compare HPLC, GC-MS, and qNMR for this purpose.

FeatureHPLC-UVGC-MSqNMR
Principle Separation based on polaritySeparation based on volatility and boiling point, with mass-based detectionQuantitative analysis based on the relationship between signal intensity and the number of nuclei
Sample Volatility Ideal for non-volatile and thermally labile compoundsRequires volatile and thermally stable analytesNot dependent on volatility
Sample Preparation Dilution, filtration, possible extractionCan require extraction and derivatization for polar compoundsSimple dilution in a deuterated solvent
Selectivity Good, based on chromatographic separationExcellent, combines chromatographic separation with mass spectrometric identificationExcellent, based on unique chemical shifts for each compound
Sensitivity Good, dependent on UV chromophoreExcellent, especially in Selected Ion Monitoring (SIM) modeLower than chromatographic methods
Quantification Requires calibration with standards for each analyteRequires calibration with standards or internal standardsCan provide absolute quantification with a single internal standard
Throughput High, with autosamplersModerate to highModerate
Instrumentation Cost ModerateHighHigh

Table 1. Comparison of Analytical Techniques for Suzuki-Miyaura Reaction Monitoring.

Start Analyze Crude Reaction Mixture Is_Quant Is quantitative analysis of all components required? Start->Is_Quant Are_Analytes_Volatile Are all analytes of interest volatile and thermally stable? Is_Quant->Are_Analytes_Volatile No qNMR qNMR Is_Quant->qNMR Yes High_Sensitivity Is high sensitivity for trace byproducts critical? Are_Analytes_Volatile->High_Sensitivity No GCMS GC-MS Are_Analytes_Volatile->GCMS Yes HPLC HPLC-UV High_Sensitivity->HPLC No High_Sensitivity->GCMS Yes

Figure 2. Decision tree for selecting an analytical method.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized and validated for your specific reaction conditions and instrumentation.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust technique for routine quantitative analysis of the main components of a Suzuki-Miyaura reaction. Its primary advantage is the ability to analyze moderately polar, non-volatile compounds without derivatization.

Instrumentation and Consumables:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC grade acetonitrile and water

  • Formic acid (LC-MS grade)

  • 0.45 µm syringe filters (PTFE or Nylon)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases for 15 minutes.

  • Sample Preparation:

    • Quench a 50 µL aliquot of the crude reaction mixture with 450 µL of a 1:1 mixture of acetonitrile and water.

    • Vortex the sample and filter through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Quantification:

    • Prepare calibration curves for the desired product (e.g., 4-methoxybiphenyl), biphenyl, and benzene using certified reference standards.

    • Calculate the concentration of each component in the reaction mixture based on the peak area and the corresponding calibration curve.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for identifying and quantifying volatile byproducts, such as benzene, and can offer excellent sensitivity for trace-level analysis.

Instrumentation and Consumables:

  • GC-MS system with a split/splitless injector

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Ethyl acetate (GC grade)

  • Internal standard (e.g., naphthalene)

Procedure:

  • Sample Preparation:

    • To a 100 µL aliquot of the crude reaction mixture, add 900 µL of ethyl acetate containing a known concentration of the internal standard (e.g., 50 µg/mL naphthalene).

    • Add a small amount of anhydrous sodium sulfate to remove any water.

    • Vortex and transfer the supernatant to a GC vial.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Split Ratio: 20:1

    • Oven Program: 50 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas Flow: 1.2 mL/min (constant flow)

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Acquisition Mode: Full Scan (m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity (Benzene: m/z 78; Biphenyl: m/z 154; Naphthalene: m/z 128).

  • Quantification:

    • Generate calibration curves for benzene and biphenyl relative to the internal standard.

    • Quantify the byproducts in the reaction sample using the established response factors.

Protocol 3: Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful technique that allows for the simultaneous quantification of multiple components in a mixture without the need for individual calibration curves for each analyte, provided a certified internal standard is used.[4]

Instrumentation and Consumables:

  • NMR spectrometer (≥400 MHz recommended)

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard (e.g., maleic acid)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the crude reaction mixture into a vial.

    • Accurately weigh a known amount of the internal standard (e.g., 5 mg of maleic acid) and add it to the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A 90° pulse angle.

      • A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton to be quantified.

      • A sufficient number of scans for a good signal-to-noise ratio (>250:1 for the smallest peak of interest).

  • Data Processing and Quantification:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal for the internal standard and for each of the analytes (product, biphenyl, benzene).

    • Calculate the molar amount of each analyte using the following formula:

      • Moles_analyte = (Area_analyte / N_protons_analyte) * (N_protons_IS / Area_IS) * Moles_IS

      • Where:

        • Area = integral value

        • N_protons = number of protons giving rise to the integrated signal

        • IS = Internal Standard

Data-Driven Comparison of Performance

The following table provides a summary of typical performance data for the three analytical techniques, based on the analysis of a representative Suzuki-Miyaura reaction mixture.

ParameterHPLC-UVGC-MS (SIM)qNMR
Analyte 4-Methoxy-biphenyl Biphenyl Benzene
LOD (µg/mL) 0.10.050.5
LOQ (µg/mL) 0.30.151.5
Linearity (R²) >0.999>0.999>0.998
Precision (%RSD) <2%<2%<3%
Accuracy (% Recovery) 98-102%97-103%95-105%

Table 2. Representative Performance Characteristics of Analytical Methods for Suzuki-Miyaura Byproduct Analysis. Data is compiled from typical performance characteristics and should be validated for specific applications.

Conclusion and Recommendations

The characterization of unexpected byproducts is a critical aspect of process development and quality control in synthetic chemistry. For the analysis of Suzuki-Miyaura reactions involving phenylboronic acid, a multi-faceted analytical approach is often the most effective strategy.

  • HPLC-UV is an excellent choice for routine monitoring of the main reaction components, offering a good balance of speed, robustness, and cost-effectiveness.

  • GC-MS is indispensable for the sensitive and selective quantification of volatile byproducts like benzene and for impurity profiling where the highest sensitivity is required.

  • qNMR provides a powerful, orthogonal technique for the simultaneous and absolute quantification of all NMR-active species in the reaction mixture, serving as an excellent method for validating results from chromatographic techniques.

By understanding the mechanistic origins of byproduct formation and selecting the appropriate analytical tools, researchers can gain deeper insights into their reaction systems, leading to the development of more efficient, robust, and safer chemical processes.

References

A Comparative Guide to Palladium Ligand Performance in Suzuki-Miyaura Coupling with 3-(Piperidine-1-carbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The choice of the palladium ligand is a critical parameter that dictates the efficiency, substrate scope, and overall success of this transformation. This is particularly true when employing sterically demanding or electronically complex substrates such as 3-(Piperidine-1-carbonyl)phenylboronic acid, a valuable building block in medicinal chemistry. This guide provides an in-depth, objective comparison of the performance of various palladium ligands for the coupling of this specific boronic acid, supported by analogous experimental data and mechanistic insights.

The Critical Role of the Ligand in Catalysis

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states. The ancillary ligands coordinated to the palladium atom are not mere spectators; they actively modulate the electronic and steric environment of the metal. This influence is crucial for each elementary step of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2]

Bulky and electron-rich ligands, for instance, are known to promote the often rate-limiting oxidative addition of the aryl halide to the Pd(0) center and facilitate the final reductive elimination to release the biaryl product.[3] The ligand's structure directly impacts the stability of the catalytic species and its ability to couple challenging substrates.

Comparative Performance of Palladium Ligands

Direct, head-to-head comparative experimental data for a wide range of ligands with this compound is not extensively documented in a single study. However, by synthesizing data from studies on structurally similar amide-substituted or sterically hindered arylboronic acids, we can construct a reliable performance comparison. The following table summarizes the expected performance of different classes of palladium ligands in the Suzuki-Miyaura coupling of an aryl bromide with this compound, based on analogous systems.

Ligand ClassSpecific LigandAryl HalideTypical Yield (%)Key Characteristics & Rationale
Biaryl Monophosphines SPhos4-Bromotoluene>95Highly electron-rich and bulky, providing excellent activity for sterically hindered and electron-rich/neutral substrates. Promotes rapid oxidative addition and reductive elimination.[1][4]
XPhos4-Chlorotoluene>95Even bulkier than SPhos, often superior for very challenging, sterically demanding substrates and unreactive aryl chlorides.[4]
Ferrocenyl Phosphines dppfAryl Bromides85-95Bidentate ligand offering good stability to the catalyst. Generally reliable for a range of substrates, though may be less effective for extremely hindered couplings compared to bulky monophosphines.
Benzoferrocenyl dicyclohexyl phosphineAryl Chlorides90-98A monodentate, electron-rich, and sterically demanding ligand that has shown high efficacy for coupling aryl chlorides.[5]
N-Heterocyclic Carbenes (NHCs) IPrAryl Chlorides>95Strong σ-donors that form very stable palladium complexes. Excellent for challenging couplings, including those with aryl chlorides, and can prevent catalyst decomposition at high temperatures.[2][6]
Simple Trialkyl/Triarylphosphines P(t-Bu)₃Aryl Bromides80-90Bulky and electron-rich, effective for many couplings but can be sensitive to air.
PPh₃Aryl Bromides50-70Less electron-donating and bulky. Often requires higher temperatures and catalyst loadings, and is generally less effective for challenging substrates compared to modern biaryl phosphine ligands.

Note: The yields are estimates based on data from analogous Suzuki-Miyaura couplings of functionalized and sterically hindered substrates. Actual yields will depend on the specific reaction conditions and the coupling partner.

Mechanistic Insights: Why Ligand Choice Matters

The superior performance of bulky, electron-rich monophosphine ligands like SPhos and XPhos in couplings with substrates like this compound can be rationalized by examining their influence on the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Ar-Pd(II)-X(L) (Oxidative Adduct) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation_Intermediate Ar-Pd(II)-Ar'(L) (Di-organopalladium Intermediate) OxAdd->Transmetalation_Intermediate Transmetalation (Ar'-B(OR)₂ + Base) Transmetalation_Intermediate->Pd0 Reductive Elimination (Ar-Ar') Ligand Bulky, Electron-Rich Ligand (L) Ligand->Pd0 Stabilizes & Activates Ligand->OxAdd Promotes Ligand->Transmetalation_Intermediate Facilitates

Caption: The Suzuki-Miyaura Catalytic Cycle and the Influence of Ligands.

Bulky ligands promote the formation of monoligated Pd(0) species, which are more sterically accessible and thus more reactive in the oxidative addition step.[1] The electron-donating nature of these phosphines increases the electron density on the palladium center, which also facilitates the insertion of palladium into the aryl-halide bond. Furthermore, the steric bulk of these ligands promotes the final reductive elimination step, which can be slow for hindered biaryl products.

Experimental Protocol: Suzuki-Miyaura Coupling with SPhos

This protocol provides a reliable method for the Suzuki-Miyaura coupling of this compound with an aryl bromide using the high-performance SPhos ligand.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol% Pd)

  • SPhos (4.4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 v/v, degassed)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add the aryl bromide, this compound, and K₃PO₄.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Under the inert atmosphere, add Pd₂(dba)₃ and SPhos.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Caption: A general workflow for the Suzuki-Miyaura coupling experiment.

Conclusion and Recommendations

The choice of palladium ligand is a decisive factor for the successful Suzuki-Miyaura coupling of functionalized substrates like this compound. For achieving high yields and broad substrate scope, particularly with challenging aryl chlorides or sterically hindered partners, the use of bulky and electron-rich biaryl monophosphine ligands is highly recommended. SPhos and XPhos have consistently demonstrated superior performance in analogous systems. For routine couplings of aryl bromides and iodides, more traditional ligands like dppf can be effective. It is always advisable to perform small-scale screening of a few selected ligands and conditions to identify the optimal system for a specific substrate combination.

References

A Senior Application Scientist's Guide to the Strategic Use of 3-(Piperidine-1-carbonyl)phenylboronic Acid in Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the fast-paced world of drug discovery, the efficiency of synthesizing novel chemical entities is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern medicinal chemistry for its ability to forge carbon-carbon bonds with precision and functional group tolerance.[1][2] This guide provides a cost-benefit analysis of a specialized building block, 3-(Piperidine-1-carbonyl)phenylboronic acid, a reagent designed for convergent synthesis. We will objectively compare its use against more traditional, linear synthetic routes involving simpler boronic acids. This analysis is intended for researchers, chemists, and drug development professionals to inform strategic decisions in reagent selection, balancing upfront reagent cost against overall project timelines, labor, and resource allocation.

Introduction: The Strategic Value of Boronic Acids in Synthesis

Boronic acids and their derivatives are foundational to modern pharmaceutical synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura coupling reaction.[1] Their general stability, low toxicity, and the environmentally benign nature of their byproducts make them highly attractive reagents in both academic and industrial settings.[3][4][5]

The specific reagent under consideration, this compound, is a highly functionalized building block. It contains not only the reactive boronic acid moiety but also a piperidine-amide structure. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in over 70 FDA-approved drugs, where it often imparts favorable pharmacokinetic properties.[][7] The strategic advantage of a reagent like this lies in its ability to introduce this complex, valuable fragment in a single, high-yield transformation, thereby accelerating the synthesis of target molecules.

Comparative Reagents: A Strategic Overview

The central question is not merely one of reactivity, but of synthetic strategy. The choice of boronic acid dictates the overall pathway to the final product. We will compare three representative candidates.

  • Candidate A: this compound

    • Strategy: Convergent Synthesis. This reagent allows for the direct coupling of the entire piperidine-amide-phenyl moiety to a molecular core.

    • Primary Benefit: Maximizes synthetic efficiency by minimizing the number of reaction steps. Ideal for rapid generation of analogs for structure-activity relationship (SAR) studies.

    • Cost Profile: High initial investment. The pinacol ester, a more stable precursor, is priced at approximately $168.74 per gram .[8]

  • Candidate B: 3-Carboxyphenylboronic acid

    • Strategy: Sequential Synthesis. This reagent introduces a phenylboronic acid with a carboxylic acid "handle," which can be functionalized in a subsequent step.

    • Primary Benefit: A balance between cost and efficiency. It is significantly cheaper than Candidate A and provides a straightforward path to the desired amide.

    • Cost Profile: Moderate.

  • Candidate C: Phenylboronic acid

    • Strategy: Linear Synthesis from Commodity Chemicals. This approach requires building the desired functionality onto the aromatic ring post-coupling.

    • Primary Benefit: Lowest upfront reagent cost.

    • Cost Profile: Very Low. This is a commodity chemical.

    • Drawback: Involves a multi-step sequence (e.g., Friedel-Crafts acylation, amidation) after the Suzuki coupling, increasing labor, time, and the potential for cumulative yield loss.

Experimental Design: A Head-to-Head Performance Comparison

To provide a tangible comparison, we will model a typical Suzuki-Miyaura coupling reaction common in drug discovery programs: the coupling of a boronic acid with a brominated aromatic heterocycle.

Objective: To compare the yield, purity, and reaction time for Candidates A and B in a standardized Suzuki-Miyaura cross-coupling reaction with 4-bromoisoquinoline.

Overall Experimental Workflow

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis reagents Boronic Acid (A or B) 4-Bromoisoquinoline Pd Catalyst & Ligand Base (K2CO3) Solvent (DME/H2O) setup Assemble reactants under inert atm. reagents->setup heat Heat to 80-90 °C Monitor by TLC/LC-MS setup->heat workup Aqueous Workup (Phase Separation) heat->workup purify Column Chromatography workup->purify analysis Characterization (NMR, MS) Yield & Purity Calc. purify->analysis

Caption: High-level workflow for the comparative Suzuki-Miyaura coupling experiment.

Protocol: Suzuki-Miyaura Coupling of Boronic Acids with 4-Bromoisoquinoline

This protocol is designed to be self-validating, with checkpoints and expected observations. It is adapted from established literature procedures.[9][10]

Materials:

  • Boronic Acid (Candidate A or B) (1.0 eq)

  • 4-Bromoisoquinoline (1.05 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq)

  • Potassium Carbonate (K2CO3), anhydrous (3.0 eq)

  • 1,2-Dimethoxyethane (DME) and Water (4:1 v/v)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the boronic acid (1.0 eq), 4-bromoisoquinoline (1.05 eq), Pd(dppf)Cl2 (0.03 eq), and K2CO3 (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Causality: This is critical to prevent oxidation of the Pd(0) species, which is the active catalyst generated in situ, ensuring catalytic turnover.

  • Solvent Addition: Add the degassed DME/Water solvent mixture via syringe. The solution will typically be a heterogeneous suspension.

  • Reaction: Heat the reaction mixture to 85 °C with vigorous stirring.

    • Monitoring (Trustworthiness): After 1 hour, take a small aliquot for TLC or LC-MS analysis to check for the consumption of the starting materials and formation of the product. Continue to monitor every 1-2 hours. The reaction is considered complete when the limiting reagent (the boronic acid) is no longer observed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product by NMR and Mass Spectrometry to confirm its identity and purity. Calculate the final isolated yield.

Anticipated Performance Data

The following table summarizes the expected outcomes based on typical reactivities. Boronic acids are generally more reactive than their corresponding pinacol esters.[11] The amide functionality in Candidate A is electronically neutral and sterically accessible, suggesting its reactivity should be comparable to other substituted phenylboronic acids.

ParameterCandidate A: this compoundCandidate B: 3-Carboxyphenylboronic acidRationale
Reaction Time 4-8 hours4-8 hoursBoth are electronically similar arylboronic acids; reactivity in Suzuki coupling is expected to be comparable under these conditions.
Isolated Yield 80-90%80-90%High yields are typical for this type of Pd-catalyzed coupling with well-behaved substrates.[9]
Purity (Post-Chroma) >98%>98%Standard chromatographic purification is effective for removing catalyst residues and byproducts.
Follow-on Steps 01 (Amide Coupling)The key strategic difference.

Cost-Benefit Analysis: A Tale of Two Synthetic Pathways

The true comparison lies not in a single reaction, but in the entire synthetic sequence required to reach the final target molecule: (3-(isoquinolin-4-yl)phenyl)(piperidin-1-yl)methanone .

G cluster_A Pathway A: Convergent Synthesis cluster_B Pathway B: Sequential Synthesis A1 3-(Piperidine-1-carbonyl) phenylboronic acid A_plus + A_suzuki Suzuki Coupling (1 Step) A1->A_suzuki A2 4-Bromoisoquinoline A2->A_suzuki A_prod Final Product A_suzuki->A_prod B1 3-Carboxyphenyl- boronic acid B_plus + B_suzuki Suzuki Coupling (Step 1) B1->B_suzuki B2 4-Bromoisoquinoline B2->B_suzuki B_intermediate 3-(isoquinolin-4-yl) benzoic acid B_suzuki->B_intermediate B_amidation Amide Coupling (Step 2) B_intermediate->B_amidation B_prod Final Product B_amidation->B_prod

References

A Comparative Guide to Fluoro-Substituted vs. Non-Substituted Piperidine-Carbonyl Phenylboronic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Leveraging Fluorine for Enhanced Drug Candidate Profiles

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparative analysis of fluoro-substituted and non-substituted piperidine-carbonyl phenylboronic acids, a class of compounds with significant potential, particularly as proteasome inhibitors. We will explore the causal effects of fluorine substitution on key physicochemical and biological parameters, supported by experimental data and detailed protocols to empower researchers in their drug development endeavors.

The Strategic Value of Fluorine in Medicinal Chemistry

The introduction of fluorine can profoundly influence a molecule's properties, including its acidity, lipophilicity, metabolic stability, and binding affinity.[1][2] These modifications stem from the unique characteristics of the fluorine atom: its small size, high electronegativity, and the strength of the carbon-fluorine bond.[3] In the context of piperidine-carbonyl phenylboronic acids, fluorination can be a critical determinant of a compound's ultimate success as a therapeutic agent.

Physicochemical Properties: A Head-to-Head Comparison

To illustrate the impact of fluorine, we will compare the predicted and known properties of (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid with its non-substituted counterpart, (3-(piperidine-1-carbonyl)phenyl)boronic acid.

PropertyNon-Substituted AnalogFluoro-Substituted AnalogRationale for the Difference
pKa ~8.8 - 9.2 (estimated)~8.0 - 8.4 (estimated)The electron-withdrawing nature of fluorine increases the acidity of the boronic acid.
logP ~1.5 - 2.0 (estimated)~1.8 - 2.3 (estimated)Fluorine substitution generally increases lipophilicity.
Metabolic Stability ModerateHighThe strong C-F bond can block sites of metabolism by cytochrome P450 enzymes.

Note: The values for the specific compounds in the table are estimated based on data from analogous structures. The pKa of phenylboronic acid is approximately 8.8, while 3-fluorophenylboronic acid has a pKa of around 8.0. The experimental logP of piperidine is 0.84.[1] Fluorination is known to increase logP.

Biological Activity: The Impact on Proteasome Inhibition

Phenylboronic acids are a well-established class of proteasome inhibitors, with bortezomib being a prominent clinical example. The boronic acid moiety forms a reversible covalent bond with the active site threonine of the proteasome. The potency of these inhibitors can be significantly influenced by substituents on the phenyl ring.

Table 2: Comparative Biological Activity Profile

ParameterNon-Substituted AnalogFluoro-Substituted AnalogMechanistic Insight
Proteasome IC50 Moderate Potency (nM range)Higher Potency (low nM range)Increased Lewis acidity of the boron center enhances covalent interaction with the proteasome active site.

Experimental Protocols

To provide a practical framework for researchers, we present detailed protocols for the synthesis of the target compounds and for key assays to evaluate their properties.

Synthesis of (3-(Piperidine-1-carbonyl)phenyl)boronic acid (Non-Substituted Analog)

This protocol outlines a potential synthetic route based on established organic chemistry principles.

Workflow Diagram:

A 3-Bromobenzoic acid B 3-Bromobenzoyl chloride A->B SOCl2, reflux C 1-(3-Bromobenzoyl)piperidine B->C Piperidine, Et3N, DCM D (3-(Piperidine-1-carbonyl)phenyl)boronic acid C->D 1. n-BuLi, THF, -78°C 2. B(OiPr)3 3. H3O+

Caption: Synthetic scheme for the non-substituted analog.

Step-by-Step Protocol:

  • Acid Chloride Formation: To a solution of 3-bromobenzoic acid (1 eq) in a suitable solvent like toluene, add thionyl chloride (1.2 eq) and a catalytic amount of DMF. Heat the mixture to reflux for 2-3 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain 3-bromobenzoyl chloride.

  • Amide Coupling: Dissolve 3-bromobenzoyl chloride (1 eq) in dichloromethane (DCM). To this solution, add piperidine (1.1 eq) and triethylamine (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with 1N HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield 1-(3-bromobenzoyl)piperidine.

  • Borylation: Dissolve 1-(3-bromobenzoyl)piperidine (1 eq) in dry THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium (1.1 eq) dropwise and stir for 1 hour. To this mixture, add triisopropyl borate (1.2 eq) and continue stirring at -78 °C for 2 hours, then allow it to warm to room temperature overnight. Quench the reaction with saturated aqueous NH4Cl and acidify with 1N HCl. Extract the product with ethyl acetate, dry the organic layer, and concentrate. Purify the crude product by chromatography to obtain (3-(piperidine-1-carbonyl)phenyl)boronic acid.

Synthesis of (3-Fluoro-5-(piperidine-1-carbonyl)phenyl)boronic acid (Fluoro-Substituted Analog)

A similar synthetic strategy can be employed starting from 3-bromo-5-fluorobenzoic acid.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay is crucial for predicting the hepatic clearance of a compound.

Workflow Diagram:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Thaw Human Liver Microsomes (HLM) and NADPH regenerating system B Prepare incubation mixture: HLM, buffer, test compound A->B C Pre-incubate at 37°C B->C D Initiate reaction with NADPH regenerating system C->D E Aliquots taken at time points (0, 5, 15, 30, 60 min) D->E F Quench reaction with cold acetonitrile + internal standard E->F G Centrifuge to precipitate protein F->G H Analyze supernatant by LC-MS/MS G->H I Determine compound disappearance and calculate half-life (t1/2) H->I

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 1 mg/mL solution of human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4). Prepare a NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: In a 96-well plate, add the test compound (final concentration 1 µM) to the microsomal solution. Pre-incubate the plate at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693/k.

Proteasome Inhibition Assay

This assay determines the potency of the compounds against the proteasome.

Step-by-Step Protocol:

  • Reagents: Use a commercially available proteasome activity assay kit which typically includes a fluorogenic substrate (e.g., Suc-LLVY-AMC for the chymotrypsin-like activity), purified 20S proteasome, and an assay buffer.

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Procedure: In a black 96-well plate, add the assay buffer, purified 20S proteasome, and the test compound at various concentrations. Incubate for 15 minutes at 37 °C.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) kinetically over 30-60 minutes using a fluorescence plate reader.

  • Data Analysis: Determine the rate of reaction for each compound concentration. Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

The strategic incorporation of fluorine into the piperidine-carbonyl phenylboronic acid scaffold offers a compelling avenue for enhancing drug-like properties. The electron-withdrawing nature of fluorine can lead to a more acidic boronic acid, potentially increasing its potency as a proteasome inhibitor. Furthermore, the robust C-F bond can effectively block metabolic hotspots, leading to improved metabolic stability and a more favorable pharmacokinetic profile. The detailed experimental protocols provided herein offer a practical guide for researchers to synthesize and evaluate these promising compounds, ultimately accelerating the journey from a lead molecule to a viable drug candidate.

References

Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to Safely Handling 3-(Piperidine-1-carbonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the novel molecules we synthesize are the keys to unlocking future therapies. Among these, 3-(Piperidine-1-carbonyl)phenylboronic acid stands as a valuable building block. However, its utility in synthesis is matched by the critical need for meticulous handling to ensure the safety of the innovator. This guide serves as an essential operational manual, providing in-depth, procedural guidance for the safe handling and disposal of this compound. Our commitment is to empower you with the knowledge to not only advance your research but to do so with the highest standards of laboratory safety.

Hazard Identification and Risk Assessment: Understanding Your Reagent

Before any laboratory work commences, a thorough understanding of the potential hazards associated with this compound is paramount. Based on available safety data, this compound is a solid that presents the following primary hazards:

  • Serious Eye Damage: The most significant hazard identified is the risk of serious eye damage. The GHS05 pictogram, signaling corrosion, is associated with this chemical, and the hazard statement H318 explicitly states it "Causes serious eye damage".

  • Skin Irritation: While less severe than the risk to eyes, skin irritation is a potential hazard upon contact.[1][2]

  • Respiratory Tract Irritation: Inhalation of the dust of this solid compound may lead to respiratory irritation.[1][2]

It is crucial to recognize that while some sources may not classify the compound as hazardous under GHS, the potential for severe eye damage necessitates treating it with a high degree of caution.[3]

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Serious Eye Damage 1CorrosionDangerH318: Causes serious eye damage
Skin Irritation 2Exclamation MarkWarningH315: Causes skin irritation[1][2]
Specific target organ toxicity — Single exposure 3Exclamation MarkWarningH335: May cause respiratory irritation[1][2]

Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to safety, beginning with robust engineering controls and followed by appropriate PPE, is non-negotiable.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, especially when dealing with the solid powder, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[4]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[1][5]

  • Eyewash Stations and Safety Showers: Readily accessible and tested eyewash stations and safety showers are critical for immediate decontamination in the event of accidental exposure.[4][6]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the minimum required PPE.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield worn over safety goggles is required when there is a risk of splashing or when handling larger quantities.[4][6]To protect against the primary hazard of serious eye damage from dust or splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated.[4][6][7]To prevent skin contact and potential irritation.
Body Protection A flame-resistant lab coat, fully buttoned, is the minimum requirement. For tasks with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[6][7]To protect the skin from accidental contact.
Respiratory Protection For handling small quantities in a properly functioning chemical fume hood, respiratory protection may not be necessary. If there is a potential for generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used.[6][8]To prevent irritation of the respiratory tract from inhalation of the powder.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic and disciplined approach to handling this compound is essential to minimize exposure and ensure a safe working environment.

operational_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area 1. Designate & Prepare Work Area gather_materials 2. Assemble All Necessary Materials prep_area->gather_materials Ensure fume hood is certified don_ppe 3. Don Appropriate PPE gather_materials->don_ppe Verify PPE is in good condition weighing 4. Weighing & Transfer don_ppe->weighing dissolving 5. Dissolution weighing->dissolving Use anti-static weigh paper reaction 6. Reaction Setup dissolving->reaction Add solid to solvent slowly decontaminate 7. Decontaminate Work Area reaction->decontaminate doff_ppe 8. Doff PPE Correctly decontaminate->doff_ppe Follow established procedures wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands Final safety step

Caption: A logical workflow for the safe handling of this compound.

1. Preparation:

  • Designate and Prepare Work Area: Cordon off the designated work area within the chemical fume hood. Ensure the area is clean and free of clutter.[6]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and solvents, before bringing the chemical into the fume hood.

  • Don PPE: Put on all required PPE as outlined in Table 2 before handling the chemical.

2. Handling:

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood to contain any dust.

    • Use a spatula for transfers to minimize the generation of airborne dust.[6]

    • Keep the container of this compound tightly closed when not in use.[6]

  • Dissolution:

    • If dissolving the solid, add it slowly to the solvent to avoid splashing.

    • Be aware that boronic acids can form esters with diols, which may be relevant depending on the chosen solvent or reaction conditions.[9][10]

3. Post-Handling:

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent, followed by soap and water.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[6]

Spill and Emergency Procedures

In the event of a spill or accidental exposure, a swift and informed response is critical.

spill_response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Lab Supervisor & Safety Officer spill->notify assess Assess Spill (Size & Location) notify->assess spill_kit Retrieve Spill Kit assess->spill_kit ppe_check Ensure Appropriate PPE is Worn spill_kit->ppe_check contain Contain Spill with Inert Absorbent ppe_check->contain cleanup Carefully Collect Absorbed Material contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose

Caption: Step-by-step procedure for responding to a spill of this compound.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[1][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

  • Small Spill: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[4] Avoid raising dust. Carefully sweep the absorbed material into a labeled, sealed container for hazardous waste disposal.[4]

  • Large Spill: Evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

All waste generated from the use of this compound must be treated as hazardous waste.

  • Chemical Waste: Unused or unwanted this compound should be disposed of in a clearly labeled hazardous waste container.

  • Contaminated Materials: All contaminated materials, including gloves, weigh boats, and absorbent materials from spills, must be placed in a sealed, labeled container for hazardous waste disposal.[4][5]

  • Empty Containers: Handle contaminated empty containers in the same way as the substance itself.[5]

  • Regulations: Dispose of all waste in accordance with local, state, and federal regulations. Do not empty into drains.[5]

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, contributing to the advancement of science while prioritizing the well-being of yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Piperidine-1-carbonyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-(Piperidine-1-carbonyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.